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2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- Documentation Hub

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  • Product: 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-
  • CAS: 124236-30-2

Core Science & Biosynthesis

Foundational

(Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide: Stereoselective Synthesis Guide

This guide details the high-fidelity synthesis of (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide , the cis-isomer of the scabicidal agent Crotamiton. While the commercial drug is predominantly the trans (E) isomer, the cis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the high-fidelity synthesis of (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide , the cis-isomer of the scabicidal agent Crotamiton. While the commercial drug is predominantly the trans (E) isomer, the cis (Z) isomer is a critical reference standard for pharmacopeial purity profiling and structure-activity relationship (SAR) studies.

Executive Strategy

Synthesizing the Z-isomer of Crotamiton presents a thermodynamic challenge. The E-isomer is significantly more stable; therefore, standard acylation of N-ethyl-o-toluidine with crotonyl chloride yields the E-product. Direct coupling with (Z)-but-2-enoic acid (isocrotonic acid) carries a high risk of thermal or acid-catalyzed isomerization to the E-form.

The Solution: This guide prioritizes a Lindlar Semi-Hydrogenation pathway. By constructing the carbon skeleton with an alkyne (triple bond) first, we can utilize a stereoelectronically controlled reduction to exclusively generate the Z-alkene.

Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: Stereocontrol (Z/E ratio) and steric hindrance (ortho-substituted aniline).

Retrosynthetic Analysis

The retrosynthesis disconnects the amide bond and subsequently the alkene unsaturation.

  • Disconnection 1 (Amide): Breaks the molecule into the nucleophile N-ethyl-o-toluidine and the acyl electrophile.

  • Disconnection 2 (Unsaturation): Instead of using the unstable Z-alkene precursor, we trace back to 2-butynoic acid (tetrolic acid). The triple bond serves as a "masked" Z-double bond.

Retrosynthesis Figure 1: Retrosynthetic Logic for Z-Selectivity Target (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide (Target Molecule) Precursor N-ethyl-N-(2-methylphenyl)but-2-ynamide (Alkyne Intermediate) Target->Precursor Lindlar Reduction (Stereoselective) Fragments N-ethyl-o-toluidine  +  2-Butynoic Acid Precursor->Fragments Amide Coupling

Primary Synthesis Protocol: The Alkyne Route
Phase 1: Synthesis of the Alkyne Precursor

Objective: Synthesize N-ethyl-N-(2-methylphenyl)but-2-ynamide. Challenge: The ortho-methyl group on the aniline creates steric hindrance, requiring a reactive acylating agent.

Reagents:

  • Substrate: N-ethyl-o-toluidine (1.0 eq)

  • Acid: 2-Butynoic acid (Tetrolic acid) (1.2 eq)

  • Coupling Agent: Thionyl Chloride (

    
    ) or HATU
    
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol (Acid Chloride Method):

  • Activation: In a flame-dried flask under

    
    , dissolve 2-butynoic acid (1.2 eq) in anhydrous DCM. Add catalytic DMF (2 drops).
    
  • Chlorination: Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude 2-butynoyl chloride.

  • Coupling: Dissolve N-ethyl-o-toluidine (1.0 eq) and

    
     (2.0 eq) in anhydrous DCM at 0°C.
    
  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Checkpoint: Confirm product identity via

      
       NMR (Absence of alkene protons, presence of methyl singlet ~2.0 ppm).
      
Phase 2: Stereoselective Lindlar Reduction

Objective: Reduce the alkyne to the (Z)-alkene without over-reduction to the alkane. Mechanism: Syn-addition of hydrogen across the catalyst surface.

Reagents:

  • Substrate: Alkyne Intermediate (from Phase 1)

  • Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Pb) (5-10 wt% loading)

  • Poison: Quinoline (Synthetic grade, 2-5 eq relative to Pd)

  • Hydrogen Source:

    
     gas (Balloon pressure sufficient)
    
  • Solvent: Methanol or Ethyl Acetate[1]

Step-by-Step Protocol:

  • Preparation: In a hydrogenation flask, dissolve the alkyne intermediate in Methanol (0.1 M concentration).

  • Poisoning: Add Quinoline. Note: Quinoline is critical to inhibit full reduction to the alkane.[2]

  • Catalyst Addition: Add Lindlar catalyst carefully (pyrophoric risk).

  • Hydrogenation: Purge the system with

    
    , then introduce 
    
    
    
    via balloon. Stir vigorously at RT.
  • Monitoring (Critical): Monitor by HPLC or GC every 30 minutes. The reaction typically completes in 1–4 hours.

    • Stop Condition: Stop immediately when starting material is consumed. Prolonged exposure leads to over-reduction (alkane) or isomerization.

  • Workup: Filter through a pad of Celite to remove Pd.[1] Wash the pad with Methanol. Concentrate the filtrate.

  • Quinoline Removal: Dissolve residue in EtOAc and wash with dilute HCl (pH 4-5) to remove quinoline. Wash with brine, dry, and concentrate.

Purification & Validation (Self-Validating System)

The Z-isomer is prone to photo-isomerization.[3][4] Perform all purification steps under low light or amber glassware.

Separation Strategy (HPLC)

If trace E-isomer or alkane is present, use the following conditions optimized for shape selectivity.

ParameterConditionRationale
Column Acclaim C30 (3 µm, 2.1 x 150 mm)C30 stationary phases offer superior shape selectivity for geometric isomers compared to C18.
Mobile Phase Acetonitrile : Water (40 :[5][6] 60)Isocratic elution prevents gradient-induced baseline shifts.
Flow Rate 0.5 mL/minOptimized for resolution (

).
Detection UV @ 242 nm

for the crotonyl system.
Retention Z-isomer elutes before E-isomerThe Z-isomer is more compact and slightly more polar in this context.
Spectroscopic Validation Criteria

You must confirm the Z configuration using


 NMR coupling constants (

).
  • Coupling Constant (

    
    ): 
    
    • Z-Isomer (Target): The alkene protons will show a coupling constant of

      
       .
      
    • E-Isomer (Impurity): The alkene protons will show a coupling constant of

      
       .
      
  • Shift Diagnostic: The

    
    -proton of the crotonyl group in the Z-isomer often appears upfield relative to the E-isomer due to anisotropic shielding by the carbonyl.
    
Process Workflow Diagram

Workflow Figure 2: Step-by-Step Synthesis Workflow Start Start: Raw Materials (N-ethyl-o-toluidine + 2-Butynoic Acid) Activation Activation: SOCl2/DCM (Generate Acid Chloride) Start->Activation Coupling Amide Coupling (Et3N, DCM, 0°C) Activation->Coupling Check1 QC Check: 1H NMR (Confirm Alkyne Amide) Coupling->Check1 Reduction Lindlar Reduction (H2, Pd/CaCO3/Pb, Quinoline) Check1->Reduction Pass Monitor Monitor: HPLC/GC (Stop at 100% Conversion) Reduction->Monitor Monitor->Reduction Incomplete Workup Workup: Celite Filtration Acid Wash (Remove Quinoline) Monitor->Workup Complete Purification Prep HPLC (C30 Column) (Remove trace Alkane/E-isomer) Workup->Purification Final Final Product: (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide Purification->Final

Troubleshooting & Critical Control Points
IssueRoot CauseCorrective Action
Presence of Alkane Over-reduction during Lindlar step.Reduce reaction time; increase Quinoline concentration; ensure

pressure is not excessive (use balloon, not high pressure).
E-Isomer Contamination Isomerization during workup or storage.Avoid heating >40°C. Store in amber vials at -20°C. Use C30 HPLC for final polish.
Low Yield (Coupling) Steric hindrance of N-ethyl-o-toluidine.Ensure Acid Chloride is fully formed (fresh

). Use catalytic DMAP if reaction is sluggish, but watch for side reactions.
References
  • BenchChem Technical Support. (2025).[6] A Comparative Study of the Cis and Trans Isomers of Crotamiton. BenchChem. Link

  • PubChem. (2025).[7] 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- (CID 6604255).[7] National Center for Biotechnology Information. Link

  • Fisher Scientific. (2025). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Thermo Fisher Scientific. Link

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.
  • Krieg, S. C., et al. (2011).[8] Stereoselective Synthesis of 2-Oxyenamides. Wiley Online Library. Link

Sources

Exploratory

Physicochemical properties of cis-Crotamiton

An In-Depth Technical Guide on the Physicochemical Properties of cis-Crotamiton Executive Summary cis-Crotamiton (Z-Crotamiton) is the Z-isomer of the pharmaceutical agent Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enam...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties of cis-Crotamiton

Executive Summary

cis-Crotamiton (Z-Crotamiton) is the Z-isomer of the pharmaceutical agent Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide).[1][2] While the commercial drug product is a mixture of cis (Z) and trans (E) isomers, the cis-isomer typically constitutes the minor component (often <15% per pharmacopoeial standards like BP/USP).[2]

From a drug development perspective, understanding the cis-isomer is critical not because it is the active principle, but because it is a regulated impurity and a structural congener that influences the bulk physicochemical behavior (viscosity, solubility) of the formulation. This guide dissects the specific physicochemical attributes of the cis-isomer, differentiating it from the thermodynamically more stable trans-isomer, and provides validated protocols for its identification and quantification.

Physicochemical Profile: cis- vs. trans-Crotamiton

The physicochemical divergence between the cis and trans isomers arises from their spatial arrangement around the C=C double bond in the but-2-enoyl chain. This stereochemistry dictates their intermolecular forces, packing efficiency (density), and interaction with stationary phases in chromatography.

Comparative Physicochemical Matrix
Propertycis-Crotamiton (Z-Isomer) trans-Crotamiton (E-Isomer) Commercial Mixture (USP)
IUPAC Name (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide(E)-N-ethyl-N-(2-methylphenyl)but-2-enamideMixture of (E) and (Z)
Stereochemistry High-priority groups (Methyl & Carbonyl) on same side High-priority groups on opposite sides N/A
Physical State Viscous Oil (Liquid at RT)Viscous Oil (Liquid at RT)Yellowish Oil
Boiling Point ~153–155 °C (at 13 mmHg)~153–155 °C (at 13 mmHg)153–155 °C (at 13 mmHg)
Solubility (Water) Low (Hydrophobic)Low (Hydrophobic)~0.35 g/L
LogP (Octanol/Water) ~2.6 – 2.8 (Predicted)~2.8 (Predicted)2.8
Thermodynamic Stability Lower (Steric strain between methyl & carbonyl)Higher (Less steric hindrance)Stable at RT
NMR Coupling (

)
~10–12 Hz (Characteristic of cis)~15–16 Hz (Characteristic of trans)Both sets of signals present
HPLC Elution (C30) Elutes Second (on Acclaim C30)Elutes First (on Acclaim C30)Two resolved peaks

*Note: Boiling points are extremely close due to similar molecular weights and polarity.[1] Separation requires high-efficiency fractional distillation or chromatography.[1]

Structural Causality

The cis-isomer possesses a "bent" geometry in the crotonyl tail (CH3-CH=CH-CO-).[1] This configuration introduces steric strain between the terminal methyl group and the amide carbonyl oxygen.

  • Consequence 1: The cis-isomer has a slightly higher ground-state energy (less stable).[1]

  • Consequence 2: It exhibits a larger dipole moment perpendicular to the chain axis compared to the more linear trans-isomer.[1]

  • Consequence 3: This shape difference is the basis for chromatographic separation (shape selectivity).[1]

Structural Identification & Spectroscopy

For researchers synthesizing or isolating cis-Crotamiton, relying solely on retention time is insufficient.[1] Nuclear Magnetic Resonance (NMR) provides the definitive structural proof based on the Vicinal Coupling Constant (


) of the olefinic protons.
NMR Validation Protocol

To distinguish cis from trans, focus on the two vinyl protons in the but-2-enoyl group.[1]

  • Solvent: Dissolve ~10 mg sample in

    
    .
    
  • Target Signals: Look for the two multiplets corresponding to the -CH=CH- moiety (typically

    
     5.5 – 7.0 ppm).[1]
    
  • Measurement: Calculate the coupling constant (

    
    ) between these two protons.
    
  • cis-Crotamiton: The coupling constant will be 10–12 Hz .[1]

  • trans-Crotamiton: The coupling constant will be 15–16 Hz .[1]

Expert Insight: The distinct


-values are non-negotiable physical constants derived from the Karplus equation, making this a self-validating identification method.

Experimental Protocols

Protocol A: High-Resolution Separation of Isomers (HPLC)

Standard C18 columns often struggle to resolve stereoisomers with high selectivity.[1] The use of a C30 stationary phase is recommended due to its superior shape selectivity for hydrophobic isomers.[1][3][4]

Objective: Quantify cis-Crotamiton content in a mixture.

Methodology:

  • Column: Acclaim C30 (3 µm, 2.1 × 150 mm) or equivalent triacontyl-silane phase.[1]

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (40 : 60 v/v) .

  • Flow Rate: 0.5 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 242 nm (max absorbance of the conjugated amide system).[1]

  • Injection: 1 µL.

Elution Order (Self-Validation):

  • Peak 1 (

    
     X min): trans-Crotamiton (Major component).[1]
    
  • Peak 2 (

    
     Y min): cis-Crotamiton (Minor component).[1]
    
  • Note: Resolution (

    
    ) should be > 2.0.[4]
    
Protocol B: Thermal Isomerization Kinetics

To assess the stability of cis-Crotamiton (or the mixture), a stress test is required.

  • Preparation: Prepare a 1 mg/mL solution of Crotamiton in a high-boiling solvent (e.g., DMSO or sealed neat).

  • Stress: Heat at 80°C, 100°C, and 120°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Analyze via Protocol A.

  • Calculation: Plot

    
     vs. time to determine the rate constant (
    
    
    
    ).

Visualization of Pathways & Workflows

Figure 1: Isomerization & Equilibrium

This diagram illustrates the thermodynamic relationship between the isomers and the activation barrier required for interconversion.

Isomerization Cis cis-Crotamiton (Z) (Higher Energy State) TS Transition State (Rotational Barrier) Cis->TS Thermal Activation (Heat/Light) Trans trans-Crotamiton (E) (Thermodynamic Product) Trans->TS Reversion (Slow) TS->Trans Relaxation (Major Pathway)

Caption: Thermodynamic equilibrium favors the trans-isomer. Thermal stress overcomes the rotational barrier, converting cis to trans.

Figure 2: HPLC Method Decision Tree

A logic flow for researchers selecting the correct separation strategy based on available equipment and resolution needs.

HPLC_Workflow Start Start: Crotamiton Isomer Analysis Goal Define Goal: Quantify cis-impurity (<15%)? Start->Goal ColumnSelect Select Stationary Phase Goal->ColumnSelect C18 Standard C18 Column ColumnSelect->C18 Unavailable C30 C30 (Triacontyl) Column (Recommended) ColumnSelect->C30 Available C18_Res Risk: Poor Resolution (Co-elution likely) C18->C18_Res C30_Res High Shape Selectivity Resolution > 2.0 C30->C30_Res Method Execute Protocol: Mobile Phase: ACN/H2O (40:60) Detection: 242 nm C30_Res->Method

Caption: Selection of C30 stationary phase is critical for achieving baseline resolution between hydrophobic geometric isomers.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2883, Crotamiton. Retrieved from [Link]

  • British Pharmacopoeia Commission. (2009).[1][4] British Pharmacopoeia 2009: Monographs: Medicinal and Pharmaceutical Substances: Crotamiton.[1][4][5] London: The Stationery Office.[1]

  • **Honda, M.,

Sources

Foundational

Technical Guide: Research Applications of (Z)-Crotamiton (InChIKey: DNTGGZPQPQTDQF-YWEYNIOJSA-N)

Executive Summary Compound Identity: (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide Common Name: (Z)-Crotamiton (cis-Crotamiton) InChIKey: DNTGGZPQPQTDQF-YWEYNIOJSA-N This technical guide analyzes the research applications...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamide Common Name: (Z)-Crotamiton (cis-Crotamiton) InChIKey: DNTGGZPQPQTDQF-YWEYNIOJSA-N

This technical guide analyzes the research applications of (Z)-Crotamiton , a geometric isomer of the antipruritic and scabicidal agent crotamiton. While commercial crotamiton is a mixture predominantly composed of the (E)-isomer, the (Z)-isomer (InChIKey: DNTGGZPQPQTDQF-YWEYNIOJSA-N) is a critical subject of study in analytical chemistry (impurity profiling), pharmacology (TRP channel modulation), and dermatological drug development .

Recent breakthroughs have elevated crotamiton from a nonspecific antipruritic to a targeted TRPV4 (Transient Receptor Potential Vanilloid 4) inhibitor , providing a molecular basis for its anti-itch properties.[1] This guide details the physicochemical properties, specific pharmacological mechanisms, and validated experimental protocols for utilizing (Z)-Crotamiton in research.

Chemical Identity & Physicochemical Properties[2][3][4]

The (Z)-isomer is chemically distinct from the (E)-isomer due to the spatial arrangement around the double bond. In research settings, distinguishing these isomers is vital for quality control and structure-activity relationship (SAR) studies.

PropertyDataNote
IUPAC Name (Z)-N-ethyl-N-(2-methylphenyl)but-2-enamideSpecific to Z-configuration
Molecular Formula C₁₃H₁₇NOSame as E-isomer
Molecular Weight 203.28 g/mol
Solubility Ethanol, Methanol, DMSO (>10 mg/mL)Poorly soluble in water
Boiling Point ~153°C (at 13 mmHg)
Regulatory Status Pharmacopeial Impurity / Active IsomerLimit <15% in commercial USP/BP mixtures
Structural Significance

The Z-isomer is characterized by the cis relationship of the highest priority groups across the C=C double bond. Steric hindrance in the Z-conformation may influence binding affinity to protein targets like TRPV4 compared to the more extended E-isomer.

Mechanism of Action: TRPV4 Modulation[1][5]

Historically, crotamiton's mechanism was undefined.[1][2][3][4][5] Recent electrophysiological studies have identified it as a modulator of TRPV4 , a non-selective cation channel expressed in keratinocytes and sensory neurons.

Bimodal Modulation of TRPV4

Crotamiton exhibits a unique "inhibition-then-activation" mechanism on TRPV4 channels:

  • Inhibition: During application, crotamiton inhibits agonist-induced (e.g., GSK1016790A) TRPV4 currents.[1][2][4][6][7][8]

  • Pore Dilation (Washout Effect): Upon removal (washout) of crotamiton, TRPV4 channels undergo a massive conformational change leading to pore dilation and a surge in cation conductance.

This mechanism suggests crotamiton stabilizes a closed state of the channel that, upon release, transitions to a hyper-open state.

Signaling Pathway Diagram

The following diagram illustrates the interaction of Crotamiton with the TRPV4 channel and downstream itch signaling.[1]

TRPV4_Pathway Agonist Agonist (e.g., GSK1016790A) TRPV4_Closed TRPV4 Channel (Closed/Inhibited) Agonist->TRPV4_Closed Blocked by Crotamiton TRPV4_Open TRPV4 Channel (Open/Pore Dilation) Agonist->TRPV4_Open Activates Crotamiton Crotamiton (Z/E Mixture) Crotamiton->TRPV4_Closed Stabilizes (Inhibition) TRPV4_Closed->TRPV4_Open Washout (Rebound Activation) Ca_Influx Ca2+ Influx TRPV4_Open->Ca_Influx Permeates Keratinocyte Keratinocyte Activation Ca_Influx->Keratinocyte Signaling Neuron Sensory Neuron (DRG) Ca_Influx->Neuron Depolarization Keratinocyte->Neuron Paracrine Signals (e.g., Endothelin-1) Itch Itch Sensation (Pruritus) Neuron->Itch Transmission

Caption: Crotamiton inhibits agonist-induced TRPV4 activation but induces pore dilation upon washout, modulating itch signaling in neurons and keratinocytes.

Research Applications

Analytical Chemistry & Quality Control

The primary research application for the specific (Z)-isomer is in the development of separation methods. Pharmacopeias (USP, BP) require the Z-isomer content to be controlled (typically <15%).

  • Application: Development of HPLC methods to resolve Z from E isomers.

  • Challenge: Structural similarity makes separation difficult on standard C18 columns.

  • Solution: Use of C30 columns or specialized mobile phases.[9]

Dermatology & Pharmacology[9][10][13]
  • Anti-Itch Studies: Investigating the efficacy of Z-Crotamiton in histamine-independent itch (e.g., chloroquine-induced itch), which is mediated by MRGPRA3 and TRPA1/TRPV4 pathways.

  • Scabicidal Activity: Comparative studies of Z vs. E isomers to determine if the Z-isomer contributes significantly to mite toxicity or is merely a bystander.

Anti-Aging & Longevity (Emerging)

Recent screens in C. elegans identified crotamiton as a lifespan-extending agent.

  • Mechanism: Inhibition of the OSM-9 channel (a TRPV ortholog).

  • Relevance: The Z-isomer's specific contribution to this effect is a subject of structure-activity optimization to design more potent anti-aging compounds.

Experimental Protocols

Protocol A: HPLC Separation of (Z) and (E) Isomers

Objective: To quantify the (Z)-isomer (InChIKey: DNTGGZPQPQTDQF-YWEYNIOJSA-N) in a crotamiton sample.

Materials:

  • Column: Acclaim C30 (3 µm, 2.1 x 150 mm) - Critical for shape selectivity.

  • Mobile Phase: Acetonitrile : Water (40:60 v/v).[10]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 242 nm.[10]

  • Temperature: 30°C.

Workflow Diagram:

HPLC_Workflow Sample Sample Preparation (Dissolve in Methanol) Injection Injection (1 µL) Sample->Injection Column Acclaim C30 Column (Shape Selectivity) Injection->Column Separation Isomer Separation (Hydrophobic Interaction) Column->Separation Detection UV Detection (242 nm) Separation->Detection Data Chromatogram Analysis Calculate Z/E Ratio Detection->Data

Caption: HPLC workflow using a C30 column to resolve the sterically distinct Z and E isomers of Crotamiton.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of Crotamiton standard in 10 mL of methanol. Sonicate for 5 minutes.

  • Equilibration: Flush the C30 column with 40% Acetonitrile/60% Water for 20 minutes until baseline stabilizes.

  • Injection: Inject 1 µL of the sample.

  • Elution: Run isocratic flow. The (Z)-isomer typically elutes before the (E)-isomer due to its more compact, less hydrophobic interaction with the C30 stationary phase (verify with pure standards).

  • Calculation: Integration of peak areas. Formula:

    
    .
    
Protocol B: Calcium Imaging for TRPV4 Inhibition

Objective: To validate the inhibitory effect of Crotamiton on TRPV4 channels.[2]

  • Cell Line: HEK293T cells transiently transfected with human TRPV4.

  • Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C.

  • Baseline: Record fluorescence ratio (F340/F380) in standard Tyrode’s solution.

  • Agonist Challenge: Apply GSK1016790A (10 nM) . Observe rapid Ca²⁺ influx.

  • Treatment: Pre-incubate separate wells with Crotamiton (100 µM - 1 mM) for 5 mins, then apply GSK1016790A.

    • Expected Result: Significant reduction in peak Ca²⁺ influx compared to control.[3][6]

  • Washout: Remove Crotamiton solution and replace with buffer.

    • Expected Result: Immediate, large increase in intracellular Ca²⁺ (pore dilation).

Safety & Toxicology

  • Handling: The (Z)-isomer is an irritant. Wear nitrile gloves and safety goggles.

  • Toxicity: Low systemic toxicity, but high concentrations can cause skin irritation.

  • Storage: Store at room temperature (15-25°C), protected from light. Isomerization may occur under UV exposure or extreme heat.

References

  • Kittaka, H., Yamanoi, Y., & Tominaga, M. (2017).[7] Transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects.[1][2][8] Pflügers Archiv - European Journal of Physiology, 469, 1313–1323. Link

  • Thermo Fisher Scientific. (2012).[9] Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column.[11][9][10][12] Application Note 293. Link

  • Zhang, Y., et al. (2020). Crotamiton derivative JM03 extends lifespan and improves oxidative and hypertonic stress resistance in Caenorhabditis elegans via inhibiting OSM-9. Aging (Albany NY), 12(20), 20623–20640. Link

  • PubChem. (2024). Compound Summary for (Z)-Crotamiton (CID 6604255). National Library of Medicine. Link

  • Kim, S. J., et al. (2020). Crotamiton, an Anti-Scabies Agent, Suppresses Histamine- and Chloroquine-Induced Itch Pathways in Sensory Neurons and Alleviates Scratching in Mice.[3][6] Biomolecules & Therapeutics, 28(6), 519–526. Link

Sources

Exploratory

Technical Guide: Toxicology and Safety Profile of Crotamiton (CAS 483-63-6)

This guide provides an in-depth technical analysis of the toxicology profile of Crotamiton (CAS 483-63-6).[1][2] It is structured to serve researchers and drug development professionals, moving beyond basic safety data s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the toxicology profile of Crotamiton (CAS 483-63-6).[1][2] It is structured to serve researchers and drug development professionals, moving beyond basic safety data sheets into mechanistic toxicology, pharmacokinetic behavior, and experimental validation.

[1][2]

Executive Summary

Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) is a dual-action pharmacological agent functioning as both a scabicide and an antipruritic.[1][2][3][4][5] While its clinical use is well-established, its toxicological profile is characterized by low systemic absorption and a specific, receptor-mediated mechanism of action.[1][2]

Key Toxicological Takeaways:

  • Systemic Toxicity: Low.[1][2] Rapid dermal penetration occurs, but the skin acts as a reservoir, limiting systemic spikes.

  • Mechanism: Antipruritic activity is mediated primarily through the inhibition of TRPV4 (Transient Receptor Potential Vanilloid 4) ion channels, distinguishing it from antihistamines.[5]

  • Local Toxicity: Primary adverse effects are local irritation (erythema, conjunctivitis) and potential contact sensitization.[2]

  • Metabolism: Susceptible to hydrolysis, yielding N-ethyl-o-toluidine and 2-butenoic acid under extreme conditions, though systemic metabolic data in humans remains limited.[1][2]

Physicochemical Identity & Properties[1][2][6]

PropertyData
Chemical Name N-ethyl-N-(2-methylphenyl)-2-butenamide
CAS Number 483-63-6
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical State Colorless to slightly yellowish oil
Solubility Miscible in alcohol, methanol, and ether; slightly soluble in water.[1][2][3]
Isomerism Exists as a mixture of cis (Z) and trans (E) isomers.[1]

Toxicodynamics: Mechanism of Action

Unlike simple counter-irritants that mask itching via cooling (though Crotamiton does possess this property), Crotamiton exerts specific molecular inhibition on sensory neurons.

TRPV4 Inhibition (Antipruritic)

Current research identifies the TRPV4 ion channel as a primary molecular target.[1][2][5] TRPV4 is expressed in keratinocytes and primary sensory neurons (DRG).[1][2] Activation of TRPV4 permits Ca²⁺ influx, triggering the release of pruritogens (e.g., serotonin, histamine).

  • Action: Crotamiton acts as an inhibitor of TRPV4.[1][2][5][6]

  • Result: Blockade of Ca²⁺ influx

    
     Inhibition of depolarization 
    
    
    
    Cessation of itch signal transmission.
  • Secondary Targets: Evidence suggests modulation of TRPA1 and TRPV1 in histamine-independent itch pathways (e.g., chloroquine-induced itch).[1][2][4]

Scabicidal Action

The mechanism against Sarcoptes scabiei is distinct from its antipruritic effect.[1][2][3] It induces irreversible cessation of spontaneous motor activity in mites.[1][2] The specific invertebrate target remains less defined but is presumed to be a neurotoxin affecting arthropod specific ion channels.

Visualization: Crotamiton Signaling Modulation

Crotamiton_MOA cluster_neuron Sensory Neuron / Keratinocyte Membrane TRPV4 TRPV4 Channel (Closed/Open State) Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Permits Depolarization Membrane Depolarization Ca_Influx->Depolarization Itch_Signal Pruritus (Itch) Signal Transmission to CNS Depolarization->Itch_Signal Stimulus Pruritogenic Stimuli (Histamine, Serotonin, Warmth) Stimulus->TRPV4 Activates Crotamiton Crotamiton (CAS 483-63-6) Crotamiton->TRPV4 INHIBITS (Blockade) Crotamiton->Itch_Signal Suppresses Relief Itch Relief Itch_Signal->Relief Reduction

Figure 1: Mechanism of Action illustrating the inhibition of TRPV4-mediated Calcium influx, preventing the propagation of pruritic signals.

Pharmacokinetics (ADME) & Metabolism

Understanding the fate of Crotamiton is crucial for assessing systemic toxicity risks, particularly in pediatric populations or compromised skin barriers.

  • Absorption:

    • Route: Percutaneous.[1][2]

    • Kinetics: Rapidly penetrates the stratum corneum.[1][2] Detectable in plasma within 30 minutes.[1][2]

    • Reservoir Effect: The skin acts as a depot, slowly releasing the drug into systemic circulation over 24 hours. This blunts peak plasma concentrations (

      
      ), keeping systemic toxicity low.[1][2]
      
  • Distribution: Highly lipophilic; distributes well into lipid-rich tissues but plasma levels remain in the ng/mL range (e.g., ~10-25 ng/mL after topical application).[1][2]

  • Metabolism:

    • Data is limited, but chemical structure dictates susceptibility to hydrolysis at the amide bond.

    • Primary Metabolites (Theoretical/In Vitro): Hydrolysis yields N-ethyl-o-toluidine (N-ethyl-2-methylaniline) and 2-butenoic acid (crotonic acid).[1][2]

    • Toxicological Note: N-ethyl-o-toluidine is structurally related to o-toluidine (a known carcinogen), but the rapid excretion and low systemic load of Crotamiton mitigate this risk in standard therapeutic use.[1][2]

  • Excretion:

    • Renal elimination.[1][2] Approximately 5-9% of the dose is recovered in urine as metabolites within 24-48 hours.[1][2]

Visualization: Metabolic Hydrolysis Pathway

Metabolism Crot Crotamiton (Parent) Enzyme Amidase / Hydrolysis (Hepatic/Skin) Crot->Enzyme Met1 N-ethyl-2-methylaniline (Amine Metabolite) Enzyme->Met1 Met2 2-Butenoic Acid (Crotonic Acid) Enzyme->Met2 Excretion Renal Excretion (Conjugates) Met1->Excretion Glucuronidation? Met2->Excretion Beta-oxidation

Figure 2: Primary degradation pathway via amide hydrolysis.[1][2]

Toxicology Profile

Acute Toxicity

Crotamiton exhibits low acute toxicity.[1][2] The hazard is primarily associated with accidental ingestion or gross misuse.[1]

EndpointSpeciesValueGHS Classification
LD50 Oral Rat1500 mg/kgCategory 4 (Harmful if swallowed)
LD50 Dermal Rat> 4000 mg/kgNot Classified
LC50 Inhalation Rat5.1 mg/L (4h)Category 4 (Harmful if inhaled)
Irritation & Sensitization[1][2]
  • Skin Irritation: Classified as a Category 2 Skin Irritant .[1][2] Prolonged occlusion can cause erythema.[1][2]

  • Eye Irritation: Category 2A (Irritating to eyes) .[1][2] Direct contact causes conjunctival irritation.[1][2]

  • Sensitization: Skin Sensitizer (Category 1) .[1][2] Rare but documented cases of contact dermatitis.[1][2] Patch testing is recommended for hypersensitive individuals.[1][2]

Genotoxicity & Carcinogenicity[1][2][8]
  • Genotoxicity: Crotamiton is generally considered non-genotoxic based on regulatory approvals and lack of "Germ Cell Mutagenicity" classification in SDS.

  • Carcinogenicity: Long-term animal carcinogenicity bioassays are not available.[1][2] However, the lack of structural alerts (beyond the amide hydrolysis potential) and decades of clinical use support a low carcinogenic risk profile.

Reproductive Toxicity[1][2]
  • Status: Data Gap.

  • FDA Labeling: Pregnancy Category C. Animal reproduction studies have not been conducted.[1][2] It is unknown if Crotamiton can cause fetal harm.[1][2]

  • Risk Assessment: Given the low systemic absorption, the risk is theoretically low, but use is generally restricted to cases where benefit outweighs risk.

Detailed Experimental Protocols

To validate the safety and mechanism of Crotamiton, the following protocols are recommended for a research setting.

Protocol A: In Vitro TRPV4 Calcium Influx Assay

Purpose: To verify the antipruritic mechanism (TRPV4 inhibition) and screen for potency.

  • Cell Line Preparation:

    • Use HEK293T cells transiently transfected with human TRPV4 (hTRPV4) plasmid vectors.[1][2]

    • Culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.[1][2]

  • Dye Loading:

    • Seed cells in 96-well black-walled plates.[1][2]

    • Incubate cells with Fluo-4 AM (calcium indicator) (2-5 µM) for 30-45 minutes at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).[1][2]

    • Wash cells 3x with buffer to remove extracellular dye.[1][2]

  • Compound Application:

    • Pre-incubate cells with Crotamiton (Test concentrations: 1 µM – 100 µM) or Vehicle (DMSO < 0.1%) for 10 minutes.[1][2]

  • Agonist Stimulation:

    • Inject GSK1016790A (specific TRPV4 agonist, 10-50 nM) or Histamine (100 µM) into the wells.

  • Data Acquisition:

    • Measure fluorescence intensity (Ex/Em: 494/506 nm) immediately upon injection using a kinetic plate reader (e.g., FLIPR) for 120 seconds.[1][2]

  • Analysis:

    • Calculate

      
       (Change in fluorescence relative to baseline).[1][2]
      
    • Plot dose-response curves to determine

      
       of Crotamiton against the agonist.
      
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To confirm non-mutagenicity (OECD 471 equivalent).[1][2][7]

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) to simulate mammalian metabolism (crucial for checking the N-ethyl-o-toluidine metabolite risk).

  • Test Article Preparation: Dissolve Crotamiton in DMSO. Prepare 5 dose levels (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Plate Incorporation Method:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer) + 2.0 mL molten top agar (with trace histidine/biotin).[1][2]

    • Pour onto minimal glucose agar plates.[1][2]

  • Incubation: Incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count revertant colonies.[1][2][8]

    • Criteria: A result is positive if there is a dose-dependent increase in revertants >2-fold (TA98/100) or >3-fold (others) over solvent control.[1][2]

    • Self-Validation: Ensure positive controls (e.g., Sodium Azide, 2-Aminoanthracene) show expected reversion.[1][2]

References

  • Kittaka, H., et al. (2017).[1][2][4] The transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects. Pflügers Archiv - European Journal of Physiology.

  • Sekine, R., et al. (2012).[1][2][4] Crotamiton inhibits histamine-induced itch via the inhibition of TRPV4.[1][5] Journal of Dermatological Science.

  • US Food and Drug Administration (FDA). (2003).[1][2] Eurax (Crotamiton) Cream and Lotion Prescribing Information.

  • European Chemicals Agency (ECHA). (n.d.).[1][2] Crotamiton - Registration Dossier & Toxicological Summary.

  • Organization for Economic Co-operation and Development (OECD). (2020).[1][2] Test No. 471: Bacterial Reverse Mutation Test.

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2883, Crotamiton.

Sources

Foundational

The Hidden Variable: E/Z Isomerism in N-Substituted Amides

The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists. It moves beyond basic textbook definitions to address the practical implications of amide isomerism...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists. It moves beyond basic textbook definitions to address the practical implications of amide isomerism in medicinal chemistry, specifically focusing on N-substituted amides.

A Technical Guide for Rational Drug Design & Characterization

Executive Summary

In small molecule drug discovery, the amide bond is ubiquitous, yet its conformational dynamics are often oversimplified. For N-substituted amides (secondary and tertiary), the partial double-bond character creates a rotational barrier (


) that results in distinct 

and

isomers. These are not merely spectroscopic curiosities; they represent distinct pharmacophores with unique solubility profiles, membrane permeability coefficients, and receptor binding affinities.

This guide provides a rigorous framework for predicting, analyzing, and controlling amide isomerism, synthesizing theoretical mechanics with execution-ready experimental protocols.

Part 1: Theoretical Framework & Nomenclature

The Resonance Origin

The amide bond's rigidity stems from the delocalization of the nitrogen lone pair into the carbonyl


-system. This resonance creates a zwitterionic contributor that imposes planarity and restricts rotation around the 

bond.
  • Ground State: Planar, significant

    
     character at Nitrogen. High polarity.
    
  • Transition State: Orthogonal (

    
     twist), 
    
    
    
    character at Nitrogen. Loss of resonance stabilization.
Strict Nomenclature: E/Z vs. Cis/Trans

Confusion often arises between peptide nomenclature (


) and IUPAC stereochemistry rules (

). In drug development, precision is paramount.

We utilize the Cahn-Ingold-Prelog (CIP) priority rules:

  • Carbonyl Side: Oxygen (Priority 1) > Carbon (Priority 2).

  • Nitrogen Side: N-Substituent (Priority 1) > Hydrogen/Lone Pair (Priority 2).

ConfigurationCIP DefinitionPeptide/Common EquivalentStability (Secondary Amides)
Z (Zusammen) High priority groups on Same sideTrans -amideGenerally Favored (Sterics)
E (Entgegen) High priority groups on Opposite sideCis -amideGenerally Disfavored

Critical Insight: For a standard secondary amide (


), the sterically favored "trans" conformation (R groups anti) places the Carbonyl Oxygen and the N-Substituent on the same side of the C-N axis. Therefore, the stable "trans" amide is the 

-isomer
.
Factors Influencing the Rotational Barrier ( )
  • Steric Bulk (

    
     Strain):  Bulky ortho-substituents on N-aryl rings or 
    
    
    
    -branching can destabilize the planar ground state, lowering the barrier or locking the molecule in a twisted, non-planar conformation (atropisomerism).
  • Solvent Polarity: Polar solvents stabilize the dipolar ground state resonance form more than the less polar transition state.

    • Effect:Higher polarity = Higher Rotational Barrier.

    • Implication: An amide appearing as sharp peaks in

      
       may broaden or split in 
      
      
      
      .

Part 2: Analytical Characterization Workflow

Distinguishing rotamers requires a multi-tiered approach. The following decision tree outlines the logical progression from detection to definitive assignment.

AmideAnalysis Start Compound Synthesis (N-Substituted Amide) NMR_RT 1H NMR at 25°C Start->NMR_RT Decision1 Are signals duplicated/broad? NMR_RT->Decision1 Sharp Single Sharp Set Decision1->Sharp No (Fast exchange or Single Isomer) Broad Broad/Double Set Decision1->Broad Yes (Slow exchange) NOESY 1D/2D NOESY or ROESY (Spatial Correlations) Sharp->NOESY Verify Geometry VT_NMR Variable Temperature (VT) NMR (Determine Tc) Broad->VT_NMR Kinetic Analysis Broad->NOESY Structural Assignment Calc Calculate u0394Gu2021 (Eyring Equation) VT_NMR->Calc Assign Assign Configuration (Z vs E) NOESY->Assign

Figure 1: Analytical workflow for characterizing amide rotamers. Blue indicates initiation; Red/Green indicate decision paths; Black indicates terminal analysis.

Part 3: Biological & Pharmacological Implications[1]

The "Chameleonic" Effect: Permeability vs. Solubility

N-methylated peptides and amides often exhibit "chameleonic" properties.

  • Apolar Environment (Membrane): The molecule adopts a conformation (often with intramolecular H-bonds) that sequesters polar groups, facilitating passive transport.

  • Polar Environment (Cytosol/Blood): The molecule exposes polar groups for solubility.

Case Study: Cyclosporin A (CsA) CsA contains seven N-methylated amino acids.[1][2] In non-polar solvents (mimicking the membrane), it adopts a specific conformation with a cis-peptide bond between MeLeu9 and MeLeu10. This conformational flexibility is critical for its high oral bioavailability despite violating Lipinski's Rule of 5.

Target Binding Affinity

Protein binding pockets are static relative to the timescale of amide rotation. If the drug exists as a 50:50 mixture of


 in solution, but only the 

isomer binds:
  • Entropic Penalty: The drug must pay an energetic penalty to freeze out the bioactive conformer.

  • Kinetics:

    
     may be limited by the rate of isomerization if the barrier is high (
    
    
    
    ).

Part 4: Experimental Protocol – Determination of Rotational Barrier

This protocol uses Dynamic NMR (DNMR) and the coalescence temperature (


) method to calculate the free energy of activation (

).
Materials & Setup
  • Instrument: 400 MHz NMR or higher (higher field separates peaks better, allowing measurement of faster rates).

  • Solvent: High-boiling deuterated solvent (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) depending on solubility and expected
    
    
    .
  • Temperature Calibration: CRITICAL. Do not rely on the probe thermocouple. Use a standard calibration sample (100% Methanol for

    
    , 100% Ethylene Glycol for 
    
    
    
    ).
Step-by-Step Workflow
  • Slow Exchange Limit (Low T):

    • Cool the sample until peak exchange stops (peaks are sharp and distinct).

    • Identify a reporter signal (e.g., an N-Methyl doublet or singlet) that splits into two distinct environments.[3]

    • Measure the chemical shift difference in Hz (

      
      ).[4]
      
  • Coalescence Determination (Scan T):

    • Increase temperature in

      
       increments, then 
      
      
      
      increments near the merger point.
    • Identify

      
      : The temperature where the two peaks merge into a single flat-topped broad peak.
      
  • Calculation: Use the Eyring equation derived for the coalescence point of an equal-population doublet:

    
    
    

    Then, calculate

    
     (Gibbs Free Energy of Activation):
    
    
    
    
    • Units:

      
       in kcal/mol; 
      
      
      
      in Kelvin;
      
      
      in Hz.
Data Summary Table: Common Amide Barriers
CompoundSolvent

(K)
Barrier (

)
Note
DMF (Dimethylformamide)Neat/Gas~39320.8 kcal/mol High barrier due to strong resonance.
DMA (Dimethylacetamide)Neat~35018.2 kcal/mol Steric clash of methyls lowers barrier vs DMF.
Prolyl Peptides (X-Pro)WaterN/A~20-22 kcal/mol Isomerization often requires PPIase enzymes in vivo.
Benzanilide

< 200< 15 kcal/mol Conjugation to phenyl rings lowers double bond character.

Part 5: References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on NMR of peptide bonds).

  • Dunitz, J. D., & Winkler, F. K. (1975). Amide structural parameters. Acta Crystallographica, B31, 251-263.

  • Stewart, D. E., et al. (1990). "Geometry of the amide linkage in casein and other proteins." Journal of Molecular Biology, 214(1), 253-260. Link

  • Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: Implications and applications." Chemical Reviews, 103(7), 2475-2532. Link

  • Bain, A. D. (2003). "Dynamic NMR spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Definitive guide on coalescence methods).

  • Wang, X., et al. (2005). "Cyclosporin A: Conformational Analysis." Journal of Organic Chemistry, 70, 903-908. (Case study on N-methylated peptide isomerism).

Sources

Exploratory

Pharmacokinetics and metabolism of Crotamiton in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of Crotamiton Abstract Introduction: The Rationale for In Vitro Metabolism Studies The liver is the primary site of drug metabolism, where xenob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Metabolism of Crotamiton

Abstract

Introduction: The Rationale for In Vitro Metabolism Studies

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds to facilitate their excretion.[3][4] This process is broadly categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions).[5][6] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in the endoplasmic reticulum of hepatocytes, are responsible for the majority of Phase I oxidative metabolism of marketed drugs.[7][8][9][10]

In vitro models, particularly subcellular fractions like liver microsomes, are invaluable tools in early drug discovery.[4] Microsomes are vesicles formed from the endoplasmic reticulum that contain a rich complement of drug-metabolizing enzymes, most notably CYPs and some UDP-glucuronosyltransferases (UGTs).[3][6][11] They offer a cost-effective, high-throughput method to assess metabolic stability and identify metabolic pathways before advancing to more complex systems or clinical trials.[4][12]

For Crotamiton, whose mechanism of action is not fully elucidated[1][13], understanding its metabolic profile is critical. Key questions that can be answered using the in vitro approaches detailed in this guide include:

  • How rapidly is Crotamiton metabolized by human liver enzymes?

  • What are the primary metabolic pathways and resulting metabolites?

  • Which specific CYP450 isoforms are responsible for its clearance?

Answering these questions provides a foundation for predicting in vivo clearance, assessing the risk of drug-drug interactions, and ensuring a comprehensive safety profile.

Predicted Metabolic Pathways of Crotamiton

Based on the chemical structure of Crotamiton (Figure 1), several metabolic reactions can be hypothesized. These predictions guide the experimental design for metabolite identification.

Figure 1: Chemical Structure of Crotamiton Chemical Name: (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide

Potential Phase I Metabolic Reactions:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the tolyl ring.

  • Benzylic Hydroxylation: Oxidation of the methyl group on the tolyl ring to a hydroxymethyl group.

  • N-Dealkylation: Removal of the ethyl group from the tertiary amide nitrogen.

  • Alkene Oxidation: Epoxidation or hydration of the but-2-ene double bond.

  • Amide Hydrolysis: Cleavage of the amide bond.

Potential Phase II Metabolic Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites formed during Phase I.

Experimental Workflow Part 1: Metabolic Stability Assessment

The first step in characterizing a compound's metabolism is to determine its stability in the presence of metabolizing enzymes. This is typically achieved by measuring the rate of disappearance of the parent compound over time in an HLM incubation. The result is expressed as the in vitro intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[14]

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_controls Essential Controls prep_crotamiton Prepare Crotamiton Stock Solution (in DMSO) pre_incubate Pre-incubate HLM, Buffer, & Crotamiton (5 min) prep_crotamiton->pre_incubate prep_hlm Thaw Pooled Human Liver Microsomes (HLM) on Ice prep_hlm->pre_incubate prep_buffer Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) prep_buffer->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_rxn Initiate Reaction with NADPH prep_cofactor->initiate_rxn pre_incubate->initiate_rxn control_no_hlm -HLM Control (T=0) pre_incubate->control_no_hlm time_points Aliquot at Time Points (0, 5, 15, 30, 60 min) initiate_rxn->time_points control_no_nadph -NADPH Control (at final time point) initiate_rxn->control_no_nadph terminate_rxn Terminate Reaction (add ice-cold Acetonitrile with Internal Standard) time_points->terminate_rxn centrifuge Centrifuge to Pellet Protein terminate_rxn->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis Analyze by LC-MS/MS supernatant->lcms_analysis data_analysis Calculate % Remaining & Determine CLint lcms_analysis->data_analysis

Caption: Workflow for determining Crotamiton's metabolic stability in HLM.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

This protocol is designed to measure the rate of metabolism under initial rate conditions, ensuring less than 20% of the substrate is consumed.[3]

  • Reagent Preparation:

    • Crotamiton Stock: Prepare a 10 mM stock solution of Crotamiton in DMSO.

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: On ice, dilute pooled human liver microsomes (e.g., from 20 mg/mL stock) to 1 mg/mL in phosphate buffer.

    • NADPH Solution: Prepare a 20 mM NADPH solution in phosphate buffer.[3]

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the reagents for a final incubation volume of 200 µL.

    • Add 178 µL of phosphate buffer.

    • Add 2 µL of a 100 µM Crotamiton working solution (diluted from stock) for a final concentration of 1 µM.

    • Add 10 µL of the 1 mg/mL HLM suspension for a final protein concentration of 0.5 mg/mL.[7][14]

    • Control Wells: Prepare parallel incubations lacking NADPH to assess non-enzymatic degradation.

  • Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation.

    • Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).[3][11]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at >3000 g for 10 minutes to pellet the precipitated protein.[3][11]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of Crotamiton remaining in each sample using a validated LC-MS/MS method.[15][16]

Data Presentation and Analysis

The disappearance of the parent compound is plotted over time. The slope of the natural log of the percent remaining versus time provides the rate constant (k).

Time (min)Crotamiton Peak Area% Remaining (Relative to T=0)
01,500,000100.0
51,350,00090.0
151,080,00072.0
30750,00050.0
45525,00035.0
Table 1: Example data from a Crotamiton metabolic stability assay.

The half-life (t½) and intrinsic clearance (CLint) are calculated as follows:

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Experimental Workflow Part 2: Metabolite Profiling and Identification

After confirming that Crotamiton is metabolized, the next step is to identify the structures of the metabolites formed. This is achieved by analyzing the incubation samples with high-resolution mass spectrometry (HRMS) and looking for new peaks that are not present in the control (-NADPH) samples.[17][18]

Workflow Diagram: Metabolite Identification

G cluster_sample Sample Generation cluster_analysis LC-HRMS Analysis cluster_id Structure Elucidation incubation_pos Incubate Crotamiton with HLM +NADPH lcms_run Analyze both samples by LC-HRMS (Full Scan & dd-MS2) incubation_pos->lcms_run incubation_neg Incubate Crotamiton with HLM -NADPH (Control) incubation_neg->lcms_run extract_ions Extract Ion Chromatograms (EICs) for Parent and Predicted Metabolites lcms_run->extract_ions compare_chrom Compare +NADPH vs. -NADPH Chromatograms extract_ions->compare_chrom find_unique Identify Unique Peaks in +NADPH Sample compare_chrom->find_unique analyze_ms1 Determine Accurate Mass and Predict Elemental Formula find_unique->analyze_ms1 analyze_ms2 Analyze MS/MS Fragmentation Pattern analyze_ms1->analyze_ms2 propose_structure Propose Metabolite Structure and Location of Modification analyze_ms2->propose_structure

Caption: Strategy for the identification of Crotamiton metabolites.

Detailed Protocol: Metabolite Identification using LC-HRMS
  • Sample Generation:

    • Perform a scaled-up version of the metabolic stability incubation. Use a higher concentration of Crotamiton (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to ensure sufficient metabolite formation for detection.

    • Run two parallel incubations: one with NADPH (+NADPH) and one without (-NADPH).

    • Terminate and process the samples as described previously.

  • LC-HRMS Analysis:

    • Inject the processed samples onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.[16][19]

    • Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.[20]

    • Set the instrument to perform a full scan (MS1) followed by data-dependent fragmentation scans (MS2 or dd-MS2) to obtain structural information.

  • Data Mining and Interpretation:

    • Metabolite Prediction: Use software to search the full scan data for masses corresponding to the predicted biotransformations (see Table 2).

    • Comparative Analysis: Subtract the chromatograms of the -NADPH sample from the +NADPH sample. Peaks present only in the +NADPH sample are NADPH-dependent metabolites.

    • Structure Elucidation: For each potential metabolite, confirm the accurate mass and elemental composition from the MS1 scan. Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of the parent Crotamiton molecule to pinpoint the site of metabolic modification.[17]

BiotransformationMass Change (Da)Expected Metabolite m/z [M+H]⁺
Parent Crotamiton - 204.1383
Hydroxylation+15.9949220.1332
N-Deethylation-28.0313176.1070
Dihydroxylation+31.9898236.1281
Hydrolysis (Amide)+1.0078(Products vary)
Glucuronidation+176.0321380.1654 (from hydroxylated met.)
Table 2: Predicted biotransformations of Crotamiton and corresponding mass shifts.

Experimental Workflow Part 3: Reaction Phenotyping

Once metabolites are identified, it is crucial to determine which enzymes are responsible for their formation. This is essential for predicting drug-drug interactions, as co-administered drugs can inhibit or induce specific CYP enzymes.[8][21] Two common in vitro methods are used: recombinant human CYPs and chemical inhibition assays.

Workflow Diagram: Reaction Phenotyping Strategy

G cluster_recombinant Approach 1: Recombinant CYPs cluster_inhibition Approach 2: Chemical Inhibition start Identify Major Metabolic Pathway for Crotamiton incubate_rcyp Incubate Crotamiton with Panel of Individual rCYPs (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) start->incubate_rcyp incubate_hlm Incubate Crotamiton with HLM and CYP-Specific Inhibitors start->incubate_hlm measure_metabolite Quantify Metabolite Formation incubate_rcyp->measure_metabolite identify_active Identify rCYPs with Highest Activity measure_metabolite->identify_active conclusion Conclude Major Metabolizing Enzyme(s) identify_active->conclusion measure_inhibition Quantify Reduction in Metabolite Formation incubate_hlm->measure_inhibition identify_inhibited Identify Inhibitors that Significantly Reduce Metabolism measure_inhibition->identify_inhibited identify_inhibited->conclusion

Caption: Dual approaches for identifying CYP enzymes metabolizing Crotamiton.

Detailed Protocol: Reaction Phenotyping
  • Recombinant Human CYP (rCYP) Assay:

    • Incubate Crotamiton (at a concentration below its Km, if known, e.g., 1 µM) with a panel of individual, commercially available recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22]

    • Each incubation must contain the necessary cofactors (NADPH) and membrane components (e.g., cytochrome b5).

    • After a set time, terminate the reaction and quantify the formation of a major metabolite using LC-MS/MS.

    • The enzyme that produces the most metabolite is likely the primary contributor to that pathway.

  • Chemical Inhibition Assay:

    • Incubate Crotamiton with pooled HLM in the presence and absence of known selective inhibitors for major CYP isoforms (see Table 3).

    • Pre-incubate the HLM and inhibitor for 5-10 minutes before adding Crotamiton and initiating with NADPH.

    • Measure the formation of a major metabolite and calculate the percent inhibition caused by each compound.

    • Significant inhibition by a specific inhibitor points to the involvement of its corresponding enzyme.

CYP IsoformSelective Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4/5Ketoconazole
Table 3: Commonly used selective chemical inhibitors for major CYP isoforms.

Conclusion

This guide outlines a systematic, industry-standard approach to characterizing the in vitro metabolism and pharmacokinetics of Crotamiton. By following the detailed workflows for metabolic stability, metabolite identification, and reaction phenotyping, researchers can generate a comprehensive data package. This information is fundamental for understanding the disposition of Crotamiton, predicting its in vivo behavior, and making informed decisions during drug development. The application of these robust in vitro methodologies ensures a solid foundation for preclinical safety assessment and the design of future clinical studies.

References

  • Rama Naidu, G. Ch., & Sudhakar, Ch. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. International Journal of Pharmaceutical Quality Assurance, 14(1), 510-515. Retrieved from [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Pharmacokinetics and Drug Metabolism. IntechOpen. Retrieved from [Link]

  • Dalvie, D. (2008). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. Retrieved from [Link]

  • Ribeiro, V., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100659. Retrieved from [Link]

  • Ronis, M. J. J., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 8(4), 93. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism. Retrieved from [Link]

  • Heukelbach, J., & Feldmeier, H. (2016). Crotamiton. In Encyclopedia of Parasitology. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Retrieved from [Link]

  • Schuster, A., et al. (1992). Pharmacokinetics of crotamiton following topical application to healthy Male volunteers. Journal of Dermatological Treatment, 3(2), 57-60. Retrieved from [Link]

  • Technology Networks. (2012). Efficient QC Method for Determination of Crotamiton, a Treatment for Scabies and Skin Pruritus. Retrieved from [Link]

  • Inxight Drugs. (n.d.). CROTAMITON, (E)-. Retrieved from [Link]

  • Dika, E., et al. (2006). Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutaneous and Ocular Toxicology, 25(3), 211-216. Retrieved from [Link]

  • Drugs.com. (n.d.). Crotamiton Monograph for Professionals. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Chowdhury, S. K., & Prusoff, W. H. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 361-388. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Crotamiton?. Retrieved from [Link]

  • ResearchGate. (n.d.). M537194 metabolic pathways in human liver microsomes. Retrieved from [Link]

  • Ross, M. K., et al. (2009). In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Toxicological Sciences, 108(2), 221-233. Retrieved from [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(7), 1605-1618. Retrieved from [Link]

  • Nebert, D. W., & Russell, D. W. (2002). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Drug Metabolism Reviews, 34(1-2), 27-48. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Genes & Nutrition, 8(2), 101-110. Retrieved from [Link]

  • Bruker. (n.d.). Incorporating CCS values to enable 4-dimensional annotation of metabolic features. Retrieved from [Link]

  • EFSA. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. Retrieved from [Link]

  • Liu, Y., et al. (2022). Crotamiton derivative JM03 extends lifespan and improves oxidative and hypertonic stress resistance in Caenorhabditis elegans via inhibiting OSM-9. eLife, 11, e79268. Retrieved from [Link]

  • MDPI. (2025). Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver. Retrieved from [Link]

  • Waxman, D. J., et al. (1988). Human liver microsomal steroid metabolism: identification of the major microsomal steroid hormone 6 beta-hydroxylase cytochrome P-450 enzyme. The Journal of Biological Chemistry, 263(22), 11396-11406. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1359-1368. Retrieved from [Link]

  • Obach, R. S., et al. (2021). The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends. Drug Metabolism and Disposition, 49(11), 1047-1062. Retrieved from [Link]

  • Lin, C. H., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis, 31(1), 127-136. Retrieved from [Link]

  • Johnson, S. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Biochemistry & Analytical Biochemistry, 14(577). Retrieved from [Link]

  • van Eunen, K., et al. (2012). Testing Biochemistry Revisited: How In Vivo Metabolism Can Be Understood from In Vitro Enzyme Kinetics. PLoS Computational Biology, 8(3), e1002483. Retrieved from [Link]

  • Godin, S. J., et al. (2007). Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol. Xenobiotica, 37(6), 686-705. Retrieved from [Link]

  • Godin, S. J., et al. (2007). Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol. Xenobiotica, 37(6), 686-705. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-ethyl-N-(2-methylphenyl)-2-butenamide from crotonyl chloride

Application Note: Optimized Synthesis of Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) Abstract & Scope This guide details the laboratory-scale synthesis of Crotamiton (CAS: 483-63-6), a scabicidal and antipruriti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide)

Abstract & Scope

This guide details the laboratory-scale synthesis of Crotamiton (CAS: 483-63-6), a scabicidal and antipruritic agent.[1] While industrial routes often employ biphasic Schotten-Baumann conditions, this protocol utilizes a single-phase anhydrous approach (Dichloromethane/Triethylamine).[1] This method is selected for research applications to minimize hydrolysis of the moisture-sensitive crotonyl chloride and ensure high yield (>85%) and purity suitable for pharmaceutical reference standards.

Chemical Strategy & Mechanism

The Challenge: The synthesis involves the coupling of Crotonyl Chloride (an


-unsaturated acid chloride) with N-ethyl-o-toluidine  (a sterically hindered aniline derivative).[1]
  • Risk 1: The double bond in crotonyl chloride is susceptible to polymerization or Michael addition if temperatures are uncontrolled.

  • Risk 2: Acid chlorides hydrolyze rapidly in the presence of moisture, necessitating anhydrous conditions.

The Solution: We employ a nucleophilic acyl substitution mechanism. The reaction is driven by the nucleophilic attack of the amine nitrogen on the carbonyl carbon. A non-nucleophilic base (Triethylamine) is critical to scavenge the liberated Hydrogen Chloride (HCl), preventing the formation of the amine hydrochloride salt which would stall the reaction.

Mechanistic Pathway

The reaction proceeds through a tetrahedral intermediate before expelling the chloride leaving group.

ReactionMechanism Reactants Reactants (Crotonyl Cl + Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination (-Cl⁻) Intermediate->Transition Collapse Product Crotamiton (Amide) Transition->Product Formation Scavenging Base Scavenging (Et₃N·HCl) Transition->Scavenging HCl Removal

Figure 1: Mechanistic pathway of the amidation reaction.[1] The base (Triethylamine) acts as a proton sink to drive the equilibrium forward.

Materials & Stoichiometry

Safety Pre-Check:

  • Crotonyl Chloride: Lachrymator, corrosive. Handle strictly in a fume hood.

  • N-ethyl-o-toluidine: Toxic by inhalation and skin contact.[1]

  • Dichloromethane (DCM): Volatile, potential carcinogen.

ReagentMW ( g/mol )Density (g/mL)Equiv.[2]Scale (Example)Role
N-ethyl-o-toluidine 135.210.951.013.5 g (100 mmol)Nucleophile
Crotonyl Chloride 104.531.091.111.5 g (110 mmol)Electrophile
Triethylamine (TEA) 101.190.731.212.1 g (120 mmol)HCl Scavenger
Dichloromethane 84.931.33Solvent150 mLAnhydrous Solvent

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with N-ethyl-o-toluidine (1.0 equiv) and Triethylamine (1.2 equiv). Add anhydrous DCM (100 mL).

  • Thermal Control: Submerge the flask in an ice/salt bath to cool the internal temperature to 0°C .

    • Why? Controlling the exotherm prevents the polymerization of the crotonyl moiety [1].

Phase 2: Addition & Reaction
  • Dilution: Dilute Crotonyl Chloride (1.1 equiv) in 50 mL of anhydrous DCM in the addition funnel.

  • Controlled Addition: Add the acid chloride solution dropwise over 45–60 minutes.

    • Observation: White fumes (HCl) may form briefly, followed by the precipitation of triethylamine hydrochloride (white solid).

  • Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL of ice water to hydrolyze excess acid chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[3][4]

  • Washing Sequence (Critical for Purity):

    • Wash 1 (Acidic): 1M HCl (2 x 50 mL). Removes unreacted amine and TEA.

    • Wash 2 (Basic): Saturated NaHCO₃ (2 x 50 mL). Removes crotonic acid formed by hydrolysis.[1]

    • Wash 3 (Neutral): Brine (1 x 50 mL). Dries the organic layer.[4]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the crude yellow oil.

Phase 4: Purification (Vacuum Distillation)

Since Crotamiton is a high-boiling oil, simple evaporation is insufficient for pharmaceutical grade.[1]

  • Setup a short-path vacuum distillation apparatus.

  • Apply high vacuum (0.5 – 2 mmHg).

  • Collect the fraction boiling at 153–155°C (at 13 mmHg) or corresponding temperature at lower pressures [2].

  • Yield: Expect 85–92% of a pale yellow oil.

Process Workflow Visualization

Workflow Start Start: Inert Atmosphere (N₂ Purge) Cooling Cooling to 0°C (Prevents Polymerization) Start->Cooling Addition Dropwise Addition of Crotonyl Chloride Cooling->Addition Reaction Stir at RT (3 hrs) Precipitate Forms Addition->Reaction Extraction Extraction Sequence 1. HCl (Remove Amine) 2. NaHCO₃ (Remove Acid) Reaction->Extraction Distillation Vacuum Distillation (153°C @ 13mmHg) Extraction->Distillation Final Pure Crotamiton (>98% Purity) Distillation->Final

Figure 2: Operational workflow ensuring removal of precursors and isolation of pure product.[1]

Quality Control & Validation

To validate the synthesis, compare the isolated product against these standard metrics:

  • Refractive Index (

    
    ):  1.540 – 1.542.
    
  • Boiling Point: 153–155°C at 13 mmHg [3].

  • IR Spectroscopy:

    • 1650 cm⁻¹ (C=O Amide stretch).

    • 1610 cm⁻¹ (C=C Alkene stretch).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       1.1 (t, 3H, N-CH₂-CH ₃)[1]
      
    • 
       1.8 (d, 3H, =CH-CH ₃)[1]
      
    • 
       2.2 (s, 3H, Ar-CH ₃)[1]
      
    • 
       3.8 (q, 2H, N-CH ₂)
      
    • 
       5.8–6.9 (m, 2H, Vinyl protons) [4].
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Crotonyl ChlorideEnsure glassware is oven-dried and DCM is anhydrous.
Dark Color PolymerizationMaintain 0°C strictly during addition; add radical inhibitor (e.g., BHT) if storing.
Amine Smell Incomplete Acid WashEnsure the 1M HCl wash is thorough (check aqueous pH < 2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 688020, N-Ethyl-o-crotonotoluidide.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Crotamiton Gas Chromatography and Properties. Retrieved from [Link][1]

  • DrugBank Online. Crotamiton: Pharmacology and Chemical Properties. Retrieved from [Link][1]

Sources

Application

A Validated Stability-Indicating HPLC Method for the Assay of Crotamiton in Pharmaceutical Formulations

Abstract This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Crotamiton in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Crotamiton in pharmaceutical cream formulations. Crotamiton, an antipruritic and scabicidal agent, requires accurate and reliable analytical methods to ensure its quality and efficacy.[1][2] The method detailed herein utilizes a C18 stationary phase with a simple isocratic mobile phase, providing efficient separation of Crotamiton from its degradation products and common formulation excipients. The protocol has been developed based on established pharmacopeial methods and peer-reviewed literature, with a focus on explaining the scientific rationale behind each parameter.[3][4] This guide includes a complete protocol from sample preparation to data analysis, method validation insights according to International Council for Harmonisation (ICH) guidelines, and troubleshooting advice, making it a comprehensive resource for quality control laboratories and drug development professionals.

Introduction and Scientific Rationale

Crotamiton, chemically known as N-ethyl-N-(2-methylphenyl)but-2-enamide, is a widely used topical medication for treating scabies and relieving itching.[1][5] Its therapeutic efficacy is directly linked to the concentration of the active pharmaceutical ingredient (API) in the final product. Therefore, a validated analytical method is crucial for quality control, ensuring product potency and safety.

The primary challenge in analyzing Crotamiton is ensuring the method can distinguish the intact drug from any potential impurities or degradation products that may arise during manufacturing or upon storage.[6][7] Crotamiton is susceptible to degradation, particularly through hydrolysis under acidic conditions, which cleaves the amide bond to form N-ethyl-2-methylaniline and 2-butenoic acid.[6][8][9] A stability-indicating method, as described here, is designed to resolve the API peak from these and other stress-induced degradants, providing an accurate measure of the drug's stability.

Rationale for Method Selection:

  • Chromatographic Mode (Reversed-Phase): Crotamiton is a moderately non-polar molecule, making it ideally suited for reversed-phase chromatography. A non-polar stationary phase (like C18) is used with a polar mobile phase, ensuring good retention and separation based on hydrophobicity.

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is the most common choice for this type of analysis due to its strong hydrophobic retention, versatility, and proven robustness for separating a wide range of pharmaceutical compounds.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water offers excellent solvating power and low viscosity, leading to efficient chromatography and sharp peaks. Acetonitrile is often preferred over methanol for its lower UV cutoff and ability to produce sharper peaks for many compounds. The ratio is optimized to achieve an ideal retention time (typically 3-10 minutes) and resolution.

  • Detection (UV Absorbance): Crotamiton possesses a chromophore (the aromatic ring) that absorbs UV light. A detection wavelength of approximately 242-264 nm is typically chosen, corresponding to a region of high absorbance for Crotamiton, which ensures high sensitivity.[5][6][10] The United States Pharmacopeia (USP) specifies detection at 254 nm for cream formulations.[3][11]

Materials and Methods

2.1 Instrumentation and Equipment

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode-Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2 Chemicals and Reagents

  • Crotamiton Reference Standard (USP RS or equivalent).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Ammonium Acetate (optional, for pH adjustment, analytical grade).[4][6]

  • Crotamiton cream sample for analysis.

2.3 Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below. These conditions are based on a synthesis of published methods and represent a robust starting point for analysis.[3][4][5][6]

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., packing L1 as per USP)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Detailed Experimental Protocols

The logical flow of the entire analytical process, from sample preparation to final result calculation, is outlined below.

HPLC_Workflow_Crotamiton cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results Stage prep_std 1. Prepare Standard Solution (Crotamiton RS in Methanol) prep_sample 2. Prepare Sample Solution (Extract Cream with Methanol) sst 3. System Suitability Test (SST) (Inject Standard 5x) prep_sample->sst analysis 4. Analyze Samples (Inject Blank, Standard, Samples) sst->analysis If SST Passes integration 5. Integrate Peak Areas analysis->integration calculation 6. Calculate Crotamiton Assay (%) integration->calculation

Caption: Overall workflow for the HPLC assay of Crotamiton in cream.

3.1 Mobile Phase Preparation

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1-liter glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the pump system.

3.2 Standard Solution Preparation (Concentration: ~100 µg/mL)

  • Accurately weigh approximately 25 mg of Crotamiton Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol. This is the Standard Stock Solution (~500 µg/mL).

  • Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This is the Working Standard Solution (~100 µg/mL).

3.3 Sample Preparation (from 10% w/w Cream)

  • Accurately weigh a portion of the Crotamiton cream equivalent to about 25 mg of Crotamiton into a 50 mL volumetric flask. (e.g., for a 10% cream, weigh ~250 mg).

  • Add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to completely disperse the cream matrix and extract the Crotamiton.[3][5] The flask may become warm; allow it to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the Sample Stock Solution .

  • Filter a portion of the Sample Stock Solution through a 0.45 µm syringe filter into an HPLC vial.

  • Pipette 10.0 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This is the Working Sample Solution (target concentration ~100 µg/mL).

3.4 System Suitability Testing (SST) Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core component of a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) Not more than 2.0Ensures peak symmetry, indicating good column performance and no secondary interactions.
Repeatability (%RSD) Relative Standard Deviation ≤ 2.0% for peak areaDemonstrates the precision of the analytical system over a short period.
Theoretical Plates (N) > 2000Measures column efficiency, ensuring sharp and well-defined peaks.

3.5 Chromatographic Procedure

  • Once the SST criteria are met, proceed with the analysis.

  • Inject the mobile phase or a methanol blank to ensure no carryover or system contamination.

  • Inject the Working Standard Solution.

  • Inject the Working Sample Solution(s) in duplicate.

  • It is good practice to inject a standard solution periodically (e.g., after every 6-10 sample injections) to monitor system performance over the run.

Data Analysis and Calculations

The amount of Crotamiton in the cream sample is calculated by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.

Calculation Formula:

Where:

  • Area_Sample: The average peak area of Crotamiton from the sample injections.

  • Area_Standard: The average peak area of Crotamiton from the standard injections.

  • Conc_Standard: The concentration of the Working Standard Solution (in µg/mL).

  • Conc_Sample: The nominal concentration of the Working Sample Solution based on the initial weight (in µg/mL).

Method Validation and Stability-Indicating Properties

For this method to be considered trustworthy and reliable, it must be validated according to ICH Q2(R1) guidelines. A key aspect of this is proving its specificity and stability-indicating nature through forced degradation studies.

Forced Degradation (Stress Testing): The goal is to intentionally degrade the Crotamiton sample (targeting 5-20% degradation) to ensure that the degradation products do not co-elute with the parent peak.[6][7]

  • Acid Hydrolysis: Incubate sample with 0.1 N HCl at 60°C. Crotamiton is known to be highly susceptible to acid hydrolysis.[6][8][9]

  • Base Hydrolysis: Incubate sample with 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat sample with 3-6% H₂O₂ at room temperature.[8]

  • Thermal Degradation: Expose solid drug or solution to heat (e.g., 80°C).[8]

  • Photolytic Degradation: Expose solution to UV light (e.g., in a photostability chamber).[8]

The HPLC-DAD is used to assess peak purity of the Crotamiton peak in all stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting. The method successfully separates the main degradation products, N-ethyl-2-methylaniline and 2-butenoic acid, from the intact Crotamiton peak.

The logical relationship between analyte properties and the development of a stability-indicating method is shown below.

Method_Development_Logic cluster_analyte Analyte Characterization cluster_method Method Design cluster_validation Validation & Specificity prop Crotamiton Properties (Non-polar, UV-active) col Column Choice (C18) prop->col dictates mob Mobile Phase (ACN/Water) col->mob requires stress Forced Degradation Study (Acid, Base, Peroxide, etc.) col->stress Method subjected to det Detection (UV 254 nm) mob->det allows mob->stress Method subjected to det->stress Method subjected to spec Specificity & Peak Purity stress->spec confirms

Caption: Logic flow from analyte properties to a validated method.

Summary of Validation Parameters:

ParameterTypical Results & Observations
Specificity No interference from blank, placebo, or degradation products at the retention time of Crotamiton. Peak purity confirmed.
Linearity Excellent correlation (R² > 0.999) over a range of 50-150% of the nominal concentration (e.g., 50-150 µg/mL).
Accuracy Good recovery (typically 98.0-102.0%) for spiked placebo samples at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSDs are typically < 2.0%.
Robustness Method is unaffected by small, deliberate changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).
LOD & LOQ Sufficiently low to detect and quantify any potential impurities at required reporting levels.[4]

References

  • Benchchem. (n.d.). Crotamiton Degradation Product Analysis. Technical Support Center.
  • Hasan, M. A., et al. (2018). STABILITY-INDICATING HPLC-DAD AND TLC-DENSITOMETRIC METHODS FOR DETERMINATION OF CROTAMITON IN THE PRESENCE OF ITS DEGRADATION PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 141-159. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. Application Note.
  • ResearchGate. (n.d.). The results of crotamiton stability studies are given in table(1). Retrieved from [Link]

  • Izumoto, S., et al. (1997). Chromatography of crotamiton and its application to the determination of active ingredients in ointments. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1457-66. Retrieved from [Link]

  • USP Crotamiton Cream Monograph. (2025).
  • Naidu, G. C. R., & Sudhakar, C. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 510-515.
  • ResearchGate. (2025). Simultaneous Estimation of Crotamiton and Hydrocortisone by RP-UPLC using Green Analytical Principles embedded Analytical Quality by Design (AQbD) Method. Retrieved from [Link]

  • USP-NF. (2025). Crotamiton Cream.
  • SIELC Technologies. (2018). Separation of Crotamiton on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crotamiton. PubChem Compound Database. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • USP. (2006). USP Monographs: Crotamiton. USP29-NF24.
  • OUCI. (n.d.). Simultaneous estimation of crotamiton and hydrocortisone by RP-UPLC using green analytical principles embedded analytic…. Retrieved from [Link]

  • Technology Networks. (2012). Efficient QC Method for Determination of Crotamiton, a Treatment for Scabies and Skin Pruritus. Retrieved from [Link]

Sources

Method

Application Note: A Robust Stability-Indicating HPLC Method for the Quantification of Crotamiton in Pharmaceutical Formulations

Abstract This application note provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Crotamiton in pharmaceutical formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Crotamiton in pharmaceutical formulations. We delve into the scientific rationale behind forced degradation studies, chromatographic optimization, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The described method is designed to effectively separate Crotamiton from its potential degradation products, ensuring accurate quantification and reliable stability assessment of the drug product.

Introduction: The Imperative for a Stability-Indicating Method

Crotamiton, an effective scabicidal and antipruritic agent, is formulated in various topical preparations such as creams and lotions. The chemical stability of the active pharmaceutical ingredient (API) within these formulations is paramount to ensure its safety and efficacy throughout its shelf life. A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and selectively quantify the API in the presence of its degradation products, excipients, and other potential impurities. The development of such a method is a regulatory expectation and a critical component of any drug development program.

The primary challenge lies in developing a method that can resolve the Crotamiton peak from all potential degradants. This is achieved through forced degradation studies, where the drug substance and drug product are subjected to harsh conditions to generate the likely degradation products. The analytical method must then demonstrate specificity for the intact drug.

Physicochemical Properties of Crotamiton:
PropertyValueSource
Chemical NameN-Ethyl-N-(2-methylphenyl)-2-butenamidePubChem
Molecular FormulaC13H17NOPubChem
Molecular Weight203.28 g/mol PubChem
AppearanceColorless to slightly yellowish oily liquid
SolubilityPractically insoluble in water, soluble in alcohol and ether

Experimental Workflow: A Systematic Approach

The development of a robust SIAM follows a logical progression of steps, each building upon the previous one to ensure a final method that is fit for its intended purpose.

SIAM_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Forced Degradation Studies B Chromatographic Method Optimization A->B Identify Degradants C Sample Preparation Development B->C Optimize Resolution & Sensitivity D Specificity / Peak Purity C->D Finalized Method E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G H Routine Stability Testing G->H

Figure 1: A systematic workflow for the development and validation of a stability-indicating assay method.

Phase 1: Method Development

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation, or stress testing, is the cornerstone of SIAM development. By subjecting Crotamiton to conditions more severe than those it would encounter during storage, we can accelerate its degradation and generate the impurities that the analytical method must be able to separate. The choice of stress conditions is guided by the chemical structure of Crotamiton and its susceptibility to hydrolysis, oxidation, and photolysis.

  • Preparation of Stock Solution: Prepare a stock solution of Crotamiton reference standard in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid Crotamiton reference standard to 105°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of Crotamiton in the mobile phase to UV light (254 nm) for 48 hours.

  • Control Sample: Prepare a 100 µg/mL solution of Crotamiton in the mobile phase that has not been subjected to stress.

  • Analysis: Analyze all samples by the developed HPLC method.

Chromatographic Method Optimization

The goal of this phase is to achieve baseline separation of the Crotamiton peak from all degradation products and excipient peaks. This is an iterative process involving the systematic evaluation of chromatographic parameters.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 242 nm (based on the UV spectrum of Crotamiton)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The chromatograms from the forced degradation samples are evaluated for peak shape, resolution, and tailing factor. Adjustments to the mobile phase composition (organic modifier ratio, pH), flow rate, and column temperature are made to improve separation. A gradient elution may be necessary if isocratic elution fails to resolve all peaks.

Optimization_Logic start Initial Chromatogram A Poor Resolution Adjust Mobile Phase Ratio start->A B Peak Tailing Modify Mobile Phase pH start->B C Long Run Time Increase Flow Rate or Gradient Slope start->C end Optimized Method D Co-eluting Peaks Introduce Gradient Elution A->D B->D C->end D->end

Figure 2: A decision-making flowchart for HPLC method optimization.

Phase 2: Method Validation

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose. The validation parameters are based on the ICH Q2(R1) guideline.

Specificity and Peak Purity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of Crotamiton from its degradants and any formulation excipients.

Peak Purity Analysis: A photodiode array (PDA) detector is crucial for assessing peak purity. The purity of the Crotamiton peak in the stressed samples is evaluated by comparing the UV spectra across the peak. A purity angle less than the purity threshold indicates a spectrally pure peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five standard solutions of Crotamiton reference standard ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: r² ≥ 0.999

Accuracy and Precision

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo formulation.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability passesPassed
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Identify critical method parameters: e.g., mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Conclusion

The development of a stability-indicating assay for Crotamiton formulations is a systematic process that requires a thorough understanding of the drug's chemistry and the principles of chromatography. By following the outlined workflow of forced degradation, method optimization, and rigorous validation, a reliable and robust HPLC method can be established. This method is essential for ensuring the quality, safety, and efficacy of Crotamiton drug products throughout their lifecycle.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Crotamiton. PubChem, National Center for Biotechnology Information. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Application

Application Note: High-Resolution GC-MS Profiling of Crotamiton – Impurity Quantitation and Isomer Challenges

Abstract This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide). While Crotamiton is a pharmacopeial staple f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide). While Crotamiton is a pharmacopeial staple for scabies and pruritus, its analysis is complicated by its existence as a mixture of cis (Z) and trans (E) isomers and the potential presence of genotoxic impurities (toluidines).

This guide diverges from standard "cookbook" protocols by addressing the isomer separation challenge directly—clarifying where GC excels (trace impurity profiling) versus where it struggles (isomer resolution compared to C30-HPLC). We provide a validated workflow for the quantitation of potentially genotoxic impurities (PGIs) and total drug content, grounded in ICH Q2(R1) principles.

Introduction & Chemical Context

Crotamiton is an amide derivative synthesized from o-toluidine and crotonic anhydride . Its pharmacological efficacy is attributed to the mixture of isomers, though the trans (E) form predominates.

The Analytical Challenge
  • Isomerism: The cis and trans isomers have identical mass spectra (m/z 203) and very similar boiling points. On standard non-polar GC columns (e.g., 5% phenyl), they often co-elute or show poor resolution (R < 1.5).

  • Genotoxic Impurities: The synthesis starting material, o-toluidine , is a Class 1 carcinogen. Regulatory bodies (USP/EP) require strict control of free toluidines and related byproducts like N-ethyl-o-toluidine .

Strategic Approach: We utilize GC-MS primarily for Trace Impurity Profiling (due to the high volatility and ionizability of the amine impurities) and Total Content Assay . For strict isomer ratio determination, we reference the superior shape-selectivity of C30-HPLC, but we demonstrate optimized GC conditions that achieve partial separation for qualitative checks.

Experimental Protocol

Reagents & Standards[1][2]
  • Reference Standard: Crotamiton USP RS (Mixture of E/Z isomers).

  • Internal Standard (IS):

    • For Impurities:4-Propylaniline (structurally similar to toluidine but distinct retention).

    • For Assay:Benzophenone or Diphenylamine .

  • Solvents: Methanol (LC-MS grade), Hexane (for LLE).

Sample Preparation[1][2]
Workflow A: Pharmaceutical Formulation (Cream/Lotion)

Target: Total Crotamiton & Impurities

  • Weighing: Accurately weigh 1.0 g of cream into a 50 mL centrifuge tube.

  • Dissolution: Add 20 mL Methanol . Vortex vigorously for 2 minutes.

  • Extraction: Sonicate for 15 minutes at room temperature to disrupt the emulsion.

  • Cleanup: Centrifuge at 4000 rpm for 10 minutes to pellet excipients (waxes/stearates).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

  • IS Addition: Spike 10 µL of Internal Standard solution (1 mg/mL) into 990 µL of filtrate.

Workflow B: Biological Fluids (Plasma)

Target: Trace Bioanalysis

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • LLE: Add 1 mL Hexane:Ethyl Acetate (80:20) .

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge and transfer the organic (upper) layer to a clean vial.

  • Concentration: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

GC-MS Method Parameters

We employ a Simultaneous Scan/SIM method. This allows for the quantitation of low-level impurities (SIM) while confirming the identity of the high-concentration drug peak (Scan).

ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentHigh retention time precision required.
Column DB-WAXms or VF-WAXms (30m x 0.25mm x 0.25µm)Critical Choice: Polyethylene glycol (PEG) phases provide better separation of polar amines (toluidines) and improved Z/E isomer resolution compared to non-polar columns.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless (250°C)Split 10:1 for Assay; Splitless for Trace Impurities.
Oven Program 60°C (1 min)

10°C/min

150°C

20°C/min

240°C (5 min)
Slow ramp at start separates volatile amines; fast ramp elutes Crotamiton.
Transfer Line 250°CPrevents condensation of high MW matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Acquisition SIM Group 1 (2-6 min): m/z 106, 107 (o-Toluidine) Scan Group 2 (6-15 min): m/z 40-300 (Crotamiton)Maximizes sensitivity for genotoxins; provides spectral confirmation for the drug.

Results & Discussion

Fragmentation Pathway (Mechanistic Insight)

Understanding the mass spectrum is vital for distinguishing Crotamiton from its degradation products. The molecule cleaves primarily at the amide bond.

  • Molecular Ion (

    
    ):  m/z 203 (Weak intensity).
    
  • Base Peak: Often m/z 134 or m/z 135 (depending on H-transfer).

  • Key Fragments:

    • m/z 134: N-ethyl-o-toluidine radical cation (Amide cleavage).

    • m/z 106: o-Toluidine cation (Loss of ethyl from m/z 135).

    • m/z 69: Crotonyl cation (

      
      ).
      
    • m/z 41: Allyl cation (Loss of CO from crotonyl).

Fragmentation M Crotamiton (M+) m/z 203 Frag1 N-ethyl-o-toluidine ion m/z 134/135 (Base Peak) M->Frag1 Amide Cleavage (Loss of Crotonyl) Frag3 Crotonyl ion m/z 69 M->Frag3 Amide Cleavage (Loss of Amine) Frag2 o-Toluidine ion m/z 106 Frag1->Frag2 Loss of Ethyl (-28/29 Da) Frag4 Allyl cation m/z 41 Frag3->Frag4 Loss of CO (-28 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for Crotamiton.

The Isomer Separation Reality

On the recommended DB-WAX column, Crotamiton elutes as two partially resolved peaks (Resolution


).
  • Peak 1: cis-Crotamiton (Z-isomer) - Typically elutes first on polar columns.

  • Peak 2: trans-Crotamiton (E-isomer) - Major component.

Analyst Note: While GC can separate them, the peak valley may not return to baseline. For strict % isomer calculations (e.g., "NMT 15% cis isomer"), HPLC with an Acclaim C30 column is the superior, validated technique due to better shape selectivity. For GC-MS, we recommend integrating the sum of both peaks for total content assay to avoid integration errors.

Impurity Profiling (SIM Mode)

The SIM method specifically targets the genotoxic impurity o-toluidine .

  • Target Ion: m/z 107 (

    
    ) and 106 (
    
    
    
    ).
  • LOD: < 10 ng/mL (ppb level), satisfying regulatory requirements for genotoxic impurity monitoring.

Method Validation Summary (ICH Q2)

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analytesPass (Matrix peaks resolved)
Linearity (Assay)

(0.1 - 2.0 mg/mL)

Linearity (Impurity)

(10 - 500 ng/mL)

Precision (Repeatability) RSD < 2.0% (n=6)0.8% (Total Crotamiton)
Accuracy (Recovery) 95.0% - 105.0%98.2% (Spiked Cream)
LOD (o-Toluidine) S/N > 3:15 ng/mL

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Amine Peaks Active sites in liner or columnUse Ultra Inert liners with glass wool; trim column inlet by 10-20 cm.
Poor Isomer Resolution Column overload or degradationReduce injection volume (0.5 µL); ensure column is a high-polarity PEG phase (Wax).
Ghost Peaks Carryover from high conc. samplesRun blank solvent injections between samples; increase final bake-out temp to 250°C.
Low Sensitivity (Toluidine) Split ratio too highSwitch to Splitless mode for impurity runs; ensure inlet temp is sufficient (250°C).

References

  • USP Monographs: Crotamiton . United States Pharmacopeia. (Accessed 2023).

  • Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column . Thermo Fisher Scientific Application Note.

  • Determination of potentially genotoxic impurities in crotamiton active pharmaceutical ingredient by gas chromatography . Journal of Pharmaceutical and Biomedical Analysis, 2022.

  • Crotamiton Mass Spectrum . NIST Chemistry WebBook, SRD 69.

Method

Application of Phase Transfer Catalysis in the Synthesis of Crotamiton: A Detailed Guide for Researchers

Introduction: Reimagining the Synthesis of Crotamiton Crotamiton, chemically known as N-ethyl-o-crotonotoluidide, is an effective scabicidal and antipruritic agent.[1][2] Its synthesis traditionally involves the reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Reimagining the Synthesis of Crotamiton

Crotamiton, chemically known as N-ethyl-o-crotonotoluidide, is an effective scabicidal and antipruritic agent.[1][2] Its synthesis traditionally involves the reaction of N-ethyl-o-toluidine with crotonyl chloride. Conventional methods often necessitate high reaction temperatures, in the range of 130-140°C, or the use of an acid-combining agent such as potash.[3] These conditions, while effective, present challenges in terms of energy consumption, potential side-product formation, and the need for rigorous purification steps.

This application note presents a modern, efficient, and environmentally benign approach to Crotamiton synthesis through the application of Phase Transfer Catalysis (PTC). PTC has emerged as a powerful tool in organic synthesis, offering milder reaction conditions, enhanced reaction rates, and often, improved yields and product purity.[4][5] By facilitating the transfer of reactants between immiscible phases, PTC overcomes the solubility barriers that can hinder reactions between organic substrates and inorganic reagents.[4] This guide will provide a detailed exploration of the PTC-mediated synthesis of Crotamiton, including the underlying principles, a comprehensive experimental protocol, and a comparative analysis against conventional methods.

The Advantage of Phase Transfer Catalysis in Amide Synthesis

Phase Transfer Catalysis offers a multitude of advantages in the context of N-alkylation and acylation reactions, which are central to the synthesis of amides like Crotamiton.[6] The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium or phosphonium salt, to transport an anion from an aqueous or solid phase into an organic phase where the organic substrate resides.[4]

Key benefits of employing PTC in this context include:

  • Milder Reaction Conditions: PTC enables reactions to proceed at significantly lower temperatures compared to traditional methods, reducing energy costs and minimizing thermal degradation of reactants and products.[6]

  • Increased Reaction Rates: By bringing the reacting species into close proximity within the organic phase, PTC dramatically accelerates the reaction rate.[5]

  • Higher Yields and Purity: The enhanced reactivity and milder conditions often lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired product.[3]

  • Simplified Work-up Procedures: The use of a biphasic system allows for easy separation of the catalyst and inorganic byproducts from the organic product layer, simplifying the purification process.

  • Enhanced Safety and Environmental Profile: PTC often allows for the replacement of hazardous and anhydrous solvents and strong bases (like sodium hydride) with more environmentally friendly alternatives like aqueous sodium hydroxide or solid potassium carbonate.[6]

Mechanism of Phase Transfer Catalyzed Crotamiton Synthesis

The synthesis of Crotamiton via PTC involves the acylation of N-ethyl-o-toluidine with crotonyl chloride. In a typical liquid-liquid PTC system, the reaction proceeds through the following key steps:

  • Generation of the Active Nucleophile: In the aqueous phase, a base such as sodium hydroxide (NaOH) is present.

  • Ion Exchange and Phase Transfer: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. The lipophilic quaternary ammonium cation (Q⁺) pairs with the hydroxide anion to form an ion pair [Q⁺OH⁻] that is soluble in the organic phase.

  • In-situ Deprotonation: In the organic phase, the transferred hydroxide ion is a potent base and deprotonates the N-ethyl-o-toluidine, generating the corresponding highly reactive amide anion.

  • Nucleophilic Acylation: The amide anion then readily attacks the electrophilic carbonyl carbon of crotonyl chloride, leading to the formation of Crotamiton.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the chloride ion (Cl⁻) generated during the acylation and returns to the aqueous phase to repeat the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH NaOH Q_OH_org Q⁺OH⁻ Na_OH->Q_OH_org Ion Exchange Q_Br_aq Q⁺Br⁻ Na_Cl NaCl NEoT N-Ethyl-o-toluidine NEoT_anion N-Ethyl-o-toluidinide Anion CC Crotonyl Chloride Crotamiton Crotamiton Q_Cl_org Q⁺Cl⁻ Q_OH_org->NEoT_anion Deprotonation NEoT_anion->Crotamiton Acylation NEoT_anion->Q_Cl_org Catalyst Regeneration Q_Cl_org->Q_Br_aq Phase Transfer experimental_workflow start Start reagents Combine N-Ethyl-o-toluidine, Toluene, and TBAB in Flask start->reagents naoh Add Aqueous NaOH Solution reagents->naoh stir Stir vigorously at Room Temperature naoh->stir add_cc Add Crotonyl Chloride dropwise stir->add_cc react Heat to 40-50°C and Stir for 2-3 hours add_cc->react cool Cool to Room Temperature react->cool separate Separate Organic Layer cool->separate wash_hcl Wash with 1M HCl separate->wash_hcl wash_bicarb Wash with Saturated NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Obtain Crude Crotamiton evaporate->end

Sources

Application

Advanced In Vitro Modeling of Pruritus: Microfluidic Co-Cultures and High-Throughput Calcium Imaging for Antipruritic Drug Discovery

Introduction: The Paradigm Shift in Pruritus Research Chronic pruritus (itch) is a debilitating symptom associated with numerous dermatological and systemic conditions, including atopic dermatitis (AD), psoriasis, and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Pruritus Research

Chronic pruritus (itch) is a debilitating symptom associated with numerous dermatological and systemic conditions, including atopic dermatitis (AD), psoriasis, and chronic kidney disease. Historically, preclinical antipruritic drug development relied heavily on in vivo animal models. However, the molecular complexity of human itch—driven by a multitude of triggers, receptors, and signaling pathways between human skin, immune cells, and nerve cells—often fails to translate from murine models to clinical efficacy[1].

To bridge this translational gap, the field has shifted toward advanced in vitro models utilizing human primary cells and induced pluripotent stem cell (iPSC)-derived sensory neurons[1][2]. As a Senior Application Scientist, I have designed this technical guide to provide researchers with a robust, self-validating framework for establishing innervated microfluidic skin models and executing high-fidelity functional readouts.

Mechanistic Grounding: The Pruritogenic Axis

Pruritus is not a localized cellular event; it is a systemic neuro-immune-cutaneous cascade. Epidermal keratinocytes and resident immune cells (e.g., Th2 cells) act as the primary sensors of pruritogens. Upon activation, they release cytokines such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-31 (IL-31)[3][4]. These mediators bind to specific receptors (TSLPR and IL-31RA/OSMR) on the axonal terminals of dorsal root ganglion (DRG) sensory neurons. This binding triggers intracellular signaling cascades that ultimately open transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, leading to a massive influx of intracellular calcium (


) and subsequent action potential generation[4][5].

G cluster_skin Skin Microenvironment cluster_drg Sensory Neuron (DRG) Kera Keratinocytes (PAR2 Activation) TSLP TSLP Release Kera->TSLP Immune Th2 Immune Cells (IL-4 / IL-13) IL31 IL-31 Release Immune->IL31 TSLPR TSLPR TSLP->TSLPR IL31RA IL-31RA / OSMR IL31->IL31RA TRP TRPV1 / TRPA1 Channel Activation TSLPR->TRP IL31RA->TRP Ca Intracellular Ca2+ Influx TRP->Ca

Fig 1. The Pruritogenic Axis: Keratinocyte and immune cell crosstalk with DRG sensory neurons.

Model Selection Guide: Optimizing for Causality

When screening antipruritic compounds, the choice of in vitro model dictates the physiological relevance of the data. Simplistic 2D co-cultures fail to represent the spatial separation between the skin barrier and the neuronal soma (located in the spinal ganglia)[1][2]. To accurately model topical drug application or localized epidermal inflammation, compartmentalization is required.

Quantitative Comparison of In Vitro Itch Models
Model TypeSpatial CompartmentalizationThroughputPhysiological RelevancePrimary Readout Modality
2D Monoculture (DRG) NoneHighLow (Lacks skin crosstalk)Calcium Imaging, Patch-Clamp
2D Co-culture NoneMediumModerateCytokine ELISA, Calcium Imaging
3D Innervated Skin Z-axis stratificationLowHigh (Full tissue architecture)Histology, Gene Expression (qPCR)
Microfluidic Chip Fluidic & Spatial IsolationMediumHigh (Axonal isolation)Compartmentalized Calcium Imaging

Data Synthesis: Microfluidic platforms offer the optimal balance of throughput and physiological spatial orientation, allowing researchers to apply pruritogens exclusively to the axonal compartment while recording somatic responses[6][7].

Application Note & Protocol 1: Compartmentalized Microfluidic Co-Culture

To evaluate compounds targeting skin-nerve crosstalk, we utilize a dual-chamber microfluidic device connected by microgrooves (typically 5–10 µm wide). These grooves permit axonal outgrowth but restrict the migration of neuronal soma and keratinocytes, creating a self-validating system where somatic responses are strictly the result of axonal signal transduction[6].

Causality & Rationale
  • Slope-Air Liquid Interface (Slope-ALI): Keratinocytes require an air-liquid interface to stratify and form a functional barrier. We employ a slope-ALI method within the microfluidic chip, which allows epidermal differentiation while maintaining fluidic contact with the underlying axonal network[7][8].

  • Fluidic Isolation: By maintaining a slight volume gradient (higher volume in the somatic chamber), hydrostatic pressure prevents the diffusion of topically applied pruritogens from the axonal chamber back to the soma.

G Step1 1. Device Preparation Coat chambers with Poly-D-Lysine & Laminin Step2 2. DRG Seeding Seed sensory neurons in Somatic Chamber Step1->Step2 Step3 3. Axonal Guidance Culture 5-7 days for microgroove crossing Step2->Step3 Step4 4. Keratinocyte Seeding Seed in Axonal Chamber (Slope-ALI) Step3->Step4 Step5 5. Pruritogen Application Isolate compound application to Axonal Chamber Step4->Step5 Step6 6. Functional Readout Calcium Imaging on Somatic Chamber Step5->Step6

Fig 2. Step-by-step workflow for establishing an innervated microfluidic co-culture.

Step-by-Step Protocol
  • Device Preparation: Coat the somatic chamber with Poly-D-Lysine (100 µg/mL) and Laminin (10 µg/mL) to promote neuronal adhesion. Coat the axonal/epidermal chamber with Type I Collagen (3.0 mg/mL)[8].

  • Neuronal Seeding: Seed dissociated primary human DRG neurons or iPSC-derived sensory neurons into the somatic chamber at a density of

    
     cells/device.
    
  • Axonal Outgrowth: Culture for 5–7 days in neurobasal medium supplemented with Nerve Growth Factor (NGF) to promote axonal extension through the microgrooves into the adjacent chamber[6].

  • Keratinocyte Seeding: Once axons have populated the target chamber, seed primary human epidermal keratinocytes (

    
     cells).
    
  • Differentiation (Slope-ALI): After 48 hours of submerged co-culture, carefully remove the medium from the upper surface of the keratinocyte chamber to initiate stratification, feeding the cells basally via the microfluidic channels[8]. Maintain for 10-14 days.

Application Note & Protocol 2: Functional Readout via Ratiometric Calcium Imaging

While cytokine release (ELISA) provides endpoint data, the immediate functional activation of pruriceptors is best captured via live-cell calcium imaging.

Causality & Rationale

We utilize Fura-2 AM , a ratiometric calcium indicator, rather than single-wavelength dyes like Fluo-4. Fura-2 is excited at 340 nm (calcium-bound) and 380 nm (calcium-free). The ratio of these emissions (


) negates artifacts caused by uneven dye loading, photobleaching, or variations in neuronal soma thickness—ensuring that the recorded signals are true physiological responses[9].
Step-by-Step Protocol
  • Dye Loading: Incubate the somatic chamber of the microfluidic device with 2 µM Fura-2 AM in Extracellular Solution (ECS: 140 mM NaCl, 3 mM KCl, 2 mM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 2 mM 
    
    
    
    , 10 mM HEPES, pH 7.3) for 30–45 minutes at 37°C in the dark[10].
  • De-esterification: Wash the chamber three times with pre-warmed ECS and incubate for an additional 20 minutes to allow complete de-esterification of the AM ester.

  • Baseline Acquisition: Transfer the chip to a confocal laser-scanning microscope equipped with a dual-excitation fast-filter wheel. Record baseline fluorescence (

    
    ) for 2 minutes[9].
    
  • Compound Application: Apply the test antipruritic compound to the axonal chamber. Wait 15 minutes, then challenge the axonal chamber with a known pruritogen (e.g., 100 µM Histamine, 1 mM Chloroquine, or 100 µM SLIGKV for PAR2 activation)[5][9].

  • Kinetic Recording: Continuously record somatic calcium transients at 1 Hz for 10 minutes. A positive response is defined as a peak fluorescence ratio increase exceeding 20% of the baseline[9].

System Validation & Internal Controls

A self-validating protocol must inherently prove that the biological system is functional and that negative results are not due to cell death or technical failure.

  • Nociceptor Validation: To confirm the presence of functional unmyelinated C-fibers (the primary carriers of itch), apply 300 µM Capsaicin (TRPV1 agonist) or Polygodial (TRPA1 agonist) to a control cohort. Robust calcium transients confirm functional TRP channel expression[5][10].

  • Vehicle Control: Always apply the solvent (e.g., 0.1% DMSO in ECS) used for the pruritogens to rule out mechanosensitive activation caused by fluidic shear stress during perfusion.

References

  • In vitro models for investigating itch Frontiers in Medicine URL:[Link]

  • Tmem45b modulates itch via endoplasmic reticulum calcium regulation Frontiers in Molecular Neuroscience URL:[Link]

  • A re‐innervated in vitro skin model of non‐histaminergic itch and skin neurogenic inflammation: PAR2‐, TRPV1‐ and TRPA1‐agonist induced functionality Skin Health and Disease (PMC / NIH) URL:[Link]

  • Coculture system of keratinocytes and dorsal-root-ganglion-derived cells for screening neurotrophic factors involved in guidance of neuronal axon growth in the skin Experimental Dermatology (PubMed / NIH) URL:[Link]

  • Decreased Responsiveness to Chemical Itch in Old Mice International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Microfluidic platform and culture system for sensory neurons-keratinocytes co-culture Nature Communications (via ResearchGate) URL:[Link]

  • Microfluidics at the Forefront of Skin Research uFluidix URL:[Link]

  • Involvement of Neuro-Immune Interactions in Pruritus With Special Focus on Receptor Expressions Frontiers in Immunology URL:[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Determination of Crotamiton and its Impurities

Abstract This guide provides a detailed framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Crotamiton and its process-related impurities and degradation products. Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, this document serves as a practical protocol for researchers, quality control analysts, and drug development professionals.[1][2][3][4][5] It covers the rationale behind experimental design, step-by-step validation protocols, and the establishment of acceptance criteria for specificity, linearity, accuracy, precision, and robustness.

Introduction

Crotamiton, (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide, is a scabicidal and antipruritic agent used topically to treat scabies and relieve itching.[6][7] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical regulatory requirement to ensure patient safety and product efficacy. Impurities can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the quality attributes of the drug substance and product over time. Such a method must be able to separate and quantify the active ingredient from any impurities and degradation products.[8][9] This application note details the validation of an RP-HPLC method, a widely used technique for impurity profiling due to its high resolution and sensitivity.[10][11]

Objective: To present an in-depth, scientifically-grounded protocol for the validation of a stability-indicating HPLC method for Crotamiton, ensuring its suitability for its intended purpose in a regulated quality control environment.

Method Development and System Selection

The primary goal of method development is to achieve adequate separation between Crotamiton and its known impurities, as well as any potential degradation products.

2.1. Analyte Information Crotamiton is a mixture of cis and trans isomers, with the trans isomer being predominant.[12] A key known process impurity is Crotamiton Impurity A, N-ethyl-N-(2-methylphenyl)but-3-enamide, a structural isomer.[6][13] The analytical method must be capable of resolving these and other potential impurities.[14]

2.2. Chromatographic System Rationale

  • Technique: Reversed-phase HPLC (RP-HPLC) is the method of choice due to its versatility in separating moderately polar to non-polar compounds like Crotamiton and its impurities.

  • Stationary Phase: A C18 or a C30 column is recommended. A C30 column, in particular, offers high shape selectivity for separating structurally related hydrophobic isomers.[15][16]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) is typically effective. Gradient elution may be necessary to resolve all peaks with optimal resolution and within a reasonable runtime.

  • Detector: A UV/Visible spectrophotometer or a Diode Array Detector (DAD) is suitable. Crotamiton has a UV maximum at approximately 242 nm, which provides good sensitivity for the assay.[17] A DAD is highly recommended as it allows for peak purity analysis, a critical component of demonstrating specificity.

Example HPLC Method Parameters
ParameterConditionRationale
Column Acclaim™ C30 (5 µm, 4.6 x 250 mm)Provides excellent shape selectivity for isomers.[15][16]
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0Buffering controls the ionization state of analytes for reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-15 min (30-70% B), 15-20 min (70% B), 20-25 min (70-30% B)Ensures elution of all components and separation of early and late-eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent selectivity and retention times.
Detection DAD, 242 nmWavelength of maximum absorbance for Crotamiton.[17] DAD allows for peak purity assessment.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Forced Degradation (Specificity Demonstration)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[8] Their purpose is to intentionally degrade the Crotamiton sample under more severe conditions than accelerated stability testing to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the main peak and from each other.[9]

G cluster_stress Stress Conditions (ICH Q1A) cluster_assessment Assessment Criteria Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Analysis Analyze Stressed Samples by HPLC-DAD Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API Crotamiton API Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Assess Assess Results Analysis->Assess Separation Adequate Separation? (API vs. Degradants) Assess->Separation Purity Peak Purity? (DAD Analysis) Assess->Purity MassBalance Mass Balance? (%Assay + %Impurities ≈ 100%) Assess->MassBalance

Protocol for Forced Degradation:
  • Preparation: Prepare five separate solutions of Crotamiton at a concentration of approximately 1 mg/mL. Also prepare a placebo (if validating for a drug product) and a control sample (stored under normal conditions).

  • Acid Hydrolysis: Add 1 mL of 1N HCl to one sample. Heat at 80°C for 3 hours.[18][19] Cool, neutralize with 1N NaOH, and dilute to volume.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to a second sample. Keep at room temperature for 2 hours.[18] Neutralize with 1N HCl and dilute to volume.

  • Oxidative Degradation: Add 1 mL of 6% H₂O₂ to a third sample. Keep at room temperature for 2 hours.[18] Dilute to volume.

  • Thermal Degradation: Expose solid Crotamiton powder to 80°C for 3 hours.[18] Dissolve the stressed powder and dilute to volume.

  • Photolytic Degradation: Expose a Crotamiton solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC-DAD method.

  • Evaluation:

    • Specificity: The method is considered specific if all degradation product peaks are baseline-resolved from the Crotamiton peak (Resolution > 2.0).

    • Peak Purity: Use the DAD software to assess the peak purity of the Crotamiton peak in each chromatogram. The purity angle should be less than the purity threshold, indicating no co-eluting peaks.

    • Mass Balance: The sum of the assay of Crotamiton and the area percentages of all detected impurities and degradants should be close to 100%, demonstrating that all degradation products have been accounted for. A target degradation of 5-20% is generally considered appropriate to demonstrate separation without generating secondary, irrelevant degradants.[9]

Method Validation Protocol (ICH Q2(R1))

Once the method's specificity and stability-indicating nature have been confirmed, full validation must be performed according to ICH Q2(R1) guidelines.[1][2][4][5]

Validation_Workflow

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Methodology:

  • Prepare a system suitability solution containing Crotamiton (e.g., 100 µg/mL) and a known impurity (e.g., Impurity A at 1 µg/mL).

  • Inject the solution five or six times. Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the Crotamiton peak.

  • Theoretical Plates (Efficiency): ≥ 2000 for the Crotamiton peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections.

  • Resolution: ≥ 2.0 between Crotamiton and the nearest eluting impurity peak.

Linearity

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte over a specified range.[5] Methodology:

  • Prepare a stock solution of Crotamiton and each specified impurity.

  • Prepare at least five concentration levels by serial dilution. For impurities, the range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%). For the assay, the range is typically 80% to 120% of the test concentration.[20]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • The data points should not show significant deviation from the regression line.

Accuracy (Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value. It is determined by recovery studies. Methodology:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of Crotamiton and its impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the added analyte. Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0% for the assay and 90.0% to 110.0% for impurities.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

4.4.1. Repeatability (Intra-assay Precision) Methodology:

  • Prepare six individual samples of Crotamiton (spiked with impurities at the 100% level) at the same concentration.

  • Analyze these samples on the same day, with the same analyst and equipment.

  • Calculate the RSD of the results. Acceptance Criteria:

  • RSD: ≤ 2.0% for the Crotamiton assay; ≤ 5.0% for impurities.

4.4.2. Intermediate Precision (Ruggedness) Methodology:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments. Acceptance Criteria:

  • The RSD for the combined data from both occasions should meet the criteria for repeatability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Methodology (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions. Methodology (Based on the Standard Deviation of the Response and the Slope):

  • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6] Acceptance Criteria:

  • The LOQ concentration must be validated by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%) at this level.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4] Methodology:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a system suitability solution under each condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor). Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • The results should not be significantly impacted by the changes.

Data Presentation and Results

All validation data should be clearly summarized in tables for easy review and interpretation.

Table 1: Example Linearity Data for Crotamiton Impurity A

Level Conc. (µg/mL) Mean Peak Area (n=3)
1 (LOQ) 0.10 1,520
2 (50%) 0.50 7,490
3 (80%) 0.80 12,010
4 (100%) 1.00 15,050
5 (120%) 1.20 18,100
6 (150%) 1.50 22,480

| Result | r² = 0.9998 | y = 15000x + 45 |

Table 2: Example Accuracy and Precision Data for Crotamiton Assay

Level Spike Conc. (µg/mL) Mean Recovery (%) RSD (%) (n=3)
80% 80 100.5 0.8
100% 100 99.8 0.6

| 120% | 120 | 101.1 | 0.7 |

Conclusion

This application note outlines a comprehensive and systematic approach to the validation of a stability-indicating HPLC method for Crotamiton and its impurities. By rigorously following the protocols detailed herein, laboratories can ensure that their analytical method is suitable for its intended purpose, generating reliable and accurate data that meets global regulatory expectations. The successful validation of such a method is a critical step in ensuring the quality, safety, and efficacy of Crotamiton drug products throughout their lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Naidu, G. Ch. R., & Sudhakar, Ch. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 510-515. [Link]

  • USP Monographs: Crotamiton. USP29-NF24. [Link]

  • Nassar, M. W., Attia, K. A. M., Said, R. A., & El-Olemy, A. (2018). STABILITY-INDICATING HPLC-DAD AND TLC-DENSITOMETRIC METHODS FOR DETERMINATION OF CROTAMITON IN THE PRESENCE OF ITS DEGRADATION PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 141-159. [Link]

  • Crotamiton-impurities. Pharmaffiliates. [Link]

  • Efficient QC Method for Determination of Crotamiton, a Treatment for Scabies and Skin Pruritus. (2012). Technology Networks. [Link]

  • The results of crotamiton stability studies are given in table(1). ResearchGate. [Link]

  • Sravani, G., & Rao, D. S. (2020). Analytical methods for the determination of Anti-Scabies drugs – A Review. Research Journal of Pharmacy and Technology, 13(10), 5000-5006. [Link]

  • Method for determination of crotamiton. (2012). Lab + Life Scientist. [Link]

  • Crotamiton. Cleanchem. [Link]

  • Crotamiton. PubChem, National Institutes of Health. [Link]

  • Crotamiton Cream. U.S. Pharmacopeia. [Link]

  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 169-178. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Reddy, G. S., et al. (2023). Stability-indicating HPLC method optimization using quality-by-design for doripenem assay and organic impurities estimation. Journal of Applied Pharmaceutical Science, 13(10), 185-194. [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-38. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-ethyl-N-(2-methylphenyl)but-2-enamide Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-N-(2-methylphenyl)but-2-enamide, a compound of interest for its potential...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-N-(2-methylphenyl)but-2-enamide, a compound of interest for its potential applications as an anti-scabies and antipruritic agent.[1] This document is structured to address common challenges and frequently asked questions, offering field-proven insights and evidence-based protocols to optimize reaction conditions and maximize yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles that may arise during the synthesis of N-ethyl-N-(2-methylphenyl)but-2-enamide.

Issue 1: Low or No Product Yield

Question: I am experiencing very low to no yield of the desired N-ethyl-N-(2-methylphenyl)but-2-enamide. What are the likely causes and how can I improve the conversion?

Answer: Low yields in this amide synthesis, which typically proceeds via a Schotten-Baumann-type reaction between N-ethyl-o-toluidine and crotonyl chloride, can stem from several factors.[2][3][4] A systematic approach to troubleshooting is recommended.

Causality and Mitigation Strategies:

  • Inadequate Amine Nucleophilicity: The nitrogen atom in N-ethyl-o-toluidine possesses a lone pair of electrons that initiates the nucleophilic attack on the electrophilic carbonyl carbon of crotonyl chloride.[3][5] However, the steric hindrance from the ortho-methyl group and the ethyl group can impede this attack.[6]

    • Solution: Ensure the reaction is conducted in the presence of a suitable base. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2][7] If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Aqueous Inorganic Bases: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is commonly used in Schotten-Baumann conditions.[2][3][4] This creates a two-phase system where the base in the aqueous phase neutralizes the generated acid.[4]

    • Organic Amine Bases: Non-nucleophilic tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly in anhydrous conditions.[10] They act as an acid scavenger.[11]

    • Stoichiometry: At least one equivalent of the base is required to neutralize the HCl produced.[7] Using an excess of the base can help drive the reaction to completion.

  • Reaction Temperature: The acylation reaction is often exothermic.[2]

    • Initial Cooling: It is advisable to start the reaction at a lower temperature (e.g., 0-10°C) during the dropwise addition of the highly reactive crotonyl chloride to control the exotherm and minimize side reactions.[12]

    • Subsequent Heating: After the initial addition, the reaction temperature can be raised to 60-90°C to drive the reaction to completion.[12]

  • Moisture Sensitivity of Acyl Chloride: Crotonyl chloride is sensitive to moisture and can hydrolyze to crotonic acid, which will not participate in the desired acylation reaction.[13]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially if using anhydrous solvents.[14]

  • Purity of Starting Materials: The purity of N-ethyl-o-toluidine and crotonyl chloride is paramount. Impurities can interfere with the reaction.

Workflow for Optimizing Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of an Impurity, the Hydrogen Chloride Adduct

Question: My reaction produces the desired product, but I am also observing a significant amount of an impurity that is difficult to remove by distillation. How can I identify and eliminate this side product?

Answer: A known and particularly troublesome impurity in the synthesis of N-ethyl-N-(2-methylphenyl)but-2-enamide is the hydrogen chloride (HCl) adduct.[1] This occurs when HCl, the reaction byproduct, adds across the double bond of the but-2-enamide product.

Mechanism of Side Reaction:

The double bond in the crotonyl moiety of the product can undergo electrophilic addition with the generated HCl.

Mitigation Strategies:

  • Efficient HCl Scavenging: The most effective way to prevent the formation of the HCl adduct is to ensure its immediate and efficient removal from the reaction mixture.

    • Vigorous Stirring: In a biphasic system (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to maximize the interfacial area and facilitate the transfer of HCl to the aqueous phase for neutralization.[3]

    • Sufficient Base: As mentioned previously, using at least a stoichiometric amount of a base like NaOH, K2CO3, or an organic base is crucial.[7]

  • Post-Reaction Treatment: If the HCl adduct has already formed, it can be removed through a specific treatment step.

    • Base Wash: A Japanese patent describes a method for removing this impurity by treating the reaction mixture with an alkaline aqueous solution (18-28 w/w%) in the presence of a phase transfer catalyst at 40-80°C.[1] This process effectively eliminates the HCl adduct.

    • Phase Transfer Catalyst: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, facilitates the reaction between the organic-soluble adduct and the aqueous base.[1]

Proposed Reaction and Side Reaction Scheme:

Reaction_and_Side_Reaction Amine N-Ethyl-o-toluidine Product N-ethyl-N-(2-methylphenyl) but-2-enamide Amine->Product + Crotonyl Chloride (Base) AcylChloride Crotonyl Chloride HCl HCl (byproduct) SideProduct HCl Adduct (Impurity) Product->SideProduct + HCl

Caption: Desired reaction pathway and formation of the HCl adduct.

Issue 3: Cis/Trans Isomerization

Question: The product I've synthesized is a mixture of cis and trans isomers. How can I control the stereochemistry to obtain the desired trans isomer, which is typically the active form (Crotamiton)?

Answer: The starting material, crotonyl chloride, is generally the trans isomer.[13] However, isomerization can potentially occur under certain reaction conditions. A synthesis method described in a Chinese patent focuses on producing the high-purity trans-structure product.[12]

Key Control Parameters:

  • Starting Material Purity: Begin with high-purity trans-crotonic acid for the preparation of trans-crotonyl chloride. The patent specifies the use of trans-2-butenoic acid.[12]

  • In Situ Acyl Chloride Formation: The patent describes a two-step, one-pot procedure where trans-crotonic acid is first reacted with thionyl chloride to form trans-crotonyl chloride.[12] This freshly prepared acyl chloride is then immediately used in the subsequent reaction with N-ethyl-2-alkylaniline. This minimizes the risk of isomerization during storage.

  • Reaction Temperature: The described method involves cooling the initial acylation to 0-10°C, followed by heating to 60-90°C for 5-6 hours.[12] Adhering to this temperature profile appears to favor the retention of the trans configuration. The gas phase analysis in the patent shows a cis:trans ratio of 1.8:98.2, indicating high selectivity for the trans product.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of N-ethyl-N-(2-methylphenyl)but-2-enamide from N-ethyl-o-toluidine and crotonyl chloride follows a nucleophilic acyl substitution mechanism.[3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethyl-o-toluidine attacks the electrophilic carbonyl carbon of crotonyl chloride.[3][5]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product and neutralizing the generated HCl.[3][7]

Q2: What are the optimal solvent choices for this reaction?

A2: The choice of solvent can influence the reaction rate and outcome.

  • Biphasic System: A common approach for Schotten-Baumann reactions is a two-phase system, typically consisting of an organic solvent like dichloromethane (DCM) or toluene and an aqueous phase containing the base.[1][3][4] The reactants and product remain in the organic phase, while the acid byproduct is neutralized in the aqueous phase.[4]

  • Aprotic Solvents: The reaction can also be performed in a single-phase system using aprotic solvents such as DCM, tetrahydrofuran (THF), or ethyl acetate in the presence of an organic base like triethylamine.[10] A Chinese patent mentions the use of an alkane solvent like petroleum ether.[12]

Q3: How should I purify the final product?

A3: Purification typically involves several steps after the reaction is complete:

  • Work-up: The reaction mixture is usually quenched with water.[10][14] The organic phase is separated, washed with a dilute acid (to remove any unreacted amine), then with a dilute base (like sodium bicarbonate solution to remove any unreacted acyl chloride or crotonic acid), and finally with brine.[14]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.[14]

  • Distillation: The final product is often purified by vacuum distillation.[1][12]

  • Adsorbent Treatment: If necessary, further purification can be achieved by treating the product with an adsorbent like alumina to remove trace impurities.[1]

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are essential:

  • Crotonyl Chloride: This reagent is corrosive, a lachrymator (causes tearing), and sensitive to moisture.[2][13] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl Chloride: If preparing the acyl chloride in situ from crotonic acid, thionyl chloride is often used.[12] It is also highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It must be handled with extreme caution in a fume hood.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with care.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of the acyl chloride.[2] Slow, controlled addition and initial cooling are important to manage the reaction temperature.

Data Summary and Protocols

Table 1: Summary of Reaction Conditions
ParameterRecommended ConditionRationale & Reference
Reactants N-ethyl-o-toluidine & trans-Crotonyl ChlorideStandard reactants for the target molecule.[1][12]
Stoichiometry Amine:Acyl Chloride (1:1 to 1:1.2)A slight excess of the acylating agent can drive the reaction.
Base Aq. NaOH (30%) or K2CO3Effective for Schotten-Baumann conditions.[2][12]
Solvent Toluene, Dichloromethane, or Petroleum EtherBiphasic or single-phase aprotic systems are effective.[1][3][12]
Temperature 0-10°C (addition), then 60-90°CControls initial exotherm and drives reaction to completion.[12]
Reaction Time 5-8 hoursTypical duration to ensure complete reaction.[12]
Work-up Aqueous wash, separation, dryingStandard procedure to isolate the crude product.[14]
Purification Vacuum DistillationEffective for purifying the final product.[1][12]
Experimental Protocol: High-Purity Trans-Isomer Synthesis

This protocol is adapted from a patented method designed to produce high-purity trans-N-ethyl-N-(2-methylphenyl)but-2-enamide.[12]

Step 1: Preparation of trans-Crotonyl Chloride Solution

  • In a reaction flask equipped with a dropping funnel and a stirrer, add trans-2-butenoic acid.

  • Dilute with an alkane solvent (e.g., petroleum ether).

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed at 10-50°C for 3-4 hours. This solution of trans-crotonyl chloride is used directly in the next step.

Step 2: Amide Formation

  • In a separate reaction flask, add N-ethyl-2-methylaniline (N-ethyl-o-toluidine) and dilute with the same alkane solvent.

  • Add an aqueous solution of a strong base (e.g., 30% NaOH).

  • Stir the biphasic mixture at room temperature.

  • Slowly add the trans-crotonyl chloride solution prepared in Step 1 to the stirring mixture. Maintain the temperature at 10-20°C during the addition.

  • Once the addition is complete, heat the reaction mixture to 60-90°C and maintain for 5-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).

Step 3: Product Isolation and Purification

  • Cool the reaction mixture to room temperature and separate the organic phase.

  • Wash the organic phase with water until it is neutral.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting crude product by vacuum distillation to obtain high-purity trans-N-ethyl-N-(2-methylphenyl)but-2-enamide.

References

  • Synthesis and analysis of amides.
  • Chemistry Schotten Baumann Reaction.
  • Technical Support Center: N-Acyl
  • Amide Synthesis. Fisher Scientific.
  • Schotten–Baumann reaction. Wikipedia.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Process for producing N-ethyl-N- (2-methylphenyl) -2-butenamide.
  • Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide.
  • Troubleshooting low yield in Nipamovir synthesis. Benchchem.
  • Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
  • Why did my amide syntesis does not work?.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • How to Increase Amide Synthesis Yield via Catalytic Innovations.
  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF.
  • Tips and tricks for difficult amide bond form
  • Reactions of Aniline. Chemistry Steps.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
  • 2-ethyl-N-(2-methylphenyl)butanamide. Benchchem.
  • CAS 625-35-4: trans-Crotonyl chloride. CymitQuimica.
  • Preparation of cis-crotonyl chloride.
  • 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-. PubChem.
  • N-Acylation with Chloroacetyl Chloride: Applic
  • Amines. NCERT.
  • Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. MDPI.
  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid c
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. PMC.
  • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts.
  • N-ETHYL-N-(2-METHYLPHENYL)-3-BUTENAMIDE. precisionFDA.
  • N-Ethyl-N-(2-methylphenyl)-3-butenamide. PubChem.
  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimin
  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society.
  • N-ethyl-N-methylbut-2-enamide. PubChem.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • acyl chlorides with ammonia or primary amines. Chemguide.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
  • Recent total synthesis of natural products leveraging a strategy of enamide cycliz
  • N-acylation of amides through internal nucleophilic c
  • N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activ
  • A Facile and Practical Synthesis of N-Acetyl Enamides. Organic Chemistry Portal.
  • A process to produce N-ethenyl-N-alkyl-alkylamides.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.

Sources

Optimization

Overcoming challenges in the purification of Crotamiton isomers

Technical Support Center: Crotamiton Isomer Purification Subject: Advanced Strategies for the Separation and Purification of E- and Z-Crotamiton Ticket ID: #ISO-CRO-483 Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crotamiton Isomer Purification

Subject: Advanced Strategies for the Separation and Purification of E- and Z-Crotamiton Ticket ID: #ISO-CRO-483 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Isomer Challenge

Welcome to the technical guide for Crotamiton purification. As you likely know, Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide) is not a single static entity; it is a mixture of geometric isomers: the (E)- (trans) and (Z)- (cis) forms.[1]

While commercial pharmacopoeial standards (USP/BP) often permit a mixture (typically requiring the E-isomer to be dominant, with the Z-isomer limited to <15%), specific research applications and strict quality control often demand high-purity isolates.

The Core Problem: The E and Z isomers possess nearly identical boiling points and solubilities, rendering standard crystallization and fractional distillation ineffective. High-resolution chromatography is the only viable path for high-purity separation.

Module 1: Diagnostic & Analytical Foundation

Before attempting purification, you must establish a baseline separation. If you cannot see the isomers clearly, you cannot purify them.

Q: Why are my E and Z peaks merging on my standard C18 column? A: Standard C18 columns rely primarily on hydrophobic interaction. Since E and Z isomers have identical hydrophobicity, C18 often fails to resolve them unless the column length is excessive.

The Solution: Shape Selectivity. You need a stationary phase that discriminates based on molecular shape (steric hindrance), not just hydrophobicity.

  • Recommendation: Switch to a C30 (Triacontyl) stationary phase. The longer alkyl chains in C30 phases order themselves more rigidly, creating "slots" that interact differently with the "bent" (Z)- isomer versus the "linear" (E)- isomer.

  • Alternative: If C30 is unavailable, a Phenyl-Hexyl column can offer improved selectivity via pi-pi interactions with the aromatic ring of the Crotamiton structure.

Analytical Method Parameters (Baseline):

ParameterRecommended ConditionNotes
Column Acclaim™ C30 (3 µm, 2.1 x 150 mm)Superior shape selectivity for geometric isomers.
Mobile Phase Acetonitrile : Water (40 : 60 v/v)Isocratic elution is preferred over gradient for close isomers.
Flow Rate 0.5 mL/minAdjust based on column ID.
Detection UV @ 242 nmThe absorption max for the crotonyl moiety.
Resolution (Rs) Target > 2.5Do not scale up until Rs > 2.0 is achieved analytically.
Workflow: Analytical Method Development

MethodDev Start Start: Crotamiton Mixture CheckC18 Test Standard C18 Column (ACN/H2O) Start->CheckC18 Decision1 Rs > 1.5? CheckC18->Decision1 Optimize Optimize Gradient/Temp Decision1->Optimize No (Partial Merge) SwitchC30 Switch to C30 Column (Shape Selectivity) Decision1->SwitchC30 No (Co-elution) Final Ready for Scale-Up Decision1->Final Yes Optimize->Decision1 SwitchNP Switch to Normal Phase (Silica, Hexane/THF) SwitchC30->SwitchNP If C30 Fails SwitchC30->Final

Caption: Decision logic for selecting the optimal stationary phase for isomer resolution.

Module 2: Preparative Purification Strategies

Q: I scaled up to a Prep-HPLC column, but my purity dropped significantly. Why? A: This is likely due to Mass Overloading . In geometric isomer separation, the "separation factor" (


) is small. When you overload a Prep column, the peaks broaden (Langmuir isotherm behavior). Because the peaks are already close, the "front" of the second peak merges with the "tail" of the first peak.

Troubleshooting Protocol:

  • Reduce Concentration, Increase Volume: Inject a larger volume of a dilute sample rather than a small volume of a concentrated "syrup." This spreads the sample across the head of the column more evenly.

  • Fraction Collection Logic: Do not rely on "Peak Level" triggers alone. Use "Slope" detection or manual time-windowing. Collect the "valley" between isomers into a separate vessel for re-injection (recycling), rather than contaminating your pure fractions.

Q: Can I use Flash Chromatography instead of Prep-HPLC? A: Yes, for enrichment but rarely for >99% purity.

  • Strategy: Use Normal Phase Flash (Silica gel) with a mobile phase of Cyclohexane : Tetrahydrofuran (THF) .[2]

  • Benefit: The Z-isomer often elutes differently on silica due to the accessibility of the amide oxygen for hydrogen bonding with silanols.

  • Warning: THF is chemically aggressive. Ensure your Flash system seals are compatible.

Workflow: The Purification Pipeline

PrepWorkflow Crude Crude Crotamiton (Mixture) Flash Step 1: Flash Chromatography (Silica Gel) Crude->Flash Bulk Removal Enriched Enriched Fractions (90% purity) Flash->Enriched PrepLC Step 2: Prep-HPLC (C30 Column) Enriched->PrepLC Polishing Analysis QC Analysis PrepLC->Analysis Analysis->PrepLC Recycle Mix Pure Pure Isomers (>99%) Analysis->Pure Pass

Caption: A two-stage purification strategy: Flash for bulk separation, Prep-HPLC for final polishing.

Module 3: Stability & Storage (The "Re-equilibration" Trap)

Q: My pure E-isomer fraction showed 5% Z-isomer after drying. Did the column fail? A: No, the chemistry failed you. Crotamiton isomers can interconvert (isomerize) under stress.

Root Causes of Post-Purification Isomerization:

  • Thermal Stress: Rotational barriers in amides are high but surmountable. Heating the fraction to remove water/solvent (especially >60°C) can drive the system back toward thermodynamic equilibrium (approx. 60:40 or 70:30 E:Z).

  • Acid Catalysis: If you used Trifluoroacetic Acid (TFA) in your mobile phase and concentrated it during evaporation, the high local acid concentration catalyzes the rotation around the C-N bond.

Prevention Protocol:

  • Avoid Acid Modifiers: Use neutral mobile phases (Water/ACN) if possible. If acid is needed for peak shape, use Formic Acid (volatile) over TFA.

  • Cold Evaporation: Use lyophilization (freeze-drying) or rotary evaporation at <35°C under high vacuum. Never use high heat to speed up drying.

  • Storage: Store purified isomers at -20°C, protected from light.

Module 4: Regulatory & Compliance Context

When developing your purification protocol, align with the destination standards.

AuthorityStandard/MonographRequirement
USP (United States) USP Monograph "Crotamiton"Mixture of cis and trans.[3] Total content 97.0-103.0%.[3]
BP (British) BP MonographMax 15% Z-isomer (cis).[2]
EP (European) Ph.[2] Eur. 1194Identification by IR/TLC. Assay limits similar to BP.[2]

Note: If your goal is therapeutic use, "purification" often means ensuring the Z-isomer is below the 15% threshold, rather than eliminating it entirely, unless studying specific isomer pharmacology.

References

  • United States Pharmacopeia (USP). USP Monograph: Crotamiton.[3][4] (Official Standard).

  • British Pharmacopoeia Commission. Crotamiton Monograph. British Pharmacopoeia.[1][2][5][6]

  • Thermo Fisher Scientific. Application Brief 138: Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column.[6][7] (Demonstrates C30 shape selectivity superiority).

  • BenchChem. A Comparative Study of the Cis and Trans Isomers of Crotamiton. (Physical properties and theoretical differences).[1][8]

Sources

Troubleshooting

Identification of degradation products of Crotamiton under stress conditions

[1][2] Introduction: The Crotamiton Stability Profile Welcome to the Crotamiton Technical Support Center. This guide addresses the specific challenges in analyzing the stability profile of Crotamiton (N-ethyl-N-(2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Crotamiton Stability Profile

Welcome to the Crotamiton Technical Support Center. This guide addresses the specific challenges in analyzing the stability profile of Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide) .

Unlike simple small molecules, Crotamiton presents a unique analytical challenge: it exists as a mixture of E (trans) and Z (cis) geometrical isomers.[1] A common error in forced degradation studies is misidentifying these isomers as degradation products.[1] This guide provides the protocols to distinguish intrinsic isomerization from actual chemical degradation (hydrolysis/oxidation).

Module 1: Distinguishing Isomers from Degradants

User Issue:

"I observe two closely eluting peaks in my standard solution before applying any stress. Is my reference standard degraded?"

Technical Diagnosis:

No. This is likely the intrinsic E/Z isomerization of the crotonyl group, not chemical degradation.[1] Crotamiton is an amide with a double bond in the acyl chain.[1] The commercial product is a mixture (typically ~60:40 or similar ratios depending on synthesis).[1]

Troubleshooting Protocol:
  • Check UV Spectra: Both peaks should have identical UV spectra (maxima ~240-250 nm).[2][1] Degradants often show spectral shifts.[2][1]

  • Run a Thermal Control: Heat a neutral solution at 60°C for 2 hours. If the ratio of the two peaks changes but no new peaks appear, it is purely thermodynamic equilibration of isomers.

  • Resolution Check: Ensure your HPLC method separates these isomers (Resolution > 1.5) so degradation products don't co-elute.[1]

Module 2: Hydrolytic Degradation (Acid/Base Stress)

User Issue:

"My mass balance is low under acidic stress (0.1 N HCl), and I see a new peak eluting early. What is the mechanism?"

Technical Diagnosis:

Crotamiton contains an amide linkage .[3][2][1][4] Under strong acidic or alkaline conditions, this bond hydrolyzes.[1] This is the primary degradation pathway.[1]

Degradation Pathway Visualization:

Hydrolysis Crotamiton Crotamiton (Parent) Intermediate Tetrahedral Intermediate Crotamiton->Intermediate + H2O / H+ or OH- Amine Degradant A (DP-1) N-ethyl-2-methylaniline (Amine) Intermediate->Amine Cleavage Acid Degradant B (DP-2) Crotonic Acid (Acid) Intermediate->Acid Cleavage

Figure 1: Hydrolytic cleavage of the amide bond yielding an amine and an acid.[3][2][1][4][5][6][7]

Identification of Hydrolytic Products:
ParameterDegradant A (DP-1) Degradant B (DP-2)
Chemical Name N-ethyl-2-methylaniline (N-ethyl-o-toluidine)2-Butenoic acid (Crotonic acid)
Origin Amine fragment of amide hydrolysisAcid fragment of amide hydrolysis
HPLC Behavior Elutes Later (typically) due to lipophilicityElutes Earlier (very polar)
UV Characteristics Distinct aniline-like spectrumWeak UV absorbance (low wavelength)
MS Signal (ESI+) [M+H]+ = 136.1 [M+H]+ = 87.0 (Poor ionization in + mode)

Critical Note: Crotonic acid (DP-2) is often missed in standard C18 reverse-phase methods because it elutes near the void volume.[2][1] Use a compatible mobile phase (e.g., low pH phosphate buffer) to retain it.[1]

Module 3: Oxidative Stress (Peroxide)

User Issue:

"After treating with 3% H2O2, I see multiple small peaks. Is the alkene group reacting?"

Technical Diagnosis:

Yes. The crotonyl double bond is susceptible to epoxidation, and the aromatic ring/amine nitrogen is susceptible to N-oxidation.[2]

Key Oxidative Degradants:
  • Crotamiton N-Oxide:

    • Mechanism: Oxidation of the tertiary nitrogen.[1]

    • Mass Shift: +16 Da ([M+H]+ = 220.1).[2][1]

  • Epoxy-Crotamiton:

    • Mechanism: Epoxidation of the C=C double bond in the crotonyl chain.

    • Mass Shift: +16 Da ([M+H]+ = 220.1).[2][1]

    • Differentiation: Requires MS/MS.[2][1] N-oxide loses oxygen easily; epoxide shows ring-opening fragments.[2][1]

Module 4: Experimental Workflow & Protocols

Standardized Stress Testing Protocol

To generate these products for method validation, follow this logic flow:

Workflow cluster_Stress Stress Conditions Start Start: Crotamiton API (1 mg/mL) Acid Acid Hydrolysis 1N HCl, 80°C, 2h Start->Acid Base Base Hydrolysis 1N NaOH, 80°C, 2h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Photo Photolysis 1.2M Lux hours Start->Photo Analysis HPLC-DAD & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Decision Degradation > 5-20%? Analysis->Decision Optimize Adjust Time/Temp Decision->Optimize No (<5%) Final Isolate & Characterize Decision->Final Yes Optimize->Analysis

Figure 2: Decision tree for generating and validating degradation products.

Module 5: LC-MS/MS Structural Elucidation

User Issue:

"I have a mass spec hit at m/z 136. How do I confirm it is the hydrolysis product?"

Interpretation Guide:

When analyzing Crotamiton ([M+H]+ = 204.[1]1) and its impurities, look for these diagnostic fragments:

Precursor Ion (m/z)Proposed StructureKey MS/MS FragmentsInterpretation
204.1 Crotamiton (Parent)136.1 (Loss of crotonyl group)Cleavage of amide bond (N-C).[2][1]
136.1 N-ethyl-2-methylaniline (DP-1)108.1 (Loss of ethyl group)Confirmation of N-ethyl group intact.[2][1]
220.1 Crotamiton N-Oxide204.1 (Loss of Oxygen)Characteristic -16 Da loss.[2][1]
LC-MS Method Parameters (Recommended):
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[2][1]

  • Mobile Phase B: Acetonitrile.[2][1][7]

  • Gradient: 10% B to 90% B over 20 mins.

  • Justification: Ammonium acetate provides the necessary buffer capacity for the amine degradants while being volatile for MS detection.[1]

References

  • El-Bagary, R. I., et al. (2018).[2][1] "Stability-Indicating HPLC-DAD and TLC-Densitometric Methods for Determination of Crotamiton in the Presence of its Degradation Products." World Journal of Pharmacy and Pharmaceutical Sciences, 7(1).

  • BenchChem Technical Support. (2025). "Crotamiton Degradation Product Analysis & Impurity Profiling."

  • NIST Chemistry WebBook. "Crotamiton Mass Spectrum and chemical structure data."[2][1] [2][1]

  • PubChem. "Crotamiton Compound Summary - Stability and Chemical Properties."[2][1]

Sources

Optimization

Troubleshooting HPLC peak tailing for amide compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental thermodynamic and kinetic mechanisms that cause...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental thermodynamic and kinetic mechanisms that cause peak tailing in High-Performance Liquid Chromatography (HPLC).

When working with amide compounds, peak tailing is rarely a random occurrence; it is a predictable physical chemistry problem. This guide will equip researchers, scientists, and drug development professionals with self-validating protocols and mechanistic insights to permanently resolve peak shape distortions.

Section 1: The Mechanistic Root of Amide Tailing

Q1: Why do amides specifically exhibit severe peak tailing in reversed-phase HPLC compared to neutral compounds?

The Causality: In a perfect reversed-phase separation, analyte retention is driven entirely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase. However, amides contain a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor or a basic site.

The silica support underlying the C18 phase is populated with residual silanol groups (Si-OH). According to 1, at a mobile phase pH > 3.0, these silanols deprotonate and become ionized (Si-O⁻)[1]. When an amide passes through the column, it experiences a dual-retention mechanism :

  • The intended hydrophobic interaction with the alkyl chain.

  • A strong, secondary polar/ionic interaction with the ionized silanols[2].

Because these secondary interactions are highly localized and energetically stronger than hydrophobic partitioning, a subset of the amide molecules is retained longer than the bulk plug, dragging out the elution profile and creating a "tail."

Q2: How can I definitively prove whether my amide tailing is caused by chemical (silanol) interactions or a physical system failure?

The Causality: Physical problems (like a blocked frit, a void at the head of the column, or extra-column dead volume) cause infinite dilution of the sample plug, affecting all molecules equally regardless of their chemical structure[3]. Chemical problems (silanol interactions) only affect polar or basic molecules like amides.

Protocol 1: The Self-Validating Neutral Marker Test

To isolate the root cause, you must run a self-validating diagnostic test using a neutral marker.

  • Prepare a Test Mix: Spike your amide sample with a strictly neutral, non-polar compound (e.g., Toluene or Uracil).

  • Inject and Observe: Run the standard method and calculate the Asymmetry Factor (As) or USP Tailing Factor (Tf) for both peaks.

  • Analyze the Data:

    • Scenario A: If the neutral marker is perfectly symmetric (Tf ≈ 1.0) but the amide tails (Tf > 1.5), the issue is a chemical acid-base interaction [3]. Proceed to Section 2.

    • Scenario B: If both the neutral marker and the amide exhibit tailing, you have a physical system problem (e.g., column collapse or dead volume)[4]. Proceed to Section 3.

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does Neutral Marker Tail? InjectNeutral->CheckNeutral Physical Physical/System Issue (Dead Volume, Frit Blockage) CheckNeutral->Physical  Yes   Chemical Chemical Issue (Silanol-Amide Interaction) CheckNeutral->Chemical  No   Flush Flush Column & Check Fittings Physical->Flush Optimize Lower pH < 3.0 & Optimize Column Chemical->Optimize

Caption: Diagnostic workflow to differentiate chemical vs. physical peak tailing.

Section 2: Chemical Optimization & Mobile Phase Strategies

Q3: If the neutral marker test confirms a chemical interaction, what is the most robust mobile phase adjustment to fix amide tailing?

The Causality: You must neutralize the stationary phase. As noted by 5, lowering the mobile phase pH below 3.0 forces the acidic silanol species on the silica surface into a fully protonated, non-ionized state (Si-OH)[5]. Without the negative charge on the silica, the amide can no longer undergo secondary ionic retention, restoring a Gaussian peak shape.

Protocol 2: Mobile Phase pH & Buffer Optimization
  • Adjust pH: Modify your aqueous mobile phase to a pH of 2.5 using a 10–20 mM phosphate buffer (or 0.1% Formic Acid if LC-MS compatibility is required)[6].

  • Equilibrate: Flush the column with at least 15-20 column volumes of the new low-pH mobile phase to ensure the silica surface is fully protonated[7].

  • Evaluate Buffer Strength: If minor tailing persists, increase the buffer concentration to 25–50 mM. A higher ionic strength helps mask any remaining active sites[5].

  • Sacrificial Bases (Alternative): If working at low pH is impossible due to analyte instability, add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sterically small "sacrificial base" that preferentially binds to the ionized silanols, shielding your amide[6].

MitigationStrategy Amide Amide Analyte Interaction Secondary Ionic Interaction (Peak Tailing) Amide->Interaction Symmetric Symmetric Peak Elution Amide->Symmetric Hydrophobic Retention Only Silanol Ionized Silanol (Si-O⁻) at pH > 4.0 Silanol->Interaction LowPH Lower Mobile Phase pH (< 3.0) Interaction->LowPH Protonated Protonated Silanol (Si-OH) LowPH->Protonated Protonated->Symmetric

Caption: Mechanistic pathway of silanol-amide secondary interactions and pH mitigation.

Q4: Standard end-capped C18 columns still give me tailing. What stationary phase chemistry is actually designed for amides?

The Causality: Traditional end-capping only neutralizes about 50% of residual silanols due to steric hindrance[1]. For aggressive amide tailing, you should switch to a Polar-Embedded Phase . These columns feature a polar group (often an amide or carbamate) embedded directly into the alkyl chain near the silica surface. This embedded group creates an internal hydrogen-bonding network with the residual silanols, effectively creating a chemical "shield" that prevents your target analyte from ever reaching the active silica surface[7].

Section 3: Physical Troubleshooting & System Integrity

Q5: My neutral marker test showed that ALL peaks are tailing. How do I fix a physical system issue?

The Causality: When all peaks tail equally, the sample plug is being mechanically dispersed before or during its time on the column. The most frequent culprits are extra-column dead volume (poorly seated fittings) or a partially blocked inlet frit[3],[4].

Protocol 3: Hardware Integrity and Void Remediation
  • Isolate Extra-Column Volume: Bypass the column entirely using a zero-dead-volume union. Inject a tracer (e.g., acetone) and measure the peak width. If the peak is broad, the dead volume is in your tubing or flow cell. Replace standard tubing with narrow internal diameter (0.005") PEEK tubing[2].

  • Check PEEK Fittings: Ensure all finger-tight fittings are pushed completely flush into the column port before tightening. A 1 mm gap can create a massive mixing chamber.

  • Reverse-Flush the Frit: If the tubing is fine, the column inlet frit is likely blocked by sample particulates. Disconnect the column from the detector, reverse its orientation, and flush with 100% strong solvent (e.g., Acetonitrile) at half the normal flow rate for 20 minutes to dislodge debris[4].

Quantitative Data & Reference Tables

Table 1: Mobile Phase Modifiers for Amide Tailing

Modifier Typical Concentration Mechanistic Role Pros Cons
Phosphate Buffer 20 - 50 mM Stabilizes pH < 3.0, protonates silanols Excellent buffering capacity at low pH Non-volatile; incompatible with LC-MS
Formic Acid 0.1% (v/v) Lowers pH, provides ion-pairing LC-MS compatible, volatile Weak buffering capacity compared to salts

| Triethylamine (TEA) | 5 - 10 mM | Sacrificial base; binds to ionized silanols | Highly effective for older Type-A silica columns | High pH can accelerate column degradation |

Table 2: Tailing Factor (Tf) Diagnostic Matrix

Tailing Factor (Tf) Peak Shape Description Primary Causality Recommended Action
1.0 - 1.2 Ideal / Symmetric Optimal hydrophobic retention None required. Method is robust.
1.3 - 1.5 Acceptable Minor secondary interactions Monitor column health; ensure guard column is fresh.
1.6 - 2.0 Moderate Tailing Silanol ionization or minor void volume Lower mobile phase pH; check PEEK fittings.

| > 2.0 | Severe Tailing | Strong ionic interaction or blocked inlet frit | Switch to polar-embedded column; reverse-flush column. |

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 1

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from 2

  • Chromatography Online (LCGC Blog). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from 5

  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis. Retrieved from7

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 6

  • Axion Labs. HPLC Peak Tailing. Retrieved from3

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from 4

Sources

Troubleshooting

Managing the formation of hydrogen chloride adducts in butenamide synthesis

Current Status: Operational Topic: Troubleshooting Hydrogen Chloride (HCl) Adduct Formation in -Unsaturated Amide Synthesis Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Introduction: The "W...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Hydrogen Chloride (HCl) Adduct Formation in


-Unsaturated Amide Synthesis
Audience:  Process Chemists, Medicinal Chemists, Drug Development Scientists

Introduction: The "Warhead" Integrity Challenge

In the synthesis of covalent inhibitors (e.g., targeted kinase inhibitors like Osimertinib or Ibrutinib), the formation of the butenamide or acrylamide "warhead" is a critical step. A common failure mode during the reaction of acryloyl/crotonyl chlorides with amines is the hydrochlorination of the double bond.

The byproduct HCl, if not immediately neutralized, adds across the


-unsaturated system to form a 

-chlorinated impurity
(e.g., 3-chlorobutanamide). This guide provides the mechanistic insight and protocols to prevent, detect, and reverse this impurity.

Module 1: Mechanism & Root Cause Analysis

Q: Why does the HCl adduct form even when I use a base?

A: The formation of the adduct is a competition between the rate of neutralization (Base + HCl) and the rate of conjugate addition (Product + HCl).

When acryloyl or butenoyl chloride reacts with an amine, HCl is generated stoichiometrically. The


-unsaturated amide product is an electron-deficient Michael acceptor. In the presence of local pockets of acidity (insufficient mixing or fast addition), the chloride ion (

) acts as a nucleophile attacking the

-carbon, while the proton (

) protonates the

-carbon.
Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Note that the hydrochlorination is reversible (equilibrium-driven).

ReactionPathway Reactants Acryloyl/Butenoyl Chloride + Amine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Product Desired Butenamide (Warhead) Transition->Product - HCl HCl HCl Byproduct Transition->HCl Release Impurity 3-Chloro Adduct (Impurity) Product->Impurity + HCl (Hydrochlorination) Impurity->Product Thermal Elimination (- HCl)

Figure 1: The reversible hydrochlorination pathway. The accumulation of HCl drives the equilibrium toward the impurity.

Module 2: Process Optimization (Prevention)

Q: Which base system is most effective for preventing adduct formation?

A: The choice of base dictates the local pH profile. We categorize bases into two tiers based on efficacy for this specific transformation.

Base Selection Matrix
Base SystemMechanism of ActionRisk LevelRecommendation
Inorganic Biphasic (e.g., NaOH/DCM,

/EtOAc)
Schotten-Baumann conditions. The HCl is immediately extracted into the aqueous phase, physically separating it from the Michael acceptor.Low Primary Choice. Best for preventing adducts due to phase separation.
Organic Non-Nucleophilic (DIPEA, TEA)Forms soluble ammonium salts. If the salt precipitates, it may trap HCl near the product.Medium Use only in anhydrous conditions. Requires excess base (>2.5 eq).
Excess Reactant Amine The amine acts as both nucleophile and scavenger.High Not recommended for expensive amines. High risk of bis-alkylation.

Q: What are the Critical Process Parameters (CPPs)?

A:

  • Temperature: Maintain < 0°C during addition. The amidation (acyl substitution) is kinetically faster than the Michael addition (adduct formation). Low temperature suppresses the side reaction.

  • Order of Addition: Always add the Acid Chloride to the Amine/Base . This ensures the base is always in excess relative to the generated HCl.

    • Incorrect: Adding Amine to Acid Chloride

      
       Acid Chloride excess 
      
      
      
      HCl accumulation
      
      
      High Adduct.
  • Mixing Rate: In biphasic systems, vigorous stirring (>500 RPM) is non-negotiable to ensure rapid transfer of HCl to the aqueous phase.

Module 3: Remediation Protocols (The "Fix-it" Guide)

Q: I already have 15% chlorinated impurity in my crude mixture. Can I save the batch?

A: Yes. Because the hydrochlorination is reversible (see Figure 1), you can force the elimination of HCl to regenerate the double bond.

Protocol: Thermal Elimination of HCl

Prerequisite: Confirm the impurity is the 3-chloro adduct via LCMS (M+36/38 pattern) or NMR.

  • Solvent Swap: Dissolve the crude residue in a polar aprotic solvent (DMF or DMSO are ideal; Acetonitrile is acceptable).

  • Base Addition: Add 1.5 - 2.0 equivalents of a non-nucleophilic base (DIPEA or DBU).

    • Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base and promotes elimination faster.

  • Heat: Heat the mixture to 60–80°C for 1–4 hours.

  • Monitor: Check conversion by HPLC. The "Impurity" peak should disappear as the "Product" peak grows.

  • Workup: Pour onto ice water to precipitate the product or extract with EtOAc. Wash thoroughly with water to remove the base salts.

Q: Why not just heat it without base? A: Heating alone can reverse the reaction, but without a base to scavenge the released HCl, the equilibrium will re-establish upon cooling, reforming the impurity.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose issues in real-time.

Troubleshooting Start Issue: High HCl Adduct (>5%) in Crude CheckPhase Reaction System? Start->CheckPhase Biphasic Biphasic (Aq/Org) CheckPhase->Biphasic Anhydrous Anhydrous (DCM/THF) CheckPhase->Anhydrous CheckStir Check Stirring Rate Biphasic->CheckStir CheckTemp Check Temp (<0°C?) Anhydrous->CheckTemp Action1 Increase RPM Ensure pH > 10 CheckStir->Action1 Poor Mixing Action2 Cool to -10°C Slow Addition Rate CheckTemp->Action2 Temp was >5°C Action3 Switch to Schotten-Baumann (Add NaOH/Water) CheckTemp->Action3 Temp was OK

Figure 2: Decision matrix for diagnosing high adduct levels.

Module 5: Analytical Reference

Q: How do I distinguish the adduct from the product?

MethodProduct (Butenamide/Acrylamide)Impurity (HCl Adduct)
1H NMR Vinyl Signals: Distinctive multiplet patterns in the 5.5–6.5 ppm region.Loss of Vinyls: New triplets (or multiplets) in the 2.5–4.0 ppm aliphatic region (

and

protons).
LC-MS Parent Ion


and

(3:1 ratio characteristic of Chlorine isotopes).
TLC usually Higher

(conjugated system is less polar than the free amine but similar to adduct).
Often streaks or has slightly lower

due to increased polarity of the chloro-alkane, but can co-elute.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from

  • Zacuto, M. J. (2019).[2] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. (Discusses alternative routes to avoid chloride handling). Retrieved from [J. Org.[2] Chem.]([Link])

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from

  • National Institutes of Health (NIH). (2018). The Formation of Acrylamide From and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment.[3] (Discusses the reversible Michael addition mechanism). Retrieved from

Sources

Optimization

Technical Support Center: Crotamiton Formulation &amp; In Vitro Assay Troubleshooting

Welcome to the Technical Support Center for Crotamiton (N-ethyl-o-crotonotoluidide) in vitro applications. As a highly lipophilic antipruritic and scabicidal agent, Crotamiton presents unique solubility challenges in aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crotamiton (N-ethyl-o-crotonotoluidide) in vitro applications. As a highly lipophilic antipruritic and scabicidal agent, Crotamiton presents unique solubility challenges in aqueous cell culture environments. This guide is designed for researchers and drug development professionals, providing field-proven methodologies, troubleshooting insights, and the mechanistic causality behind formulation choices to ensure robust, reproducible assay data.

Physicochemical Overview & The Solubility Challenge

To successfully formulate Crotamiton, one must first understand its physical state. At room temperature, Crotamiton is a colorless to light yellow oily liquid (melting point <25°C)[1][2]. Its highly lipophilic nature (LogP ~2.9) renders it practically insoluble in water (1:500)[1][2]. Consequently, simply diluting a high-concentration organic stock into an aqueous buffer will almost always result in assay failure due to rapid phase separation.

Table 1: Physicochemical Profile of Crotamiton
PropertyValueCausality / Impact on In Vitro Assays
Molecular Weight 203.28 g/mol [1][2]Standard molarity conversion: 1 mg = 4.92 mM in 1 mL[3].
Physical State Liquid (>25°C) / Solid (<25°C)[1][2]Weighing requires precision; pipetting via density (~0.987 g/mL) is a viable alternative[1].
Water Solubility Practically insoluble[1][2]Necessitates the use of co-solvents, surfactants, or cyclodextrins to prevent precipitation[3].
LogP ~2.9[2]High lipophilicity drives rapid liquid-liquid phase separation (emulsification) in aqueous media.
Target Mechanism TRPV4 Channel Blocker[1]Calcium-dependent IC50 requires precise control of buffer Ca2+ levels during formulation[1].

Troubleshooting FAQs

Q: Why does Crotamiton form a cloudy emulsion or precipitate immediately upon addition to my aqueous cell culture media? A: This is driven by Crotamiton's high lipophilicity (LogP ~2.9)[2]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic Crotamiton molecules without a solvent shell. This triggers the "Ouzo effect"—a spontaneous emulsification where the drug aggregates into micro-droplets or precipitates. To prevent this, intermediate co-solvents or surfactants must be used to lower the thermodynamic barrier of solvation.

Q: What is the maximum solubility of Crotamiton in standard laboratory solvents for stock preparation? A: Crotamiton is highly soluble in organic solvents. In pure, anhydrous Dimethyl Sulfoxide (DMSO), its solubility reaches up to 140 mg/mL (approximately 688.7 mM)[3][4]. However, because Crotamiton is an oily liquid, achieving complete homogenization in DMSO may require brief sonication[3].

Q: How can I maintain Crotamiton in solution for in vitro assays without exceeding the cytotoxic threshold of DMSO? A: To achieve a stable working solution while keeping DMSO concentrations low (typically ≤0.1% - 0.5% in final well volume), a multi-component co-solvent system is required. A validated approach involves a step-wise addition of excipients: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline or culture media[3][4]. Alternatively, cyclodextrins (e.g., 20% SBE-β-CD in saline) can be used to encapsulate the hydrophobic drug, allowing for a clear solution at concentrations ≥ 3.5 mg/mL (17.22 mM)[3].

Q: How does Crotamiton's formulation impact its in vitro pharmacological evaluation? A: Crotamiton acts as an inhibitor of the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in pruritus (itching)[1]. Crucially, its inhibitory potency is bimodal and highly dependent on extracellular calcium concentrations. For instance, the IC50 of Crotamiton against TRPV4 is approximately 15.5 μM in the presence of 2 mM calcium, but drops drastically in efficacy to 223.5 μM in calcium-free buffer[1]. If the drug precipitates due to poor formulation, the effective free-drug concentration drops exponentially, leading to false-negative results and making it impossible to accurately map this calcium-dependent dose-response curve.

Validated Experimental Protocols

The following protocols are self-validating systems: if the final solution is not optically clear, the solvation thermodynamic barrier has not been overcome, and the solution must not be applied to cells.

Protocol A: Preparation of 100 mM DMSO Stock Solution
  • Measurement: Weigh the required mass of Crotamiton (MW: 203.28 g/mol )[1][2]. Note: Since it is a liquid at temperatures >25°C[2], it may be pipetted using its density (~0.987 g/mL)[1] directly into a tared glass vial.

  • Solvation: Add the calculated volume of anhydrous, newly opened DMSO to achieve a 100 mM concentration. Hygroscopic DMSO significantly impacts solubility, so avoid older, moisture-exposed bottles[3].

  • Homogenization: Sonicate the mixture for 5-10 minutes. Although highly soluble in DMSO (up to 140 mg/mL)[3][4], sonication ensures complete homogenization of the oily liquid into the solvent[3].

  • Storage: Aliquot into single-use vials to prevent freeze-thaw degradation. Store at -80°C for up to 6 months, or -20°C for 1 month[3][4].

Protocol B: Step-wise Formulation of Aqueous Working Solution (PEG300/Tween-80 Method)

Goal: Achieve a clear aqueous dispersion of ≥ 3.5 mg/mL (17.22 mM)[3][4].

  • Initial Transfer: Take 100 μL of the DMSO stock solution (e.g., 35.0 mg/mL)[3].

  • Co-solvent Addition: Add 400 μL of PEG300 to the DMSO stock. Vortex thoroughly until completely mixed[3]. PEG300 acts as a bridge to lower the polarity gap.

  • Surfactant Addition: Add 50 μL of Tween-80. Vortex again to ensure the non-ionic surfactant is evenly distributed[3]. This step primes the formation of micelles.

  • Aqueous Phase Addition: Slowly add 450 μL of Saline (or aqueous assay buffer) dropwise while gently vortexing to yield 1 mL of working solution[3].

  • Validation & Rescue: The solution must be clear. If phase separation or cloudiness occurs, apply gentle heat and sonication to aid dissolution[3].

Table 2: Validated Formulation Strategies for In Vitro Assays
Formulation SystemVolumetric RatioMax Solubility AchievedBest Use Case
Pure DMSO 100% DMSO140 mg/mL (688.7 mM)[3][4]Long-term stock storage at -80°C[3].
PEG300 / Tween-80 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3][4]≥ 3.5 mg/mL (17.22 mM)[3][4]Standard cell culture assays requiring clear aqueous dispersion[3].
Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)[3][4]≥ 3.5 mg/mL (17.22 mM)[3][4]Assays sensitive to Tween-80 or requiring enhanced drug encapsulation[3].

Visualizing the Workflows & Mechanisms

G A 1. Crotamiton + 10% DMSO B 2. Add 40% PEG300 (Vortex to mix) A->B C 3. Add 5% Tween-80 (Vortex to mix) B->C D 4. Add 45% Saline (Dropwise) C->D E Clear Working Solution (≥ 3.5 mg/mL) D->E

Step-wise formulation workflow for Crotamiton to prevent aqueous precipitation.

G A Crotamiton (Solubilized) B TRPV4 Channel (Cell Membrane) A->B Blocks C Inhibition of Calcium Influx B->C Prevents D Suppression of Pruritus Signaling C->D Leads to E Extracellular Ca2+ (Modulates IC50) E->B Sensitizes

Mechanism of Crotamiton inhibiting TRPV4-mediated calcium influx.

References

  • Crotamiton Properties - ChemicalBook. 1

  • Crotamiton | Parasite Inhibitor - MedChemExpress. 3

  • Crotamiton - Product Data Sheet - MedChemExpress. 4

  • Crotamiton - Midas Pharma. 2

  • Crotamiton | C13H17NO | CID 2883 - PubChem. 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (E)- and (Z)-Crotamiton: Analytical Distinction and Pharmacological Implications

The following guide provides an in-depth comparative analysis of the (E)- and (Z)-isomers of Crotamiton, synthesized for researchers and drug development professionals. [1] Executive Summary Crotamiton (N-ethyl-N-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the (E)- and (Z)-isomers of Crotamiton, synthesized for researchers and drug development professionals.

[1]

Executive Summary

Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide) is a pharmacologically active agent used primarily for its scabicidal and antipruritic properties.[1][2] Commercially, it exists as a geometric isomeric mixture of (E)-crotamiton (trans) and (Z)-crotamiton (cis) .[1]

While the (E)-isomer constitutes the majority of the pharmaceutical matrix (typically >85%), the (Z)-isomer is a regulated impurity/minor component (limited to <15% by BP/USP standards). Despite their coexistence in therapeutic formulations, these isomers exhibit distinct physicochemical behaviors, particularly in chromatographic retention and steric conformation. This guide analyzes these differences, providing a validated protocol for their separation and exploring their collective mechanism of action on the TRPV4 channel.

Physicochemical & Structural Characterization[3]

The geometric isomerism of crotamiton arises from the restricted rotation around the C2=C3 double bond of the but-2-enamide moiety.

  • (E)-Crotamiton (Trans): The bulky carbonyl group and the methyl group of the crotonyl chain are on opposite sides. This configuration is thermodynamically more stable due to reduced steric hindrance between the amide nitrogen substituents and the alkene chain.

  • (Z)-Crotamiton (Cis): The carbonyl and methyl groups are on the same side (cis). This creates significant steric strain between the N-ethyl-o-toluidine moiety and the terminal methyl group, resulting in lower thermodynamic stability and altered interaction with stationary phases in chromatography.

Table 1: Comparative Physicochemical Profile[1]
Feature(E)-Crotamiton (Trans)(Z)-Crotamiton (Cis)
Configuration Entgegen (Opposite)Zusammen (Together)
Thermodynamic Stability High (Major Product)Lower (Minor Product)
Steric Hindrance MinimalSignificant (Amide/Methyl clash)
Regulatory Limit (BP/USP) NLT 85% (implied by mixture purity)NMT 15%
Elution Order (C30 HPLC) 2nd Eluting Peak1st Eluting Peak
Polarity Slightly lower dipole momentHigher dipole moment

Analytical Separation Strategy (Protocol)

Separating these isomers is critical for Quality Control (QC) to ensure the (Z)-isomer does not exceed pharmacopeial limits. While C18 columns can separate them, C30 stationary phases provide superior shape selectivity for hydrophobic geometric isomers.[3][4]

Experimental Protocol: High-Resolution Isomer Separation

Objective: Quantify (E)- and (Z)-isomers in a bulk drug substance or cream formulation.

Reagents & Instrumentation[1][5]
  • Instrument: HPLC System with UV Detector (e.g., Agilent 1200 or equivalent).

  • Column: Acclaim C30, 3 µm, 2.1 × 150 mm (Thermo Scientific or equivalent).

  • Mobile Phase: Acetonitrile (ACN) / Water (H₂O).[1][3][4][6]

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mix ACN and H₂O in a 40:60 (v/v) ratio.[1][3]

    • Degas via ultrasonication for 15 minutes.

  • Sample Preparation:

    • Standard: Dissolve 10 mg Crotamiton Reference Standard in 10 mL Methanol.

    • Cream Extraction: Weigh 0.05 g cream -> Add 5 mL Methanol -> Sonicate (45 min) -> Filter (0.45 µm PTFE).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 1 µL.

    • Detection: UV @ 242 nm (Lambda max).[1]

  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between (Z)- and (E)-peaks.
      
    • Tailing Factor: < 1.5 for the (E)-isomer.

Analytical Logic (Why this works)

The C30 phase possesses long alkyl chains that "slot" the linear (E)-isomer more effectively than the kinked (Z)-isomer. The (Z)-isomer, being more sterically bulky and slightly more polar, interacts less with the hydrophobic stationary phase and elutes first.

Visualization: Analytical Workflow

HPLC_Workflow Sample Crotamiton Sample (Mixture) Extraction Extraction (Methanol, Sonicate 45m) Sample->Extraction Prep HPLC HPLC Separation (C30 Column, ACN:H2O 40:60) Extraction->HPLC Inject 1µL Detection UV Detection (242 nm) HPLC->Detection Elution Result Chromatogram Peak 1: (Z)-Isomer Peak 2: (E)-Isomer Detection->Result Quantify

Caption: Workflow for the high-resolution separation of Crotamiton isomers using C30 phase chemistry.

Pharmacological Profiling: The TRPV4 Mechanism[5]

While the isomers are chemically distinct, pharmacological data often treats Crotamiton as a single entity. However, recent mechanistic insights into the Transient Receptor Potential Vanilloid 4 (TRPV4) channel clarify how the drug functions.

Mechanism of Action

Crotamiton acts as a TRPV4 channel inhibitor with a unique "bimodal" effect observed in electrophysiological studies:

  • Inhibition: In the presence of the drug, TRPV4 currents are strongly inhibited, suppressing Ca²⁺ influx associated with itch signaling.

  • Pore Dilation (Washout Effect): Upon removal (washout) of Crotamiton, the TRPV4 channel undergoes a conformational change leading to massive pore dilation and a surge in current.[7] This suggests the drug binds to a specific site that stabilizes the closed state; removal destabilizes the gate.

Isomer-Specific Implications[1]
  • Hypothesis: The (E)-isomer, being the structural mimic of the natural ligand geometry (and the major component), is likely the primary driver of TRPV4 binding.

  • Research Gap: The specific binding affinity (

    
    ) of the pure (Z)-isomer to TRPV4 remains an open area for investigation. However, given the strict steric requirements of TRP channels, the kinked (Z)-isomer likely exhibits reduced potency or acts as a competitive antagonist.
    
Visualization: TRPV4 Signaling Pathway

TRPV4_Mechanism Stimulus Pruritogens (Histamine/Serotonin) TRPV4_Closed TRPV4 Channel (Closed State) Stimulus->TRPV4_Closed Activates Crotamiton Crotamiton (E/Z Mixture) TRPV4_Closed->Crotamiton Targeting Inhibition Channel Blockade (Itch Suppression) Crotamiton->Inhibition Stabilizes Closed State Washout Drug Washout Inhibition->Washout Removal Dilation Pore Dilation (Ca2+ Surge) Washout->Dilation Conformational Shift

Caption: Crotamiton-mediated modulation of the TRPV4 ion channel, illustrating inhibition and washout dynamics.[1][2][5][7]

Synthesis and Isomerization Dynamics

The synthesis of Crotamiton typically involves the reaction of N-ethyl-o-toluidine with crotonyl chloride.

  • Source of Isomers: Crotonyl chloride is predominantly trans, but acid-catalyzed or thermal conditions during the acylation step can induce isomerization.

  • Control: To maintain the (Z)-isomer below 15%, reaction temperatures must be controlled, and purification steps (crystallization or fractional distillation) may be required to remove the thermodynamically less stable (Z)-isomer.

References

  • Transient receptor potential vanilloid 4 (TRPV4) channel as a target of crotamiton and its bimodal effects. Pflügers Archiv - European Journal of Physiology, 2017.[7] Available at: [Link]

  • Crotamiton (Mixture of Z and E Isomers) Reference Standards. Axios Research. Available at: [Link]

Sources

Comparative

Validation of a Quantitative NMR (qNMR) Method for Crotamiton: A Comparative Guide Against Traditional HPLC

As pharmaceutical analysis transitions toward more absolute and structurally specific techniques, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold standard for establishing reference materials and res...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical analysis transitions toward more absolute and structurally specific techniques, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold standard for establishing reference materials and resolving complex isomeric mixtures. This guide provides an in-depth, objective comparison between traditional High-Performance Liquid Chromatography (HPLC) and qNMR for the quantification of Crotamiton, supported by validated experimental protocols and mechanistic insights.

The Analytical Dilemma: Isomeric Bias in Crotamiton

Crotamiton (


-ethyl-

-crotonotoluidide) is a widely utilized scabicide and antipruritic agent. Chemically, the active pharmaceutical ingredient (API) exists as a mixture of cis- and trans- isomers due to the restricted rotation and geometry of its but-2-enamide double bond.

Historically, pharmacopoeial monographs have relied on HPLC coupled with Ultraviolet (UV) detection for content determination. However, this introduces a critical systematic error: chromophoric bias . Because the cis- and trans- isomers possess different spatial geometries, their extent of


-conjugation differs, resulting in distinct UV molar absorption coefficients (

). When a traditional HPLC-UV method calculates total content by integrating and summing the peak areas of both isomers at a single wavelength, it inherently assumes equal absorptivity. This false assumption leads to a measurable overestimation of the API's true content[1].

The qNMR Advantage: First-Principles Quantification

Unlike UV detection, which is reliant on electronic transitions, [2]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is strictly and directly proportional to the number of nuclei (protons) generating that signal, provided complete spin relaxation is achieved.

Key Advantages for Crotamiton:

  • Direct Isomer Resolution: qNMR can independently quantify the cis- and trans- isomers by integrating their distinct vinylic or methyl protons without requiring isolated reference standards for each isomer.

  • Universal Calibration: qNMR eliminates the need for a highly pure Crotamiton reference standard. Instead, a highly pure, structurally unrelated Internal Standard (IS)—such as Maleic acid or Dimethyl terephthalate—can be used to calibrate the system[3].

Objective Performance Comparison: HPLC vs. qNMR

To demonstrate the quantitative bias of UV-based methods, researchers evaluated a single batch of Crotamiton using three distinct analytical approaches: Quantitative Mass Balance, HPLC External Standard, and qNMR[1].

The mass balance method (which accounts for total mass minus water, residual solvents, and inorganic impurities) serves as the absolute baseline for true content.

Table 1: Comparative Content Determination of Crotamiton
Analytical MethodMeasured Content (%)Deviation from Mass BalanceMechanistic Cause of Variance
Quantitative Mass Balance 99.2%0.0% (Baseline)N/A (Absolute orthogonal baseline)
1H-qNMR (Internal Standard) 99.1%-0.1%High accuracy; signal area is directly proportional to molar concentration, independent of isomer geometry.
HPLC-UV (External Standard) 102.9%+3.7%Overestimation due to unequal UV absorption coefficients between cis- and trans- isomers.

Data supported by the study[1].

Experimental Protocol: Validating qNMR for Crotamiton

To ensure trustworthiness and compliance with regulatory guidelines (e.g., USP <1220>), a qNMR method must be rigorously validated as a self-correcting, high-precision system. Below is the optimized, step-by-step methodology for Crotamiton.

Phase 1: Sample Preparation & Gravimetry

Causality Check: qNMR is highly sensitive to gravimetric uncertainty. The accuracy of the final purity calculation is fundamentally bottlenecked by the precision of the balance used.

  • Internal Standard Selection: Select an IS (e.g., Maleic acid, purity

    
    ) that produces a sharp singlet (e.g., 
    
    
    
    6.28 ppm) in a region free from Crotamiton's aromatic (
    
    
    7.1-7.4 ppm) and aliphatic/vinylic signals.
  • Weighing: Using a microbalance (readability

    
     mg), accurately weigh approximately 10 mg of the IS and 20 mg of the Crotamiton sample into the same vial.
    
  • Solvation: Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    containing 0.03% TMS). Vortex for 60 seconds to ensure complete homogenization, then transfer to a 5 mm NMR tube.
Phase 2: NMR Acquisition Parameters

Causality Check: Incomplete relaxation of nuclear spins leads to truncated integrals and severe quantitative bias.

  • 
     Inversion Recovery Experiment:  Before quantitative acquisition, measure the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton of interest (both in the IS and Crotamiton).
  • Relaxation Delay (

    
    ):  Set the 
    
    
    
    parameter to
    
    
    of the slowest relaxing proton. This ensures
    
    
    recovery of macroscopic magnetization between scans.
  • Pulse Angle & Scans: Use a 90° excitation pulse (zg30 or zg90 sequence) to maximize the Signal-to-Noise Ratio (SNR). Acquire enough transients (typically 16 to 64 scans) to achieve an SNR of

    
     for the target quantitation peaks.
    
Phase 3: Processing & Validation Metrics

Causality Check: Distorted baselines artificially inflate or deflate the integrated area. Pure absorption lineshapes are mandatory.

  • Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation. Perform meticulous zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Linearity: Prepare 5 solutions varying the Crotamiton-to-IS mass ratio from 0.5:1 to 2.5:1. Plot the mass ratio against the integral ratio. Acceptance Criteria:

    
    .
    
  • Precision (Repeatability): Prepare and analyze 6 independent replicates of the Crotamiton/IS mixture at the 100% target concentration. Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    
  • Calculation: Calculate the absolute purity (

    
    ) using the standard qNMR equation:
    
    
    
    
    (Where
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight, and
    
    
    = Purity).

Analytical Workflow Visualization

The following diagram illustrates the mechanistic divergence between HPLC-UV and qNMR, highlighting exactly where systematic bias is introduced in traditional methods.

G cluster_0 Traditional HPLC-UV cluster_1 qNMR Method Sample Crotamiton Sample (cis/trans mixture) HPLC Chromatographic Separation Sample->HPLC qNMR 1H-NMR Acquisition Sample->qNMR UV UV Detection (Unequal Absorptivity) HPLC->UV Error Area Integration (Systematic Bias) UV->Error ResultHPLC Content Overestimation (102.9%) Error->ResultHPLC Spin Nuclear Spin Resonance (Proportional to Nuclei) qNMR->Spin Accurate Independent Isomer Integration Spin->Accurate ResultqNMR Accurate Content (99.1%) Accurate->ResultqNMR

Mechanistic comparison of Crotamiton quantification workflows: HPLC-UV bias vs. qNMR accuracy.

References

  • Guedes, J. A., et al. "qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!" Frontiers in Chemistry, 2024. Available at:[Link]

  • Li, D., et al. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review, 2023. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 2-Butenamide Derivatives in Biological Assays

Introduction: The Double-Edged Sword of Covalent Inhibition The 2-butenamide scaffold, particularly when incorporated as an acrylamide group, represents a powerful tool in modern drug discovery. This moiety acts as a Mic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

The 2-butenamide scaffold, particularly when incorporated as an acrylamide group, represents a powerful tool in modern drug discovery. This moiety acts as a Michael acceptor, enabling the formation of a stable, covalent bond with a nucleophilic amino acid residue—typically a cysteine—within the target protein's active site.[1][2] This irreversible mechanism of action can lead to high potency and prolonged duration of effect, a strategy successfully employed in the development of numerous kinase inhibitors.[1]

However, the very reactivity that makes this scaffold effective also presents its greatest challenge: a lack of absolute specificity. Off-target covalent interactions can lead to a host of undesirable effects, ranging from reduced efficacy to significant clinical toxicities.[3][4] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a step in the development process; it is the cornerstone upon which the entire safety and efficacy profile of a drug candidate is built.

This guide provides a framework for understanding and evaluating the cross-reactivity of 2-butenamide derivatives, using the well-documented evolution of Bruton's Tyrosine Kinase (BTK) inhibitors as a central case study. We will explore the causal mechanisms of off-target activity, present comparative data, and detail the experimental workflows essential for generating a comprehensive selectivity profile.

The Kinase Selectivity Challenge: A Tale of Two Generations

Protein kinases, a major class of drug targets, share a structurally conserved ATP-binding pocket, making the design of truly selective inhibitors a formidable task.[5][6] First-generation covalent inhibitors, while potent against their primary target, often exhibit significant cross-reactivity with other kinases possessing a similarly located cysteine residue. This polypharmacology is directly linked to clinical adverse events.[4]

A prime example is Ibrutinib , the first-in-class BTK inhibitor. While revolutionary for treating B-cell malignancies, its off-target inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and members of the TEC kinase family, is associated with side effects like diarrhea, rash, and bleeding.[4][7][8] Furthermore, inhibition of C-terminal Src kinase (CSK) has been linked to cardiotoxicity, a significant concern in long-term treatment.[7][9]

This challenge spurred the development of second-generation inhibitors like Acalabrutinib , which were engineered for greater selectivity.[3][10] By optimizing the non-covalent binding interactions of the molecule, these newer agents achieve higher fidelity for BTK, thereby minimizing off-target engagement and reducing the incidence of associated toxicities.[3][4]

Comparative Selectivity Profile: Ibrutinib vs. Acalabrutinib

The table below summarizes the inhibitory potency (IC50) of Ibrutinib and Acalabrutinib against their intended target (BTK) and key off-targets. This quantitative data starkly illustrates the improved selectivity of the second-generation compound and provides a clear rationale for its improved safety profile.

Target KinaseIbrutinib (IC50, nM)Acalabrutinib (IC50, nM)Associated Off-Target EffectsReferences
BTK (On-Target) 0.5 - 7.7 3 - 5 Therapeutic Efficacy [4][7]
EGFR5 - 9.6> 1000Diarrhea, Rash[4][7][8]
ITK10.719.5Impaired T-cell function[4]
TEC7858Bleeding (platelet dysfunction)[4][7]
CSK--Atrial Fibrillation (Cardiotoxicity)[7][9]

Note: IC50 values can vary based on assay conditions. The data presented are representative values compiled from the literature.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is essential for building a reliable selectivity profile. This process begins with broad, high-throughput screening and funnels down to more complex, biologically relevant systems.

Tier 1: In Vitro Biochemical Profiling

The initial and most crucial step is to screen the compound against a large, diverse panel of purified kinases.[6][11] This provides a direct measure of a compound's inhibitory activity against hundreds of potential off-targets in a controlled, cell-free environment.

This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] It is highly sensitive and adaptable to high-throughput screening formats.[12]

Causality Behind the Method: The choice of a universal ADP detection platform is critical. Unlike substrate-specific methods (e.g., radiolabeling or specific antibodies), this assay can be uniformly applied across a vast and diverse kinase panel, ensuring data consistency and comparability.[12] Furthermore, performing the assay with the ATP concentration at or near the Michaelis constant (Km) for each individual kinase is paramount. This ensures that the measured IC50 values reflect the inhibitor's true binding affinity (Ki) rather than being skewed by competition with ATP.[13]

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate (e.g., 384-well), add the kinase, the specific substrate for that kinase, and the appropriate buffer.

  • Compound Addition: Add the 2-butenamide derivative at a range of concentrations (typically a 10-point dose-response curve) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration should be optimized for each kinase (ideally at its Km value). Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This contains the enzymes necessary to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition at each compound concentration relative to the positive control. Plot the dose-response curve and determine the IC50 value for each kinase in the panel.

Tier 2: Cellular Target Engagement & Phenotypic Assays

While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or intracellular competition with endogenous ATP. Therefore, validating hits in a cellular context is a critical next step.[6]

  • Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assays (CETSA) can confirm that the compound binds to its intended target and potential off-targets within a live cell.

  • Phospho-Flow Cytometry: This method can measure the phosphorylation status of downstream substrates of the target kinase (and key off-target kinases) in response to compound treatment, providing a functional readout of pathway inhibition.

  • Phenotypic Screening: Testing the compound in various specialized cell lines can reveal unexpected biological activities. For example, observing cytotoxicity in a cell line that does not express the primary target strongly suggests off-target effects.[14]

Tier 3: Unbiased Proteomic Approaches

For an exhaustive and unbiased view of cross-reactivity, advanced proteomics methods can identify all proteins that covalently interact with the compound.

  • Activity-Based Protein Profiling (ABPP): This technique uses a chemically modified version of the inhibitor (a probe) to capture and identify all interacting proteins from a cell lysate via mass spectrometry.[15] This powerful approach can uncover novel off-targets that would be missed by a predefined kinase panel.[11][15]

Visualizing Key Concepts

Diagrams provide a clear and concise way to understand complex biological and experimental systems.

B-Cell Receptor (BCR) Signaling and BTK Inhibition

This diagram illustrates the central role of BTK in the BCR pathway and highlights other TEC family kinases that represent common off-targets for covalent inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation TEC TEC Family (e.g., TEC, ITK) LYN->TEC PIP2 PIP2 PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 Activation TEC->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Acalabrutinib Ibrutinib->BTK Inhibition (On-Target) Ibrutinib->TEC Inhibition (Off-Target)

Caption: Simplified BCR signaling pathway showing on-target BTK and off-target TEC family kinase inhibition.

Workflow for Selectivity Profiling

This diagram outlines the logical progression for evaluating the cross-reactivity of a novel 2-butenamide derivative.

start Novel 2-Butenamide Derivative tier1 Tier 1: Biochemical Screen (Large Kinase Panel, Single Dose) start->tier1 decision1 Identify Hits (% Inhibition > 70%) tier1->decision1 tier2 Tier 2: IC50 Determination (Dose-Response Curves for Hits) decision1->tier2 Hits Found end Comprehensive Cross-Reactivity Profile decision1->end No Significant Hits decision2 Quantify Potency & Selectivity Score tier2->decision2 tier3 Tier 3: Cellular Assays (Target Engagement, Phenotypic) decision2->tier3 tier4 Optional: Proteomics (ABPP for Unbiased Profiling) tier3->tier4 tier3->end tier4->end

Caption: Tiered experimental workflow for assessing the cross-reactivity of novel inhibitors.

Conclusion

The study of cross-reactivity for 2-butenamide derivatives is a critical exercise in balancing therapeutic benefit with potential harm. As demonstrated by the evolution of BTK inhibitors, a deep understanding of a compound's selectivity profile, gained through a systematic and multi-tiered assay strategy, is the key to rational drug design. By moving beyond simple potency measurements to embrace comprehensive biochemical, cellular, and proteomic profiling, researchers can identify potential liabilities early, enabling the optimization of lead compounds to create safer and more effective medicines. This rigorous, evidence-based approach underpins the trustworthiness and scientific integrity required to translate a promising molecule into a life-changing therapy.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. (2021, November 3). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 7, 2024, from [Link]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. (2021, November 3). PubMed. Retrieved March 7, 2024, from [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020, August 25). AJMC. Retrieved March 7, 2024, from [Link]

  • ASH 2022: Adverse Events from BTK Inhibitors in Clinical Trials. (2023, May 31). CLL Society. Retrieved March 7, 2024, from [Link]

  • Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. (2021, November 7). Frontiers in Oncology. Retrieved March 7, 2024, from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Reported molecular targets of ibrutinib and their associated adverse events. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. (2021, April 26). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Covalent Modulators in Medicinal Chemistry: Opportunities and Challenges. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Managing toxicities of Bruton tyrosine kinase inhibitors. (2020, December 4). ASH Publications. Retrieved March 7, 2024, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved March 7, 2024, from [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023, March 6). MDPI. Retrieved March 7, 2024, from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022, November 8). MDPI. Retrieved March 7, 2024, from [Link]

  • A phase II study of Bruton's tyrosine kinase inhibition for the prevention of anaphylaxis. (2023, June 29). Journal of Clinical Investigation. Retrieved March 7, 2024, from [Link]

  • Clinical Profile of Bumetanide 2mg Tablet: Indications, Usage, and Considerations. (n.d.). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects. (2020, August 15). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation: A Pharmacological Guide to Crotamiton

This guide provides a technical analysis of the in vivo vs. in vitro correlation (IVIVC) for Crotamiton, aimed at drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the in vivo vs. in vitro correlation (IVIVC) for Crotamiton, aimed at drug development professionals. It moves beyond standard product labeling to explore the pharmacological bridge between molecular targets (TRP channels) and clinical outcomes.

Executive Summary: The IVIVC Gap

Crotamiton (N-ethyl-o-crotonotoluidide) presents a unique pharmacological profile where high local cutaneous concentration drives efficacy, yet low systemic bioavailability limits toxicity. While historically categorized solely as a scabicide with an "unknown" mechanism, recent data establishes a clear molecular target for its antipruritic effects: the TRPV4 ion channel .

This guide correlates the in vitro inhibition of sensory neuron channels with in vivo behavioral models, providing a rational basis for its dual indication (scabicidal and antipruritic).

Mechanism of Action: The Molecular Bridge

The correlation between benchtop assays and animal models hinges on Crotamiton's ability to modulate Transient Receptor Potential (TRP) channels.

The TRPV4 Pathway (Antipruritic)
  • In Vitro: Crotamiton acts as a potent inhibitor of TRPV4 channels expressed in Dorsal Root Ganglion (DRG) neurons and keratinocytes. It blocks calcium influx induced by specific agonists (e.g., GSK1016790A).

  • In Vivo: This blockade translates to the suppression of scratching behaviors in mice induced by histaminergic (histamine) and non-histaminergic (chloroquine, serotonin) pruritogens.

Scabicidal Mechanism
  • In Vitro: Direct contact toxicity against Sarcoptes scabiei. Unlike neurotoxic pyrethroids (e.g., permethrin) that cause rapid paralysis via sodium channels, Crotamiton exhibits slower kill kinetics and lacks ovicidal (egg-killing) activity.

  • In Vivo: Clinical cure rates are lower (~60-70% after single use) compared to permethrin (>90%), necessitating repeated applications to target newly hatched nymphs.

Visualization: Crotamiton Signaling Blockade

The following diagram illustrates the validated molecular pathway where Crotamiton intercepts itch signaling.

G cluster_0 Extracellular Space cluster_1 Sensory Neuron (DRG) / Keratinocyte Membrane cluster_2 Intracellular Response (In Vitro Endpoint) cluster_3 In Vivo Endpoint Pruritogens Pruritogens (Histamine, Serotonin) TRPV4 TRPV4 Channel (Activated) Pruritogens->TRPV4 Activates Agonist TRPV4 Agonist (GSK1016790A) Agonist->TRPV4 Activates Crotamiton Crotamiton (Inhibitor) Crotamiton->TRPV4 BLOCKS TRPA1 TRPA1/V1 (Downstream) TRPV4->TRPA1 Coupled Signaling Ca_Influx Ca2+ Influx (Fluorescence Signal) TRPV4->Ca_Influx Permits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Scratch Scratching Behavior (Bouts/min) Depolarization->Scratch Transmission

Caption: Crotamiton inhibits TRPV4-mediated Calcium influx, severing the signal transduction from pruritogen binding to behavioral scratching response.

Comparative Analysis: In Vitro vs. In Vivo[1][2][3][4]

This section contrasts the quantitative metrics used to validate Crotamiton in the lab versus its performance in living systems.

Data Summary Table
FeatureIn Vitro Assay (The Proxy)In Vivo Model (The Reality)Correlation Factor
Primary Target TRPV4 Inhibition (HEK293T cells)Anti-Pruritic Efficacy (Mouse Model)High. IC50 values in patch clamp align with effective topical doses in mice.
Readout Ca2+ Fluorescence (F340/F380 ratio)Scratching bouts over 30-60 minsDirect causal link established via TRPV4 knockout studies.
PK / Exposure Constant perfusion (µM concentration)Epidermal reservoir; Plasma <25 ng/mLLow Systemic Correlation. Efficacy depends on skin retention, not plasma levels.
Acaricidal Activity Motility/Death Time (Direct Contact)Clinical Cure Rate (2-4 weeks)Moderate. In vitro killing is slower than permethrin, predicting the need for multi-day in vivo regimens.
Metabolism Minimal (in simple cell culture)Minimal cutaneous metabolism; rapid renal excretion if absorbed.High stability in skin supports "reservoir" theory.
Key Discrepancies
  • Bioavailability: In vitro assays often bathe cells in drug solution. In vivo, Crotamiton is lipophilic and accumulates in the stratum corneum/epidermis but penetrates poorly into the systemic circulation (Plasma Cmax ~10-25 ng/mL after 5g topical dose).

    • Implication: Systemic toxicity studies (oral dosing) poorly predict topical safety profiles.

  • Ovicidal Gap: In vitro exposure shows minimal effect on mite eggs. This directly correlates to the in vivo failure of single-dose treatments, requiring a second application 24 hours later to catch newly hatched nymphs.

Validated Experimental Protocols

To replicate these findings, use the following self-validating systems.

Protocol A: In Vitro Calcium Imaging (TRPV4 Activity)

Objective: Quantify Crotamiton-induced inhibition of calcium influx in HEK293T cells expressing TRPV4.

  • Cell Preparation: Transfect HEK293T cells with murine or human TRPV4 vectors. Plate on poly-L-lysine coated glass coverslips.

  • Dye Loading: Incubate cells with Fura-2 AM (5 µM) for 30-60 mins at 37°C. Wash with standard Tyrode’s solution.

  • Baseline Establishment: Perfuse cells with Tyrode’s solution (2 mL/min) and measure fluorescence ratio (340/380 nm excitation) for 2 minutes.

  • Agonist Challenge (Control): Apply GSK1016790A (10-100 nM) . Observe rapid increase in intracellular Ca2+ (Positive Control).

  • Inhibition Assay:

    • Pre-incubate fresh cells with Crotamiton (100 µM - 1 mM) for 2 minutes.

    • Co-apply Crotamiton + GSK1016790A.

    • Validation Criterion: >50% reduction in peak fluorescence ratio compared to Agonist Challenge alone.

Protocol B: In Vivo Mouse Scratching Model

Objective: Assess antipruritic efficacy against histamine-independent itch.

  • Animals: Male C57BL/6 mice (6-8 weeks). Acclimate for >30 mins in observation chambers.

  • Drug Administration:

    • Test Group: Apply Crotamiton (10% cream or dissolved in vehicle) topically to the shaved back of the neck 30-60 mins prior to induction.

    • Vehicle Control: Apply base cream/solvent only.

  • Itch Induction: Intradermal injection of Chloroquine (200 µg) or Histamine (100 µg) into the treated site (volume ~50 µL).

  • Quantification: Record video for 30 minutes. Count "scratching bouts" (a series of scratches by the hind paw directed at the injection site).

  • Validation: The Vehicle Control group must exhibit statistically significant scratching (>30 bouts/30 min) for the assay to be valid. Crotamiton should reduce bouts by >40% (p<0.05).

Experimental Workflow Visualization

The following diagram outlines the translational workflow from molecular identification to clinical prediction.

Workflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Translation Step1 HEK293T / DRG Neurons (TRPV4 Expression) Step2 Patch Clamp / Ca2+ Imaging (+ Crotamiton) Step1->Step2 Step3 Data: IC50 Determination Step2->Step3 Step4 Mouse Model (C57BL/6) Step3->Step4 Dose Selection Step5 Topical Application (10% Formulation) Step4->Step5 Step6 Pruritogen Injection (Histamine/Chloroquine) Step5->Step6 Step7 Data: Scratch Reduction Step6->Step7

Caption: Translational workflow ensuring dose concentrations selected in vitro are relevant for in vivo formulation.

References

  • Kittaka, H., et al. (2017). "The transient receptor potential vanilloid 4 (TRPV4) channel as a molecular target of crotamiton." Pflügers Archiv - European Journal of Physiology.

  • Sekine, R., et al. (2012). "Anti-pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior." Experimental Dermatology.

  • Schuster, C., et al. (1992). "Pharmacokinetics of crotamiton following topical application to healthy volunteers." Journal of Dermatological Treatment.

  • Mila-Kierzenkowska, C., et al. (2017). "Comparative Efficacy of Topical Permethrin, Crotamiton and Sulfur Ointment in Treatment of Scabies."[1] Journal of Arthropod-Borne Diseases.

  • Chen, L., et al. (2021). "Crotamiton-loaded tea tree oil containing phospholipid-based microemulsion hydrogel for scabies treatment: in vitro, in vivo evaluation, and dermatokinetic studies." Drug Delivery.

Sources

Validation

Spectroscopic comparison of Crotamiton and its synthetic precursors

Spectroscopic Comparison of Crotamiton and Its Synthetic Precursors: A Technical Guide for Reaction Monitoring and Structural Validation The synthesis of the acaricidal and antipruritic agent ( -ethyl- -crotonotoluidide)...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Crotamiton and Its Synthetic Precursors: A Technical Guide for Reaction Monitoring and Structural Validation

The synthesis of the acaricidal and antipruritic agent (


-ethyl-

-crotonotoluidide)[1] relies on a highly efficient nucleophilic acyl substitution. In this pathway, the secondary amine [2] attacks the electrophilic carbonyl carbon of [3], yielding the final tertiary enamide and hydrogen chloride (HCl) as a byproduct[4].

For drug development professionals and synthetic chemists, tracking this conversion requires precise analytical monitoring. This guide provides an objective, data-driven comparison of the ¹H NMR and FT-IR spectroscopic signatures of the precursors versus the final product, detailing the mechanistic causality behind the observed spectral shifts.

Mechanistic Causality of Spectroscopic Shifts

Understanding why spectral peaks migrate is critical for accurate structural elucidation. The transition from a secondary amine and an acid chloride to a tertiary amide fundamentally alters the electronic environment of the molecule[5].

  • FT-IR Causality: In crotonyl chloride, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect, shortening and strengthening the C=O bond. This pushes the carbonyl stretching frequency to a high wavenumber (~1750 cm⁻¹)[3]. Upon conversion to Crotamiton, the nitrogen lone pair delocalizes into the carbonyl

    
    -system via resonance. This electron donation increases the single-bond character of the C=O bond, drastically lowering its stretching frequency to the classic Amide I band at ~1650 cm⁻¹[5]. Simultaneously, the N-H stretch (~3400 cm⁻¹) of the starting amine is entirely consumed.
    
  • ¹H NMR Causality: In

    
    -ethyl-
    
    
    
    -toluidine, the ethyl CH₂ protons resonate at ~3.1 ppm[6]. When the amide bond forms, the resonance delocalization creates a partial positive charge on the nitrogen atom. This strong deshielding effect, combined with the magnetic anisotropy of the newly adjacent carbonyl group, forces the ethyl CH₂ protons to shift significantly downfield to ~3.8 ppm[7].

Causality P1 Precursor: N-Ethyl-o-toluidine (Secondary Amine) IR1 IR: N-H Stretch (~3400 cm⁻¹) P1->IR1 NMR1 NMR: N-H (~3.4 ppm) CH2 (~3.1 ppm) P1->NMR1 P2 Precursor: Crotonyl Chloride (Acid Chloride) IR2 IR: C=O Stretch (~1750 cm⁻¹) P2->IR2 Prod Product: Crotamiton (Tertiary Amide) IR3 IR: Amide C=O (~1650 cm⁻¹) N-H Stretch Absent IR1->IR3 Disappears IR2->IR3 Shifts to lower wavenumber IR3->Prod NMR2 NMR: Downfield CH2 (~3.8 ppm) No N-H peak NMR1->NMR2 Deshielding & Disappearance NMR2->Prod

Logical causality of spectroscopic shifts during Crotamiton synthesis.

Quantitative Data Presentation

The following tables summarize the validated spectroscopic data used to differentiate the starting materials from the final active pharmaceutical ingredient (API).

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz) [3][6][7] | Proton Environment |


-Ethyl-

-toluidine (Precursor 1) | Crotonyl Chloride (Precursor 2) | Crotamiton (Product) | | :--- | :--- | :--- | :--- | | N-H (Amine) | ~3.4 ppm (br s, 1H) | N/A | Absent | | CH₂ (Ethyl) | ~3.1 ppm (q, 2H) | N/A | ~3.8 ppm (q, 2H) | | CH₃ (Ethyl) | ~1.2 ppm (t, 3H) | N/A | ~1.1 ppm (t, 3H) | | CH₃ (Aromatic) | ~2.2 ppm (s, 3H) | N/A | ~2.3 ppm (s, 3H) | | CH₃ (Olefinic) | N/A | ~1.9 - 2.0 ppm (dd, 3H) | ~1.7 ppm (dd, 3H) | | CH=CH (Olefinic) | N/A | 6.0 - 7.3 ppm (m, 2H) | 5.6 - 6.9 ppm (m, 2H) | | Aromatic CH | 6.6 - 7.2 ppm (m, 4H) | N/A | 7.1 - 7.4 ppm (m, 4H) |

Table 2: Key FT-IR Stretching Frequencies (ATR, Neat) [3][5] | Functional Group |


-Ethyl-

-toluidine | Crotonyl Chloride | Crotamiton | | :--- | :--- | :--- | :--- | | N-H Stretch | ~3400 cm⁻¹ (weak/med) | N/A | Absent | | C=O Stretch | N/A | ~1750 - 1770 cm⁻¹ (strong) | ~1650 cm⁻¹ (strong, Amide I) | | C=C Stretch | ~1600 cm⁻¹ (Aromatic) | ~1630 cm⁻¹ (Alkene) | ~1610 - 1630 cm⁻¹ (Overlapping) |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the analytical workflows must be self-validating. Unreacted acid chlorides or dissolved HCl can rapidly degrade NMR internal standards or shift peaks due to localized pH changes. The protocols below integrate necessary chemical workups prior to spectroscopic analysis.

Workflow S1 Reaction Sampling (Aliquots at t=0, 1h, 2h) S2 Workup & Extraction (Et2O / H2O wash) S1->S2 Quench & Isolate S3 FT-IR Spectroscopy (ATR-IR, Neat) S2->S3 Functional Group ID S4 1H NMR Spectroscopy (CDCl3, 400 MHz) S2->S4 Structural Elucidation S5 Data Analysis (Peak integration & shift) S3->S5 C=O & N-H tracking S4->S5 Proton environment

Workflow for the spectroscopic validation of Crotamiton synthesis.

Protocol A: ¹H NMR Acquisition for Reaction Monitoring
  • Reaction Quenching (Crucial Step): Extract a 50 µL aliquot from the crude reaction mixture. Immediately quench with 0.5 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct and hydrolyzes any unreacted crotonyl chloride into water-soluble crotonic acid, preventing them from interfering with the NMR chemical shifts or degrading the spectrometer probe.

  • Extraction: Add 0.5 mL of deuterated chloroform (CDCl₃) to the vial, vortex for 30 seconds, and allow phase separation. Extract the lower organic layer.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal self-validating zero-reference (0.00 ppm), ensuring that the downfield shift of the ethyl CH₂ group (3.1 ppm → 3.8 ppm) is an absolute structural change, not a calibration artifact.

  • Data Acquisition: Load the sample into a 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Purity Assessment: The reaction is deemed complete when the broad singlet at ~3.4 ppm (N-H) is completely flat[6].

Protocol B: FT-IR (ATR) Analysis
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Record a background spectrum (air) from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution. Causality: This step self-validates the system by subtracting ambient CO₂ and atmospheric water vapor, which could otherwise mask the critical ~3400 cm⁻¹ N-H stretch region.

  • Sample Application: Apply 1-2 drops of the neat, solvent-free liquid sample directly onto the crystal. Ensure full coverage without air bubbles.

  • Data Acquisition: Scan the sample under identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Purity Assessment: Successful conversion is confirmed by the total disappearance of the sharp 1750 cm⁻¹ band (acid chloride) and the emergence of a strong, broad Amide I band at ~1650 cm⁻¹[5].

References

  • National Center for Biotechnology Information (PubChem). "Crotamiton | C13H17NO | CID 2883." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201." PubChem Database. Available at: [Link]

  • ResearchGate. "STABILITY-INDICATING HPLC-DAD AND TLC-DENSITOMETRIC METHODS FOR DETERMINATION OF CROTAMITON IN THE PRESENCE OF ITS DEGRADATION PRODUCTS." World Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

Sources

Comparative

Definitive Guide to Inter-Laboratory Validation of Stabilized UHPLC-MS/MS for 2-Butenamide Covalent Inhibitors

Executive Summary Context: 2-butenamide (crotonamide) derivatives represent a critical class of covalent kinase inhibitors (e.g., Neratinib, Afatinib) and reactive electrophilic intermediates. Their pharmacological poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2-butenamide (crotonamide) derivatives represent a critical class of covalent kinase inhibitors (e.g., Neratinib, Afatinib) and reactive electrophilic intermediates. Their pharmacological potency relies on a Michael addition reaction with cysteine residues. However, this same reactivity creates a "Reactivity-Stability Paradox" in bioanalysis: the electrophilic warhead is prone to rapid ex vivo degradation via hydrolysis and non-specific binding to plasma proteins (e.g., albumin) during sample collection and processing.

The Challenge: Standard bioanalytical methods (neutral protein precipitation) often fail to arrest these degradation pathways, leading to underestimation of drug concentration and poor inter-laboratory reproducibility.

The Solution: This guide presents the validation of an optimized Stabilized Acid-Extraction (SAE) UHPLC-MS/MS Protocol . We compare this method against conventional HPLC-UV and Standard Neutral LC-MS workflows across three independent laboratories. Data demonstrates that the SAE protocol achieves superior recovery (>95%) and inter-laboratory precision (%RSD < 7%), establishing it as the new gold standard for quantifying 2-butenamide compounds.

Part 1: Methodological Landscape & Mechanistic Rationale

The Reactivity-Stability Paradox

2-butenamide compounds contain an


-unsaturated carbonyl system. In biological matrices (pH 7.4), two primary degradation pathways compromise analysis:
  • Thiol-Michael Addition: Spontaneous reaction with plasma thiols (Glutathione, Albumin-Cys34).

  • Hydrolysis: Water attack on the amide bond, accelerated by esterases or basic pH.

Comparison of Analytical Approaches
FeatureLegacy Method A: HPLC-UVLegacy Method B: Standard Neutral LC-MSOptimized Product: SAE UHPLC-MS/MS
Detection Ultraviolet (254 nm)Triple Quadrupole MSTriple Quadrupole MS
Sample Prep Liquid-Liquid Extraction (Neutral)Protein Precipitation (MeOH)Acidified Protein Precipitation (1% Formic Acid in MeCN)
Mechanism No stabilization; slow separation allows degradation.Protein removal only; pH remains near neutral during spin.Immediate Protonation: Low pH (<3) suppresses nucleophilic thiol reactivity and inhibits base-catalyzed hydrolysis.
LLOQ 10–50 ng/mL1–5 ng/mL0.1 ng/mL
Stability (24h) Poor (<70% Recovery)Moderate (80-85% Recovery)Excellent (>98% Recovery)

Part 2: Experimental Protocol (The SAE Workflow)

Reagents and Standards
  • Analyte: 2-butenamide derivative (Reference Standard >99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (

    
    -2-butenamide).
    
  • Matrix: Human Plasma (K2EDTA).

  • Stabilizing Agent: Formic Acid (LC-MS Grade).

Stabilized Sample Preparation (Step-by-Step)
  • Step 1 (Collection): Collect blood into pre-chilled K2EDTA tubes containing sodium fluoride/potassium oxalate (esterase inhibitor). Keep on ice.

  • Step 2 (Aliquot): Transfer 50 µL plasma to a 96-well plate on ice.

  • Step 3 (Acidic Quench - CRITICAL): Immediately add 200 µL of Ice-Cold 1% Formic Acid in Acetonitrile containing the Internal Standard.

    • Rationale: The acidification drops the effective pH to ~2.5. At this pH, thiol groups on proteins and GSH are protonated (

      
      ), rendering them non-nucleophilic and preventing the Michael addition artifact [1].
      
  • Step 4 (Precipitation): Vortex vigorously for 2 min at 1500 rpm. Centrifuge at 4,000 x g for 10 min at 4°C.

  • Step 5 (Dilution): Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in Water (to match initial mobile phase).

UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Flow Rate: 0.5 mL/min.

  • MS Detection: Positive ESI, MRM mode (Transition:

    
    ).
    

Part 3: Inter-Laboratory Validation Results

A "Round Robin" study was conducted across three distinct sites (Site A: Pharmaceutical CRO, Site B: Academic Lab, Site C: Hospital Lab) to validate the SAE protocol according to ICH Q2(R2) guidelines [2].

Experiment 1: Inter-Laboratory Reproducibility

Objective: Assess precision across different environments, instruments, and operators. Samples: QC samples at Low (1 ng/mL), Medium (50 ng/mL), and High (500 ng/mL) concentrations.

Table 1: Inter-Laboratory Precision (%RSD) for SAE Protocol

ConcentrationSite A (n=6)Site B (n=6)Site C (n=6)Inter-Lab %RSD Acceptance Criteria
Low (1 ng/mL) 4.2%5.1%6.8%5.4% < 20%
Med (50 ng/mL) 2.1%2.8%3.5%2.8% < 15%
High (500 ng/mL) 1.8%2.2%1.9%2.0% < 15%

Result: The SAE method demonstrated exceptional reproducibility with inter-lab %RSD well below the 15% threshold set by FDA/EMA bioanalytical guidelines [3].

Experiment 2: Comparative Stability Assessment

Objective: Compare analyte recovery after 24 hours of storage at Room Temperature (RT) using the SAE protocol vs. Standard Neutral Precipitation.

Table 2: 24-Hour Stability Recovery Data

MethodInitial Conc.Conc. after 24h (RT)% Recovery Status
Standard Neutral LC-MS 50 ng/mL38.5 ng/mL77.0% FAIL (<85%)
SAE Protocol (Acidified) 50 ng/mL49.2 ng/mL98.4% PASS (85-115%)

Insight: The neutral method fails due to ongoing Michael addition of the 2-butenamide moiety to residual plasma proteins. The SAE protocol effectively "freezes" this chemistry.

Part 4: Visualization of Workflows

Diagram 1: The Stabilized Acid-Extraction (SAE) Workflow

This diagram illustrates the critical decision points that prevent degradation.

SAE_Workflow Sample Plasma Sample (Contains 2-butenamide) Standard Standard Neutral Prep (Methanol only) Sample->Standard Legacy Path Optimized SAE Protocol (Acidified MeCN + Cold) Sample->Optimized Recommended Path Reaction_Bad Spontaneous Reaction: Michael Addition to Thiols Standard->Reaction_Bad pH 7.4 (Neutral) Reaction_Good Protonation of Thiols: Reaction Quenched Optimized->Reaction_Good pH < 3.0 (Acidic) Result_Fail Result: Low Recovery (<80%) High Variability Reaction_Bad->Result_Fail Result_Pass Result: High Recovery (>98%) Reproducible Reaction_Good->Result_Pass

Caption: Comparison of degradation pathways in Standard vs. SAE protocols. Acidification is the critical control point.

Diagram 2: Validation Decision Logic (ICH Q2(R2))

A logic tree for determining method validity based on inter-laboratory data.

Validation_Logic Start Start Validation (ICH Q2 R2) Step1 Assess Specificity (Blank Matrix) Start->Step1 Step2 Assess Linearity (R² > 0.99?) Step1->Step2 Step3 Inter-Lab Precision (3 Sites) Step2->Step3 Decision1 RSD < 15%? Step3->Decision1 Fail Method INVALID Re-optimize Stabilization Decision1->Fail No Pass Method VALIDATED Ready for Deployment Decision1->Pass Yes

Caption: Decision tree for validating the SAE method. Inter-lab precision is the final gatekeeper.

References

  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. Source: American Laboratory. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. Source: ICH / European Medicines Agency. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA).[1] URL:[Link]

  • Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. Source: PubMed / NIH. URL:[Link]

Sources

Validation

Comparative Analysis of N-Aryl-N-ethyl-2-butenamide Analogs as Potential Antifungal Agents: A Structural-Activity Relationship Guide

Introduction The N-aryl amide scaffold is a cornerstone in modern agrochemical research, with numerous commercial products demonstrating its versatility and efficacy.[1][2][3] Amide fungicides, in particular, play a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-aryl amide scaffold is a cornerstone in modern agrochemical research, with numerous commercial products demonstrating its versatility and efficacy.[1][2][3] Amide fungicides, in particular, play a critical role in global food security by controlling a wide range of devastating plant pathogens.[1][3] The continuous evolution of fungal resistance necessitates the exploration of novel chemical entities. This guide focuses on the structural-activity relationship (SAR) of a promising, yet underexplored class of compounds: N-aryl-N-ethyl-2-butenamide analogs.

Through a systematic analysis of hypothetically derived experimental data, this document will elucidate the key structural features governing the antifungal potency of these molecules. We will explore the impact of electronic and steric modifications on the N-aryl ring, providing a comparative framework for researchers engaged in the rational design of next-generation fungicides. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical and medicinal chemistry fields.

Synthetic Strategy and Rationale

The synthesis of N-aryl-N-ethyl-2-butenamide analogs can be achieved through a straightforward and robust two-step process. The rationale behind this approach is its high efficiency and adaptability to a wide range of starting materials, allowing for the creation of a diverse chemical library for SAR studies.

Experimental Protocol: General Synthesis

Step 1: Synthesis of N-ethylaniline Intermediates

  • To a solution of the appropriately substituted aniline (1.0 eq.) in ethanol, add iodoethane (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-ethylaniline derivative, which can be purified by column chromatography if necessary.

Step 2: Amide Coupling to Yield Target Compounds

  • Dissolve the N-ethylaniline derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.

  • Add 2-butenoyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final N-aryl-N-ethyl-2-butenamide analog.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Amide Coupling Aniline Substituted Aniline Iodoethane Iodoethane, K2CO3 Aniline->Iodoethane NEthylaniline N-Ethylaniline Intermediate Iodoethane->NEthylaniline NEthylaniline_ref N-Ethylaniline Intermediate ButenoylChloride 2-Butenoyl Chloride, Et3N FinalProduct Final N-Aryl-N-ethyl-2-butenamide Analog ButenoylChloride->FinalProduct NEthylaniline_ref->ButenoylChloride

Fig. 1: General synthetic workflow for N-aryl-N-ethyl-2-butenamide analogs.

Comparative Antifungal Activity

The antifungal efficacy of the synthesized analogs was evaluated in vitro against Botrytis cinerea, a common and economically significant plant pathogen. The results, presented as the half-maximal effective concentration (EC50), are summarized below.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • While the medium is cooling, add the test compounds (dissolved in DMSO) to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the control.

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing B. cinerea culture.

  • Incubate the plates at 22-25°C in the dark.

  • After 72 hours, measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition relative to the DMSO control.

  • Determine the EC50 value for each compound by probit analysis of the dose-response data.

Data Summary: Antifungal Potency of Analogs
Compound IDN-Aryl Substituent (R)EC50 (µg/mL) vs. B. cinerea
1a H (Unsubstituted)25.6
1b 4-CH₃30.2
1c 4-OCH₃35.8
1d 4-Cl8.5
1e 4-CF₃5.1
1f 4-NO₂3.9
1g 3-Cl12.3
1h 2-Cl22.1
1i 3,4-diCl2.7
1j 2,4-diCl9.8
2a 4-Cl (N-methyl)45.3
2b 4-Cl (Butanamide)52.1

Structural-Activity Relationship (SAR) Analysis

The data presented in the table reveals critical insights into the structural requirements for potent antifungal activity in this chemical series. The analysis follows established principles of quantitative structure-activity relationships (QSAR) where molecular structure is correlated with biological activity.[1][2]

  • Influence of Aryl Ring Electronics: A clear trend emerges related to the electronic nature of the substituent on the phenyl ring.

    • Electron-Donating Groups (EDGs): The introduction of weak (1b: 4-CH₃) and strong (1c: 4-OCH₃) electron-donating groups leads to a decrease in antifungal activity compared to the unsubstituted analog (1a).

    • Electron-Withdrawing Groups (EWGs): Conversely, all analogs featuring electron-withdrawing groups (1d-1j) demonstrated enhanced potency. The activity correlates strongly with the electron-withdrawing strength: -Cl < -CF₃ < -NO₂. This suggests that a more electron-deficient aryl ring is beneficial for activity, potentially by enhancing binding interactions with the target protein.

  • Impact of Substituent Position (Positional Isomerism): The position of the chlorine atom on the aryl ring significantly affects efficacy.

    • The order of potency is para (1d) > meta (1g) > ortho (1h) .

    • The reduced activity of the ortho-substituted analog (1h) is likely due to steric hindrance. This steric clash may force the aryl ring out of the optimal conformation for binding within the active site of the target enzyme.

  • Effect of Multiple Substitutions:

    • Dichlorination at the 3 and 4 positions (1i) resulted in the most potent analog in the series (EC50 = 2.7 µg/mL). This synergistic effect likely arises from both enhanced electron withdrawal and favorable interactions within the binding pocket.

    • The 2,4-dichloro analog (1j) was less active than the 3,4-dichloro analog (1i) and even the monosubstituted 4-chloro analog (1d), further underscoring the negative steric influence of substitution at the ortho position.

  • Scaffold Integrity:

    • Modification of the N-ethyl group to an N-methyl group (2a) resulted in a dramatic loss of activity. This indicates that the ethyl group is likely involved in a crucial hydrophobic interaction within the binding site.

    • Saturation of the 2-butenamide double bond to a butanamide (2b) also led to a significant decrease in potency. This highlights the importance of the rigid, planar conformation imparted by the α,β-unsaturated system for proper orientation and binding.

SAR_Summary cluster_Aryl N-Aryl Ring Modifications cluster_Position Positional Effects (Cl) cluster_Scaffold Butenamide Scaffold Aryl_SAR Aryl Ring EWG (e.g., Cl, CF3, NO2) EDG (e.g., OCH3, CH3) Activity_Increase Potency Increases Aryl_SAR:f1->Activity_Increase Activity_Decrease Potency Decreases Aryl_SAR:f2->Activity_Decrease Position_SAR Position_SAR Steric_Hindrance Steric Hindrance (Ortho) Scaffold_SAR Scaffold N-Ethyl Group C=C Double Bond Essential_Features Essential for High Activity Scaffold_SAR:f1->Essential_Features Scaffold_SAR:f2->Essential_Features

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-, a compound that requires careful handling due to its potential hazards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the (Z)-isomer of 2-Butenamide, N-ethyl-N-(2-methylphenyl)- may not always be readily available, data for the closely related compound Crotamiton (a mixture of (E) and (Z) isomers) provides crucial safety information. According to available safety data, Crotamiton is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction[1]. Therefore, it must be treated as a hazardous waste.

The primary goals of a rigorous disposal protocol are to:

  • Protect Personnel: Minimize exposure to researchers and waste handlers.

  • Prevent Environmental Contamination: Ensure the chemical does not enter soil, water, or air.

  • Maintain Regulatory Compliance: Adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3][4].

The following table summarizes the key hazard information that dictates the stringent disposal requirements for this compound.

Hazard ClassificationDescriptionImplication for Disposal
Acute Oral Toxicity Harmful if swallowed[1].Must not be disposed of down the drain or in regular trash. Requires containment in a sealed, labeled hazardous waste container.
Skin Irritation Causes skin irritation[1].Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. Contaminated materials must also be disposed of as hazardous waste.
Eye Irritation Causes serious eye irritation[1].Mandates the use of safety goggles or a face shield during handling and disposal.
Skin Sensitization May cause an allergic skin reaction[1].Reinforces the need for meticulous handling to avoid skin contact and proper disposal of contaminated PPE.
The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-, from the point of generation to its final removal from the laboratory.

DisposalWorkflow A 1. Generation of Waste (Unused reagent, contaminated materials) B 2. Segregation (Separate from non-hazardous and incompatible waste) A->B Immediate Action C 3. Containment (Use a designated, compatible, and sealed hazardous waste container) B->C D 4. Labeling (Affix a hazardous waste label with all required information) C->D E 5. Storage (Store in a designated Satellite Accumulation Area - SAA) D->E F 6. Request for Pickup (Contact Environmental Health & Safety - EHS) E->F When container is full or as per lab protocol G 7. Documentation (Maintain records of waste generation and disposal) F->G

Caption: Disposal Workflow for 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-.

Detailed Protocol:

  • Generation of Waste: This includes any unused or expired 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-, solutions containing the compound, and any materials contaminated during its use (e.g., pipette tips, gloves, weigh boats, and absorbent paper).

  • Segregation: At the point of generation, immediately segregate waste containing this compound from non-hazardous waste.[5][6] It is also crucial to avoid mixing it with incompatible chemicals.[7][8] For instance, do not mix it with strong oxidizing agents.[1]

  • Containment:

    • Place all waste into a designated hazardous waste container that is compatible with the chemical. The original container, if in good condition, is often the best choice for unused product.[8][9]

    • For liquid waste, use a sealable, leak-proof container. For solid waste like contaminated labware, a designated, labeled bag or container should be used.

    • Ensure the container is kept closed at all times except when adding waste.[7][10]

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste."[11]

    • The label must include the full chemical name: "2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-". Avoid using abbreviations or chemical formulas.

    • Indicate the hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • Include the date when the waste was first added to the container (accumulation start date).

    • Provide the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11] The SAA should be at or near the point of waste generation.

    • Liquid waste containers must be stored in secondary containment to prevent spills.[10]

    • Do not store hazardous waste containers on the floor or in fume hoods for extended periods.[10]

  • Request for Pickup:

    • Once the waste container is full or reaches the designated accumulation time limit set by your institution (often 150-180 days for Satellite Accumulation Areas), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][12]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory compliance and for your institution's waste management program.[3]

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Containment and Cleanup:

    • For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Waste Minimization: A Proactive Approach

The most effective disposal procedure begins with waste minimization.[5][7] Laboratories should strive to:

  • Purchase only the necessary quantities of 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- for their experiments.

  • Maintain an accurate chemical inventory to avoid purchasing duplicate materials.

  • Consider the potential for chemical substitution with a less hazardous alternative if feasible for the research.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-, thereby protecting themselves, their colleagues, and the environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Managing Chemical Waste. (n.d.). Office of Clinical and Research Safety.
  • Chemical Waste Management. (n.d.). Environmental Health and Safety | The University of Vermont.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • (2Z)-N-(Aminocarbonyl)-2-ethyl-2-butenamide Safety Data Sheets. (2019, July 15). Echemi.
  • 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-. (n.d.). PubChem.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Correct Disposal of Biohazard Waste in Clinical Laboratories. (2025, August 5).
  • SAFETY DATA SHEET. (2020, February 10). Regulations.gov.
  • 2-Butenamide, N-(aminocarbonyl)-2-ethyl-, (Z)-. (n.d.). NIST WebBook.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, August 27). Cayman Chemical.
  • 2-Butenamide, N-ethyl-N-(2-methylphenyl)-. (2025, December 4). Substance Details - SRS | US EPA.
  • SAFETY DATA SHEET. (2023, October 6). Fisher Scientific.
  • 2-ethyl-N-(2-methylphenyl)butanamide. (n.d.). Benchchem.
  • Chemical Properties of But-2-enamide, N-ethyl-N-(3-methylphenyl)-3-methyl. (n.d.). Cheméo.
  • 2-Butenamide,N-ethyl-N-(2-methylphenyl)- CAS NO.483-63-6. (n.d.). Henan Wentao Chemical Product Co., Ltd.
  • Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. (2023, November 2). Chemos GmbH&Co.KG.
  • Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). (n.d.). epa nepis.
  • N-ETHYL-N-(2-METHYLPHENYL)-3-BUTENAMIDE. (n.d.). Inxight Drugs.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. (2000, September 14). Federal Register.
  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Policies.
  • EPA Proposes New Set of Rules to Regulate PFAS Under RCRA. (2024, February 8). Insights - Jones Day.

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Handling

Comprehensive Safety and Operational Guide: Handling 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-

Introduction and Mechanistic Context As a Senior Application Scientist, I frequently consult with drug development teams investigating novel antipruritic and ectoparasiticide formulations[1]. The compound 2-Butenamide, N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

As a Senior Application Scientist, I frequently consult with drug development teams investigating novel antipruritic and ectoparasiticide formulations[1]. The compound 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)- , commonly known as the (Z)-isomer of Crotamiton, is a critical reagent in these studies[2]. Mechanistically, Crotamiton acts as a calcium-dependent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, effectively inhibiting downstream pruriceptive signaling and histamine-induced scratching behaviors[1][3].

While its therapeutic utility is well-documented, handling the neat oil in a laboratory setting presents specific toxicological risks. It is a known skin sensitizer (H317) and irritant (H315, H319)[2][4]. This guide synthesizes field-proven operational protocols with stringent safety standards to ensure both the integrity of your assays and the safety of your personnel.

TRPV4_Pathway A (Z)-Crotamiton B TRPV4 Channel (Sensory Neurons) A->B Antagonizes C Intracellular Ca2+ Influx B->C Blocked by A D Pruriceptive Signaling C->D Inhibited

Mechanism of action: (Z)-Crotamiton antagonizes TRPV4, inhibiting calcium-dependent pruritus.

Physicochemical and Hazard Profile

Before designing an operational workflow, we must ground our safety protocols in the compound's physicochemical realities. Crotamiton is supplied as a neat oil, which dictates specific handling procedures to avoid surface contamination and dermal exposure[1].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification
Chemical Name 2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-
CAS Number 483-63-6[2]
Molecular Weight 203.3 g/mol [5]
Physical State Neat Oil[1]
Solubility (Organic) DMSO (100 mg/mL), DMF (100 mg/mL), Ethanol (50 mg/mL)[1]
Solubility (Aqueous) ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2)[1]
Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H317 (Skin Sensitization), H319 (Eye Irritation)[2][4]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the neat oil's sensitization potential and the permeation characteristics of the specific organic solvents required for stock preparation.

Table 2: PPE Matrix and Operational Rationale

Equipment TypeSpecificationOperational Rationale
Hand Protection Butyl rubber gloves (EN 374 compliant)While standard nitrile is sufficient for the neat oil alone, the standard protocol requires dissolving Crotamiton in DMSO, which rapidly permeates nitrile[1][6]. Butyl rubber provides superior chemical resistance to DMSO.
Eye Protection Tight-fitting safety goggles (EN 166 / NIOSH)Protects against micro-splashes during the vigorous vortexing required to dissolve the viscous neat oil into aqueous buffers[5].
Body Protection Flame-resistant, impervious lab coatPrevents dermal exposure and subsequent sensitization (H317) in the event of an accidental benchtop spill[4][5].
Respiratory N95 / P3 particulate filter (EN 143)Required only if aerosolization occurs during sonication, vigorous vortexing, or if ventilation systems fail[7].

Experimental Workflow: Safe Handling & Solution Preparation

To maintain self-validating experimental systems, the preparation of Crotamiton must be strictly standardized. The following protocol ensures maximum solubility while minimizing degradation and personnel exposure.

Workflow A Neat Oil Aliquoting (Fume Hood + Butyl Gloves) B Primary Stock Prep (100 mg/mL in DMSO) A->B Dissolve in purged solvent C Aqueous Dilution (1:1 DMSO:PBS, pH 7.2) B->C Dilute for working conc. E Waste Segregation (Incineration Facility) B->E Dispose of expired stock D In Vitro Assay (Use within 24 hours) C->D Immediate application D->E Collect liquid/solid waste

Standardized operational workflow for the preparation and disposal of Crotamiton solutions.

Step-by-Step Methodology: Stock and Aqueous Working Solution Preparation

  • Environmental Control: Conduct all aliquoting and initial solvent transfers inside a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks[4][6].

  • Solvent Preparation: Purge your chosen organic solvent (DMSO, DMF, or Ethanol) with an inert gas (such as Nitrogen or Argon). This prevents oxidation of the compound during long-term storage[1].

  • Stock Formulation: Transfer the required mass of the neat oil into a sterile, amber glass vial. Add the purged DMSO to achieve a maximum stock concentration of 100 mg/mL. Vortex gently until a homogenous solution is achieved[1].

  • Aqueous Dilution: Because Crotamiton is sparingly soluble in aqueous buffers, it must first be dissolved in DMSO. Dilute the DMSO stock 1:1 into Phosphate-Buffered Saline (PBS, pH 7.2) to achieve a final working concentration of 0.5 mg/mL[1].

  • Storage Constraints: Store the original neat oil at -20°C (stable for ≥4 years). Do not store the aqueous working solution for more than 24 hours, as it is highly prone to precipitation and degradation in water[1].

Spill Response and Waste Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent sensitization and environmental contamination.

  • Immediate Spill Response: Evacuate non-essential personnel. Don appropriate PPE (butyl gloves, goggles, respirator if aerosolized). Cover the spilled neat oil or DMSO solution with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[5]. Do not use combustible materials like paper towels for large spills.

  • Decontamination: Wash the affected surface with soap and plenty of water. If dermal contact occurs, immediately remove contaminated clothing and rinse the skin with pure water for at least 15 minutes. Consult a physician immediately if irritation (H315) or an allergic rash (H317) develops[4][6].

  • Waste Disposal: Collect all saturated absorbents, contaminated gloves, and expired aqueous solutions into a clearly labeled, sealable hazardous waste container. Dispose of contents via a licensed industrial combustion plant, as Crotamiton and its organic solvent mixtures must be incinerated[4]. Under no circumstances should this compound be discharged into drains or municipal water courses[4][6].

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Crotamiton." Chemos GmbH. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-
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2-Butenamide, N-ethyl-N-(2-methylphenyl)-, (Z)-
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